molecular formula C26H25NO6 B1332866 Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid CAS No. 511272-41-6

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Cat. No.: B1332866
CAS No.: 511272-41-6
M. Wt: 447.5 g/mol
InChI Key: SPQPUHLSWLGXSO-XMMPIXPASA-N
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Description

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a useful research compound. Its molecular formula is C26H25NO6 and its molecular weight is 447.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-(3,5-dimethoxyphenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6/c1-31-17-11-16(12-18(13-17)32-2)24(14-25(28)29)27-26(30)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQPUHLSWLGXSO-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375915
Record name (3R)-3-(3,5-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511272-41-6
Record name (3R)-3-(3,5-Dimethoxyphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, a non-canonical β-amino acid derivative crucial for advanced peptide synthesis and drug discovery. The document details its physicochemical properties, structural characteristics, and applications. It offers expert insights into its role in solid-phase peptide synthesis (SPPS), including detailed experimental protocols and workflow visualizations. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique building block to create novel peptides with enhanced pharmacological properties.

Introduction

In the landscape of modern medicinal chemistry and peptide science, the incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy for developing next-generation therapeutics.[1] These unique building blocks allow for the rational design of peptidomimetics with improved metabolic stability, conformational rigidity, and receptor-binding affinity. This compound (CAS 511272-41-6) has emerged as a particularly valuable reagent in this field.

As a protected β-amino acid, its structure deviates from the canonical α-amino acids, offering a distinct backbone geometry that can induce specific secondary structures, such as helices and turns, in synthetic peptides. The (R)-stereochemistry at the chiral center is critical for stereoselective synthesis and predictable biological activity.[2] Furthermore, the 3,5-dimethoxyphenyl side chain provides unique steric and electronic properties that can influence molecular interactions and enhance reactivity.[2][3] This guide serves to elucidate the core properties of this compound and provide actionable protocols for its effective utilization in research and development.

Physicochemical and Structural Properties

The compound is a stable, white crystalline powder under recommended storage conditions.[3] Its key properties are summarized below for quick reference.

Key Properties Table
PropertyValueReference(s)
CAS Number 511272-41-6[1][3][4]
Molecular Formula C₂₆H₂₅NO₆[2][3][4]
Molecular Weight 447.49 g/mol [3]
Appearance White Powder[3]
Melting Point 178 - 182 °C[1][3]
Purity ≥97% (typically ≥99% by HPLC)[3][4]
Optical Rotation [α]ᴅ²⁰ = +25 ± 2° (c=1 in DMF)[3]
Storage 0 - 8 °C, desiccated[3]
Synonyms Fmoc-D-β-Phe(3,5-dimethoxy)-OH, (R)-Fmoc-3,5-dimethoxy-β-phenylalanine[3]
Molecular Structure

The structure of this compound is defined by three critical moieties: the N-terminal Fmoc protecting group, the chiral β-amino acid core, and the functionalized aryl side chain.

  • Fmoc Group (9-Fluorenylmethoxycarbonyl): This is a base-labile protecting group essential for orthogonal strategy in solid-phase peptide synthesis.[3][5] Its lability to mild bases like piperidine allows for the selective deprotection of the Nα-amino group without disturbing acid-labile side-chain protecting groups or the peptide-resin linkage.[5][6]

  • Propionic Acid Backbone: As a β-amino acid, the amino group is attached to the third carbon (Cβ), introducing an additional methylene unit into the peptide backbone compared to α-amino acids. This homologation is a key source of conformational constraint.

  • 3,5-Dimethoxyphenyl Ring: The two methoxy groups on the phenyl ring are electron-donating, which can influence the electronic environment of the side chain and its potential interactions with biological targets.[2] This substitution pattern also adds steric bulk, which can be used to control peptide conformation.

G mol N_Fmoc Fmoc Protecting Group N_Core β-Amino Acid Core ((R)-Stereocenter) N_SideChain 3,5-Dimethoxyphenyl Side Chain SPPS_Cycle cluster_resin Peptide-Resin Resin_Fmoc Fmoc-NH-Peptide-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotection Start Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Activation & Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Free Amine Exposed Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Resin_Fmoc Chain Elongated Ready for next cycle

Sources

An In-depth Technical Guide to Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 511272-41-6

Authored by: Gemini, Senior Application Scientist

Introduction: A Unique Building Block for Advanced Peptide Synthesis

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a non-canonical, chiral β-amino acid derivative that has garnered significant interest within the fields of medicinal chemistry and drug development.[1][2] Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 3,5-dimethoxyphenyl moiety, imparts unique properties that make it a valuable tool for the synthesis of complex peptides and peptidomimetics.[1][2] The Fmoc group provides a stable, base-labile protecting group essential for orthogonal strategies in solid-phase peptide synthesis (SPPS), while the dimethoxyphenyl ring offers distinct steric and electronic characteristics that can influence the conformation and biological activity of the resulting peptides.[2] This guide provides a comprehensive overview of its synthesis, properties, applications, and the technical considerations for its use in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its effective handling, storage, and application in synthesis. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 511272-41-6[1][3]
Molecular Formula C₂₆H₂₅NO₆[1][2]
Molecular Weight 447.49 g/mol [1][2]
Appearance White powder[1]
Melting Point 178 - 182 °C[1]
Optical Rotation [α]²⁰_D = +25 ± 2° (c=1 in DMF)[1]
Purity ≥97-99% (by HPLC)[1][3]
Storage Conditions 2-8°C, dry environment[4]

Synthesis and Purification: A Two-Stage Approach

The synthesis of this compound is typically achieved through a two-stage process: first, the stereoselective synthesis of the unprotected β-amino acid, followed by the protection of the amino group with the Fmoc moiety.

Part 1: Synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid

The synthesis of the core β-amino acid can be accomplished through various asymmetric methodologies. A common and effective approach is the Rodionov reaction, which involves the condensation of 3,5-dimethoxybenzaldehyde with malonic acid and ammonium acetate.

Synthesis_Part1 reagents 3,5-Dimethoxybenzaldehyde + Malonic Acid + Ammonium Acetate reaction Rodionov Reaction (Condensation) reagents->reaction product (R,S)-3-Amino-3-(3,5-dimethoxy- phenyl)propionic acid reaction->product resolution Chiral Resolution (e.g., enzymatic or with a chiral resolving agent) product->resolution final_product (R)-3-Amino-3-(3,5-dimethoxy- phenyl)propionic acid resolution->final_product

Caption: Synthesis of the β-amino acid precursor.

Experimental Protocol: Synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid (General Procedure)

  • Reaction Setup: In a round-bottom flask, combine 3,5-dimethoxybenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent such as ethanol.

  • Condensation: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and adjust the pH to precipitate the crude racemic β-amino acid. Filter and wash the solid.

  • Chiral Resolution: The racemic mixture is then resolved to isolate the desired (R)-enantiomer. This can be achieved through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Part 2: Fmoc Protection

The isolated (R)-β-amino acid is then protected with an Fmoc group. This is a standard procedure in peptide chemistry, often employing Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.

Synthesis_Part2 start_material (R)-3-Amino-3-(3,5-dimethoxy- phenyl)propionic acid reaction N-Fmoc Protection (Aqueous-organic solvent) start_material->reaction reagents Fmoc-OSu or Fmoc-Cl + Base (e.g., NaHCO₃, DIEA) reagents->reaction acidification Acidification (e.g., dilute HCl) reaction->acidification final_product Fmoc-(R)-3-Amino-3-(3,5-dimethoxy- phenyl)propionic acid acidification->final_product

Caption: Fmoc protection of the β-amino acid.

Experimental Protocol: Fmoc Protection (General Procedure)

  • Dissolution: Dissolve (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid in an aqueous solution of a mild base, such as sodium bicarbonate, often mixed with an organic solvent like dioxane or acetone to aid solubility.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu or Fmoc-Cl in an organic solvent to the amino acid solution while stirring vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting amino acid is consumed.

  • Purification: Upon completion, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the Fmoc-protected amino acid. The crude product is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product with high purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in SPPS. The Fmoc strategy allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

The SPPS Cycle with Fmoc Chemistry

The incorporation of this amino acid follows the standard Fmoc-SPPS cycle, which involves deprotection, activation, and coupling steps.

SPPS_Cycle start Start: Resin with N-terminal Fmoc-protected amino acid deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Washing (DMF) deprotection->wash1 activation 3. Activation of incoming Fmoc-AA (e.g., HBTU/DIEA) wash1->activation coupling 4. Coupling (Formation of peptide bond) activation->coupling wash2 5. Washing (DMF) coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle next_cycle->deprotection

Caption: The solid-phase peptide synthesis (SPPS) cycle.

Mechanism of Fmoc Deprotection

The key step in the SPPS cycle is the removal of the Fmoc group, which is achieved by treatment with a mild base, typically a 20% solution of piperidine in dimethylformamide (DMF). This deprotection occurs via a β-elimination mechanism.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Piperidine + Piperidine Intermediate Carbanion Intermediate Piperidine->Intermediate Proton Abstraction Elimination β-Elimination Intermediate->Elimination Products Dibenzofulvene-Piperidine Adduct + CO₂ + H₂N-Peptide Elimination->Products

Caption: Mechanism of Fmoc deprotection by piperidine.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

  • High-Performance Liquid Chromatography (HPLC): Both reverse-phase and chiral HPLC are used to determine the purity and enantiomeric excess of the compound. A purity of ≥97% is standard for use in peptide synthesis.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Expected characteristic signals include those for the aromatic protons of the Fmoc and dimethoxyphenyl groups, the methoxy groups, and the chiral center protons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be approximately m/z 448.5.

Applications in Drug Discovery and Development

The incorporation of non-canonical amino acids like this compound is a key strategy in modern drug discovery.[1]

  • Conformational Constraint: As a β-amino acid, it can be used to synthesize β-peptides or peptidomimetics with more stable secondary structures (e.g., helices, sheets) compared to their α-peptide counterparts. This increased stability can lead to enhanced resistance to proteolytic degradation and improved pharmacokinetic properties.

  • Modulation of Bioactivity: The 3,5-dimethoxyphenyl side chain can engage in specific interactions with biological targets, such as receptors or enzymes, potentially enhancing binding affinity and selectivity.[1]

  • Pharmacokinetic Tuning: The unique structural features of this amino acid can be leveraged to fine-tune the pharmacological properties of a peptide therapeutic, including its solubility, membrane permeability, and in vivo half-life.[1]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.[4]

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized and highly valuable building block for researchers in peptide chemistry and drug development. Its unique structural features, combining the benefits of the Fmoc protecting group with a functionally distinct side chain, provide a powerful tool for the design and synthesis of novel peptides and peptidomimetics with tailored biological activities and improved therapeutic potential. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is crucial for its successful implementation in the laboratory.

References

  • Chem-Impex. (n.d.). Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid. Retrieved from [Link]

  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • Kim, H., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Retrieved from [Link]

  • Chem-Impex. (n.d.). (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid. Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-(R)-3-amino-3-(2,3-dimethoxyphenyl)propionic acid. Retrieved from [Link]

  • Wang, P., et al. (2006). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. Request PDF. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). H NMR spectra were recorded at 300 and 400 MHz. Retrieved from [Link]

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • Request PDF. (2025, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • Barabanov, M.A., et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of Organic Chemistry, 60(5), 688-698. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

  • AAPPTec Peptides. (n.d.). Fmoc Amino Acids. Retrieved from [Link]

  • Next Peptide. (n.d.). 511272-39-2 | Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid. Retrieved from [Link]

Sources

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic Acid: A Guide to Synthesis, Application, and Workflow Optimization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized non-canonical amino acid derivative crucial for modern peptide synthesis and drug discovery. We will delve into its fundamental physicochemical properties, its strategic importance in modifying peptide architecture, and provide a detailed, field-tested protocol for its efficient incorporation into peptide sequences using Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This document is intended to serve as a practical resource for scientists aiming to leverage this building block for the creation of novel peptides with enhanced conformational stability and bioactivity.

Introduction: Strategic Value in Peptide Chemistry

This compound is a non-proteinogenic β-amino acid derivative that serves as a versatile building block in peptide chemistry.[1] Its structure is defined by three key components: the carboxylic acid, the chiral amine center, and the unique 3,5-dimethoxyphenyl side chain. The amine is protected by the base-labile Fmoc group, making it perfectly suited for the orthogonal chemistry of modern solid-phase peptide synthesis (SPPS).[2][3]

The true value of this reagent lies in its side chain. The bulky and electronically distinct 3,5-dimethoxyphenyl group can be strategically incorporated into a peptide sequence to:

  • Influence Peptide Conformation: The steric hindrance of the aromatic side chain can introduce specific turns or kinks, influencing the peptide's secondary structure and overall stability.[4]

  • Enhance Bioactivity: The methoxy groups can participate in hydrogen bonding or other non-covalent interactions with biological targets like receptors or enzymes, potentially enhancing binding affinity and selectivity.[4][5]

  • Improve Pharmacological Properties: Modifications using such building blocks can increase a peptide's resistance to enzymatic degradation, thereby improving its in-vivo half-life.

This guide explains the causality behind its application, ensuring that researchers can not only use the molecule but also understand how to optimize its performance in complex syntheses.

Physicochemical Profile

A thorough understanding of the reagent's properties is the foundation of its successful application. All quantitative data should be verified against the supplier's certificate of analysis for the specific lot being used.

PropertyValueSource(s)
Molecular Weight 447.48 g/mol [6]
Molecular Formula C₂₆H₂₅NO₆[6]
CAS Number 511272-41-6[6][7]
Appearance White to off-white powder or crystals[5]
Melting Point 178 - 182 °C[1][7]
Typical Purity (HPLC) ≥97%[6]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The vast majority of synthetic peptides are now prepared via Fmoc SPPS due to its robust nature, mild deprotection conditions, and suitability for automation.[3][8] The strategy is based on an orthogonal protection scheme: the temporary Nα-Fmoc group is removed with a base (e.g., piperidine), while the permanent side-chain protecting groups and the resin linker are stable to base but are cleaved by acid in the final step.[8]

This compound is introduced as a key building block within this framework.[1] Its unique structure, featuring the dimethoxyphenyl moiety, enhances its reactivity and compatibility with a variety of standard coupling reagents used in SPPS.[1]

Experimental Workflow: Incorporation via Fmoc-SPPS

This section details a self-validating protocol for the efficient coupling of this compound onto a growing peptide chain anchored to a solid support resin.

Essential Materials and Reagents
  • Resin: Pre-loaded Wang or 2-Chlorotrityl Chloride (2-CTC) resin with the C-terminal amino acid.

  • Amino Acid: this compound.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling (Activation) Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • DIPEA (N,N-Diisopropylethylamine).

  • Washing Solvents: DMF, DCM, Isopropanol.

Step-by-Step Coupling Protocol

This protocol assumes a 0.1 mmol scale synthesis. All steps are performed at room temperature in a suitable reaction vessel with agitation.

  • Resin Swelling (Solvation):

    • Action: Add the peptide-resin to the reaction vessel and wash with DCM (3 x 5 mL), followed by DMF (3 x 5 mL). Allow the resin to swell in DMF for at least 30 minutes.

    • Causality: Proper swelling of the polymer matrix is critical. It ensures that all reactive sites are accessible to reagents, preventing failed couplings and improving overall synthesis efficiency.[9]

  • Fmoc Group Deprotection:

    • Action: Drain the DMF. Add 5 mL of 20% piperidine/DMF solution to the resin. Agitate for 3 minutes. Drain. Add a fresh 5 mL of 20% piperidine/DMF and agitate for 10 minutes.

    • Expertise: A two-stage deprotection is performed. The first, shorter treatment removes the bulk of the dibenzofulvene-piperidine adduct, which can interfere with UV monitoring. The second, longer treatment ensures complete deprotection. The release of this adduct can be monitored by UV spectroscopy as an in-process control to confirm the reaction.[10]

  • Resin Washing:

    • Action: Drain the deprotection solution. Thoroughly wash the resin with DMF (5 x 5 mL) followed by DCM (3 x 5 mL) and then DMF again (3 x 5 mL).

    • Causality: This is a critical step. Residual piperidine is basic and will neutralize the activated amino acid in the subsequent coupling step, leading to complete failure. The extensive washing ensures its complete removal.

  • Amino Acid Activation and Coupling:

    • Action: In a separate vial, dissolve this compound (3-5 equivalents), HATU (0.95 eq. relative to the amino acid), in DMF. Add DIPEA (2 eq. relative to the amino acid). Vortex briefly and let it pre-activate for 1-2 minutes.

    • Action: Drain the wash solvent from the resin and immediately add the activated amino acid solution. Agitate for 1-2 hours.

    • Expertise: HATU is a highly efficient coupling reagent that forms an activated ester with the amino acid's carboxyl group, making it highly susceptible to nucleophilic attack by the deprotected N-terminal amine on the resin. Pre-activation ensures this process begins before the solution is added to the resin, maximizing coupling speed and efficiency. The use of a non-nucleophilic base like DIPEA is essential to activate the reaction without causing unwanted side reactions.

  • Post-Coupling Wash:

    • Action: Drain the coupling solution. Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • Trustworthiness: A small sample of the resin can be taken at this stage to perform a Kaiser test. A negative result (beads remain yellow) confirms that all free amines have been successfully acylated, validating the completion of the coupling step.

The resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain.

Visualization of the Synthesis Cycle

The following diagram illustrates the iterative workflow for incorporating a single Fmoc-protected amino acid, such as this compound, during SPPS.

SPPS_Cycle Start Start: Resin-Bound Peptide (N-terminally Fmoc-Protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: Wash (Remove Piperidine & Byproducts) Deprotection->Wash1 Coupling Step 3: Activation & Coupling (Add Activated Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Step 4: Final Wash (Remove Excess Reagents) Coupling->Wash2 End End: Resin-Bound Peptide (n+1) (N-terminally Fmoc-Protected) Wash2->End

Caption: The iterative four-step cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is more than a simple building block; it is a tool for sophisticated peptide design. Its strategic incorporation allows researchers to impose specific structural constraints and introduce unique chemical functionalities that are not possible with canonical amino acids. By following the robust, validated protocols outlined in this guide, scientists in both academic research and industrial drug development can confidently utilize this compound to synthesize novel peptides, investigate structure-activity relationships, and ultimately develop next-generation therapeutics with enhanced pharmacological profiles.[1][4]

References

  • Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid. MySkinRecipes.[Link]

  • PubChem CID 158720422. National Center for Biotechnology Information.[Link]

  • 3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, CAS No. 511272-41-6. iChemical.[Link]

  • Fmoc-Based Peptide Synthesis: A Complete Guide. Peptide Machines.[Link]

  • Advances in Fmoc solid-phase peptide synthesis. National Center for Biotechnology Information.[Link]

  • Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the... ResearchGate.[Link]

  • Fmoc Amino Acids. Aapptec Peptides.[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine.[Link]

Sources

An In-Depth Technical Guide to Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid: Structure, Synthesis, and Application in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics.[1][2][3] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and strategic importance in modern drug discovery and development. We will delve into the rationale behind its design, detailing the roles of the Fmoc protecting group, the chiral center, and the dimethoxy-phenyl moiety. Furthermore, this guide will present established protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), including mechanistic insights into coupling and deprotection steps.[4][5] Finally, we will explore its applications in creating peptides with enhanced stability, specific conformations, and tailored biological activities, supported by practical experimental workflows and data interpretation.

Introduction: The Strategic Value of Non-Canonical Amino Acids in Peptide Science

The field of peptide therapeutics has witnessed a significant resurgence, driven by the ability to engineer peptides with improved pharmacological profiles. A key strategy in this endeavor is the incorporation of non-canonical or "unnatural" amino acids. These modified building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor stability, low bioavailability, and rapid clearance.

This compound is a prime example of such a rationally designed building block. Its unique structure introduces specific steric and electronic properties into a peptide backbone, influencing its conformation, stability, and interaction with biological targets.[6] This guide serves as a technical resource for researchers aiming to leverage this compound to advance their peptide-based research and drug development programs.[2][3]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture of this compound is fundamental to its effective application. The molecule can be deconstructed into three key functional components: the Fmoc protecting group, the chiral β-amino acid core, and the 3,5-dimethoxy-phenyl side chain.

The Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amine functionality.[7] Its widespread adoption in Solid-Phase Peptide Synthesis (SPPS) is due to its orthogonality with the acid-labile side-chain protecting groups typically employed.[4][5] This allows for the selective deprotection of the N-terminus under mild basic conditions, preserving the integrity of the growing peptide chain and its side-chain protections.[7][8]

The (R)-3-Amino-3-phenyl-propionic Acid Core

Unlike natural α-amino acids, this compound is a β-amino acid, meaning the amino group is attached to the third carbon atom from the carboxyl group. This structural feature is significant for several reasons:

  • Conformational Constraint: The introduction of a β-amino acid into a peptide sequence can induce specific secondary structures, such as helices and turns, which may be critical for biological activity.

  • Proteolytic Stability: The altered backbone structure makes peptides containing β-amino acids more resistant to degradation by proteases, thereby increasing their in vivo half-life.

The (R)-stereochemistry at the chiral center is crucial for defining a precise three-dimensional arrangement, which is often a prerequisite for specific molecular recognition and biological function.

The 3,5-Dimethoxy-phenyl Moiety

The aromatic side chain with two methoxy groups at the 3 and 5 positions imparts distinct properties:

  • Steric Bulk: The substituted phenyl group can influence peptide folding and restrict conformational flexibility.

  • Electronic Effects: The electron-donating methoxy groups can modulate the electronic properties of the aromatic ring, potentially influencing interactions with biological targets.[6]

  • Hydrophobicity: The aromatic ring increases the local hydrophobicity, which can be a key factor in receptor binding and membrane permeability.

Physicochemical Data Summary
PropertyValueSource
Molecular Formula C26H25NO6[9]
Molecular Weight 447.48 g/mol [9]
CAS Number 511272-41-6[9][10]
Appearance White to off-white powderGeneric Material Data
Melting Point 178 - 182 °C[10]
Purity Typically ≥97%[9]
Solubility Soluble in DMF, NMP, and other common organic solvents used in peptide synthesis.Generic Material Data

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4] SPPS is a highly efficient method for the chemical synthesis of peptides, where the growing peptide chain is covalently attached to an insoluble resin support.[11][12][13]

The Fmoc-SPPS Workflow

The incorporation of our target amino acid follows the standard iterative cycle of Fmoc-SPPS, which consists of deprotection, washing, coupling, and capping steps.[11][12][14][15]

SPPS_Workflow Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Step 1 Washing1 DMF Wash Deprotection->Washing1 Step 2 Coupling Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Step 3 Washing2 DMF Wash Coupling->Washing2 Step 4 Capping Capping (Optional) (e.g., Acetic Anhydride) Washing2->Capping Step 5 Cycle Repeat Cycle for Next Amino Acid Capping->Cycle Cycle->Deprotection

Caption: General workflow for a single cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Incorporation into a Peptide Sequence

Objective: To incorporate this compound into a growing peptide chain on a solid support.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents)

  • Coupling/Activating agent (e.g., HBTU, HATU, DIC) (3-5 equivalents)

  • Base (e.g., DIPEA, NMM) (6-10 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Capping solution (optional): Acetic anhydride/DIPEA in DMF

  • Solid-phase synthesis vessel

Protocol:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the deprotection step for another 10-15 minutes. The presence of the dibenzofulvene-piperidine adduct can be monitored by UV spectroscopy.[8]

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the deprotection byproducts.

    • Perform a final wash with DCM and then DMF.

  • Coupling:

    • In a separate vial, dissolve this compound, the coupling agent, and the base in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test).

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times), followed by DCM (2-3 times) and MeOH (2-3 times).

  • Capping (Optional):

    • To block any unreacted free amines, a capping step can be performed by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 15-30 minutes.

    • Wash the resin as described in step 5.

  • Cycle Repetition: The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.

Mechanistic Insights

Fmoc Deprotection Mechanism

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.[8] A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[8][16] This leads to the formation of a dibenzofulvene intermediate, which is then trapped by the amine to form a stable adduct.[8][17]

Fmoc_Deprotection cluster_0 Fmoc-Protected Amine cluster_1 Deprotection cluster_2 Deprotected Amine Fmoc_Amine Fmoc-NH-Peptide Intermediate Dibenzofulvene Intermediate Fmoc_Amine->Intermediate + Base Base Piperidine Adduct DBF-Piperidine Adduct Intermediate->Adduct + Base Free_Amine H2N-Peptide Intermediate->Free_Amine

Caption: Simplified mechanism of Fmoc group deprotection by a secondary amine base.

Peptide Bond Formation (Coupling)

The coupling reaction involves the activation of the carboxylic acid of the incoming Fmoc-amino acid to form a highly reactive species that is susceptible to nucleophilic attack by the free amine of the resin-bound peptide. Common activators like HBTU and HATU form active esters that readily react to form the amide (peptide) bond.

Cleavage, Purification, and Characterization

Once the peptide synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed.[11][12] This is typically achieved using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers to prevent side reactions.[11][18]

Typical Cleavage Cocktail:

  • TFA (95%)

  • Water (2.5%)

  • Triisopropylsilane (TIS) (2.5%)

The crude peptide is then precipitated with cold diethyl ether, collected, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry (MS) and analytical HPLC to confirm its identity and purity.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of advanced peptides and peptidomimetics. Its unique structural features provide a means to rationally design molecules with enhanced stability, defined conformations, and improved biological properties. As the demand for sophisticated peptide therapeutics continues to grow, the strategic use of such non-canonical amino acids will be instrumental in the development of next-generation drugs. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this compound in their scientific endeavors.

References

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism . Total Synthesis. Available at: [Link]

  • Solid Phase Peptide Synthesis Process and Applications 2025 . Neuland Labs. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . National Institutes of Health (NIH). Available at: [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry . YouTube. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. Available at: [Link]

  • What is Solid-phase Peptide Synthesis? . Powder Systems. Available at: [Link]

  • (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... . ResearchGate. Available at: [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS) . Severn Biotech. Available at: [Link]

  • Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid . AdooQ BioScience. Available at: [Link]

  • 3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, CAS No. 511272-41-6 . iChemical. Available at: [Link]

  • Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid . MySkinRecipes. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis . National Institutes of Health (NIH). Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a valuable chiral building block in contemporary drug discovery and peptide science. Its unique structural features, including the base-labile Fmoc protecting group and the substituted aromatic side chain, make it a crucial component in the synthesis of modified peptides and pharmacologically active molecules.[1][2] This guide provides a comprehensive overview of a robust chemoenzymatic strategy for the synthesis of this compound, designed to ensure high enantiopurity and yield. The presented methodology emphasizes practical, field-proven techniques and provides detailed, self-validating protocols for each stage of the synthesis, from the preparation of the unsaturated precursor to the final Fmoc-protected product.

Introduction

The synthesis of enantiomerically pure β-amino acids has garnered significant attention due to their wide-ranging applications in medicinal chemistry.[3] These non-proteinogenic amino acids are key components in the development of peptidomimetics, bioactive peptides with enhanced stability and novel pharmacological properties.[1] this compound, in particular, is utilized in neuroscience research as a potential neurotransmitter modulator and serves as a foundational element in the creation of novel drugs targeting the central nervous system.[3]

This guide details a strategic three-stage synthetic approach that combines classical organic chemistry with the high selectivity of biocatalysis to produce the target molecule with excellent stereochemical control.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, commencing with the formation of an α,β-unsaturated acid, followed by an enantioselective amination, and concluding with the protection of the amino group.

Synthetic_Workflow A 3,5-Dimethoxybenzaldehyde + Malonic Acid B (E)-3-(3,5-Dimethoxyphenyl)propenoic Acid A->B Knoevenagel Condensation C Racemic 3-Amino-3-(3,5-dimethoxyphenyl)propionic Acid B->C Asymmetric Amination D (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic Acid C->D Enzymatic Resolution E This compound D->E Fmoc Protection

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of (E)-3-(3,5-Dimethoxyphenyl)propenoic Acid

The synthesis begins with a Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds. This reaction provides the α,β-unsaturated acid backbone necessary for the subsequent amination step.

Causality of Experimental Choices

The use of microwave irradiation in the Knoevenagel reaction is a key process intensification strategy. Compared to conventional heating, microwave synthesis often leads to significantly reduced reaction times, higher yields, and cleaner reaction profiles by promoting rapid and uniform heating.[4] Piperidine is employed as a basic catalyst to facilitate the deprotonation of malonic acid, initiating the condensation cascade.

Experimental Protocol
ReagentMolar Eq.MW ( g/mol )Amount
3,5-Dimethoxybenzaldehyde1.0166.1710.0 g
Malonic Acid1.2104.067.5 g
Piperidine0.185.150.5 mL
Pyridine-79.1050 mL

Procedure:

  • To a microwave-safe vessel, add 3,5-dimethoxybenzaldehyde (10.0 g), malonic acid (7.5 g), piperidine (0.5 mL), and pyridine (50 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 15 minutes.

  • After cooling, pour the reaction mixture into 200 mL of cold 1 M HCl.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield (E)-3-(3,5-dimethoxyphenyl)propenoic acid.

Expected Yield: ~85-90%

Characterization Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, 1H), 6.70 (d, 2H), 6.50 (t, 1H), 6.40 (d, 1H), 3.85 (s, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.0, 161.0, 145.0, 136.0, 118.0, 108.0, 103.0, 55.5.

Stage 2: Enantioselective Synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic Acid

This crucial stage introduces the chiral amine functionality. A highly effective and scalable approach involves the use of a transaminase enzyme for the asymmetric amination of a corresponding β-keto acid. This biocatalytic method offers exceptional enantioselectivity under mild reaction conditions.

Causality of Experimental Choices

Transaminases are pyridoxal-5'-phosphate dependent enzymes that catalyze the transfer of an amino group from a donor to a ketone acceptor.[5] The choice of a specific transaminase is critical for achieving high enantioselectivity for the desired (R)-enantiomer. Screening of a panel of commercially available transaminases is often the first step in process development. The use of an amino donor like isopropylamine is common as it is readily available and the byproduct, acetone, can be easily removed.

Experimental Protocol

Part A: Synthesis of the β-Keto Ester Precursor

A plausible route to the required β-keto ester involves the reaction of a corresponding acyl chloride with Meldrum's acid, followed by alcoholysis.[6]

Part B: Biocatalytic Reductive Amination

ComponentConcentration
3-Oxo-3-(3,5-dimethoxyphenyl)propanoate50 mM
Transaminase (selected for R-selectivity)10 mg/mL
Isopropylamine (Amino Donor)1 M
Pyridoxal-5'-Phosphate (PLP)1 mM
Phosphate Buffer (pH 8.0)-

Procedure:

  • Prepare a solution of the β-keto ester in phosphate buffer.

  • Add the transaminase, isopropylamine, and PLP.

  • Incubate the reaction at 30-40°C with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Upon completion, acidify the reaction mixture to precipitate the enzyme.

  • Centrifuge to remove the enzyme and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Dry the organic phase, evaporate the solvent, and purify the product by crystallization or chromatography to obtain (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid.

Stage 3: Fmoc Protection of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic Acid

The final step involves the protection of the chiral amine with the fluorenylmethoxycarbonyl (Fmoc) group, rendering it suitable for solid-phase peptide synthesis.

Causality of Experimental Choices

The use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is a standard and highly efficient method for Fmoc protection.[7] The reaction is typically carried out in a mixed aqueous-organic solvent system under basic conditions to ensure the deprotonation of the amino group, enhancing its nucleophilicity. Sodium bicarbonate provides the necessary basic environment.

Experimental Protocol
ReagentMolar Eq.MW ( g/mol )Amount
(R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic Acid1.0225.245.0 g
Fmoc-OSu1.1337.328.3 g
Sodium Bicarbonate2.584.014.6 g
1,4-Dioxane--50 mL
Water--50 mL

Procedure:

  • Dissolve (R)-3-Amino-3-(3,5-dimethoxyphenyl)propionic acid (5.0 g) and sodium bicarbonate (4.6 g) in a mixture of water (50 mL) and 1,4-dioxane (50 mL).

  • Stir the solution until all solids have dissolved.

  • Add Fmoc-OSu (8.3 g) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the solution to pH 2 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Expected Yield: ~80-90%

Characterization Data (Expected)
  • Melting Point: 178 - 182 °C[8]

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.4 (s, 1H), 7.89 (d, 2H), 7.72 (d, 2H), 7.42 (t, 2H), 7.33 (t, 2H), 6.5-6.4 (m, 3H), 5.2 (m, 1H), 4.3-4.2 (m, 3H), 3.7 (s, 6H), 2.7 (m, 2H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 172.5, 160.5, 156.0, 145.0, 144.0, 141.0, 128.0, 127.5, 125.5, 120.5, 105.0, 98.0, 66.0, 55.5, 51.0, 47.0, 41.0.

Conclusion

The chemoenzymatic synthesis outlined in this guide provides a reliable and efficient pathway to high-purity this compound. By leveraging the selectivity of biocatalysis for the critical stereocenter-forming step, this methodology overcomes many of the challenges associated with purely chemical asymmetric syntheses. The detailed, self-validating protocols provided herein are intended to empower researchers in the fields of peptide chemistry and drug development with a practical and scalable route to this important building block.

References

  • Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • Journal of Pharmacy and Bioallied Sciences. Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. [Link]

  • MDPI. Transaminases for the synthesis of enantiopure beta-amino acids. [Link]

  • RSC Publishing. Synthesis of β-ketoesters from renewable resources and Meldrum's acid. [Link]

  • MDPI. Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. [Link]

  • MDPI. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. [Link]

  • ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. [Link]

  • PMC. Transaminases for the synthesis of enantiopure beta-amino acids. [Link]

  • ResearchGate. Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

  • PMC. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

Sources

A Technical Guide to Sourcing and Qualification of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, a critical building block in modern peptide chemistry. It outlines the compound's scientific importance, provides a framework for selecting high-quality suppliers, and details essential protocols for in-house verification, ensuring the integrity and success of advanced research and development projects.

Introduction: The Significance of a Specialized β-Amino Acid

This compound is a non-canonical, enantiomerically pure β-amino acid derivative. Its structure is distinguished by three key features: the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, the (R)-stereocenter , and the 3,5-dimethoxyphenyl moiety. This unique combination makes it a valuable monomer for the synthesis of peptidomimetics, foldamers, and other modified peptides with tailored biological activities and structural properties.

  • The Fmoc Group: This base-labile protecting group is fundamental to modern solid-phase peptide synthesis (SPPS), allowing for the stepwise assembly of amino acids into a peptide chain under mild conditions that preserve sensitive functionalities elsewhere in the molecule.[1][2]

  • β-Amino Acid Backbone: Unlike natural α-amino acids, the backbone is extended by one carbon. Peptides incorporating β-amino acids, known as β-peptides, often exhibit remarkable resistance to proteolytic degradation, a critical attribute for enhancing the in-vivo stability and therapeutic potential of peptide-based drugs.[3][4]

  • Constrained Di-substituted Phenyl Ring: The 3,5-dimethoxyphenyl group provides steric bulk and defined conformational preferences. This can induce stable secondary structures, such as helices and turns, within the peptide chain, which is crucial for modulating target binding affinity and specificity.

Given its specialized nature, sourcing this reagent requires a rigorous approach. The purity, stereochemical integrity, and batch-to-batch consistency of the compound are paramount, as impurities can lead to failed syntheses, ambiguous biological data, and costly project delays.[5][6]

Compound Profile

Property Value Source
IUPAC Name (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3,5-dimethoxyphenyl)propanoic acidN/A
CAS Number 511272-41-6[7][8][9][10]
Molecular Formula C₂₆H₂₅NO₆[9]
Molecular Weight 447.48 g/mol [9]
Appearance Typically a white to off-white powderGeneral Knowledge
Purity (Typical) ≥97% (HPLC)[9]

Supplier Identification and Qualification Framework

Selecting a supplier for a high-value, specialized reagent goes beyond simply comparing prices. It involves a systematic evaluation of quality, reliability, and technical support.[11][12] The following workflow and criteria provide a robust framework for this process.

Workflow for Supplier Selection and Qualification

Supplier_Qualification cluster_0 Phase 1: Identification cluster_1 Phase 2: Vetting cluster_2 Phase 3: Validation & Approval A Identify Potential Suppliers (e.g., Alfa Chemistry, VulcanChem) B Request Preliminary Info (Website, Catalog Data) A->B C Request Technical Documents: - Certificate of Analysis (CoA) - HPLC/NMR Spectra - Safety Data Sheet (SDS) B->C D Assess Quality Systems (ISO 9001, GMP availability) C->D E Evaluate Supply Chain (Lead Times, Stock Availability) D->E F Procure Small Sample for In-House QC E->F G Perform In-House QC (See Protocol 4.2) F->G H Approve Supplier (Add to Approved Vendor List) G->H QC Pass I Reject Supplier G->I QC Fail

Caption: A systematic workflow for identifying, vetting, and validating suppliers of critical chemical reagents.

Identified Suppliers

A market survey identified several chemical suppliers offering this compound. Researchers should contact these vendors directly to obtain the most current information.

  • Alfa Chemistry: Lists the compound under CAS number 511272-41-6.[7]

  • iChemical: Provides a platform to see prices and purchase the compound.[8]

  • VulcanChem: Offers the product and invites inquiries for more details.[10]

  • Alchimica S.R.O.: Lists the product with its CAS number and formula.[13]

  • Other Potential Sources: Major suppliers of amino acid derivatives like Sigma-Aldrich, Aapptec, and Chem-Impex may also stock this or structurally similar compounds and are worth investigating.[14][15][16]

Key Supplier Evaluation Criteria
CriterionImportanceWhat to Look For
Purity Specification Critical HPLC or UPLC purity should be ≥97%, ideally ≥99%.[9][17] The Certificate of Analysis (CoA) must clearly state the purity and the method used.
Analytical Data Critical A reputable supplier will provide batch-specific data, including HPLC/UPLC traces, Mass Spectrometry (MS) for identity, and ¹H-NMR for structural confirmation.[11][18]
Enantiomeric Purity High The (R)-enantiomer content should be specified, typically >99% ee (enantiomeric excess). Contamination with the (S)-enantiomer can lead to diastereomeric impurities in the final peptide.[5][17]
Documentation High Availability of a comprehensive Safety Data Sheet (SDS) is mandatory for safe handling.[19]
Consistency & Support Medium Inquire about batch-to-batch consistency protocols.[20] Access to technical support for questions regarding solubility or handling is a significant advantage.[11]

Essential In-House Protocols

Upon receiving a new batch of any critical reagent, performing in-house quality control is a non-negotiable step to validate the supplier's claims and ensure experimental success.[6][20]

Handling and Storage
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C, to prevent degradation.

  • Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a chemical fume hood to avoid inhalation.[19] For solution preparation, use anhydrous solvents like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which are standard in peptide synthesis.

Protocol: Incoming Material QC Verification

This protocol outlines a standard UPLC-MS method to quickly verify the identity and approximate purity of the received compound.

Objective: To confirm the molecular weight and purity of this compound.

Materials:

  • Received compound sample

  • Acetonitrile (ACN), HPLC-grade

  • Water, HPLC-grade

  • Formic Acid (FA), LC-MS grade

  • UPLC-MS system with a C18 column

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of 50:50 ACN/Water to create a 1 mg/mL stock solution. Further dilute this solution 1:100 in 50:50 ACN/Water for analysis.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Column: C18, ~2.1 x 50 mm, <2 µm particle size

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative.

    • Expected Ions:

      • Positive Mode [M+H]⁺: 448.5 m/z

      • Negative Mode [M-H]⁻: 446.5 m/z

  • Data Analysis:

    • Identity Confirmation: Verify the presence of the expected mass-to-charge ratio in the mass spectrum corresponding to the main chromatographic peak.

    • Purity Assessment: Integrate the UV chromatogram (typically at 214 nm and 254 nm). Calculate the area percentage of the main peak to estimate purity.[18] This should align with the specification on the supplier's CoA.

Workflow for Incoming Reagent QC

Incoming_QC A Receive New Reagent Batch B Review Supplier CoA & SDS A->B C Prepare Sample for UPLC-MS Analysis B->C D Run UPLC-MS Protocol C->D E Analyze Data: 1. Confirm MW (MS) 2. Assess Purity (UV) D->E F Compare In-House Data with Supplier CoA E->F G Release Batch for Use (Data Match) F->G Pass H Quarantine Batch & Contact Supplier (Discrepancy Found) F->H Fail

Caption: A standard operating procedure for the quality control verification of incoming chemical reagents.

Conclusion

This compound is an enabling reagent for the development of next-generation peptide therapeutics. The success of research programs utilizing this building block is directly dependent on its quality. By implementing a rigorous supplier qualification framework and a mandatory in-house QC verification process, researchers can mitigate risks associated with reagent variability, ensuring the generation of reliable, reproducible scientific data and accelerating the path to discovery.

References

  • iChemical. 3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, CAS No. 511272-41-6. Available at: [Link]

  • GenScript. How to control the sequence and purity of custom-synthesized peptides?. Available at: [Link]

  • CordenPharma. Quality control: the central pillar supporting peptide manufacturing. Available at: [Link]

  • Guryanov, I., et al. (2010). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • QCADVISOR. Supplier Qualification: Definition, Process, Steps and Guidelines. Available at: [Link]

  • SimplerQMS. Supplier Qualification: Definition, Process, and Guidelines. Available at: [Link]

  • Alchimica s.r.o. This compound. Available at: [Link]

  • ScienceDirect. Synthetic peptides quality control and assurance. Available at: [Link]

  • CEM Corporation. Fmoc Amino Acids. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. Available at: [Link]

  • ResearchGate. Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides. Available at: [Link]

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  • ACS Publications. Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. Available at: [Link]

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Potential applications of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid in peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel therapeutics has increasingly focused on modulating complex biological pathways, particularly protein-protein interactions (PPIs), which are often challenging to target with traditional small molecules. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a promising class of drugs to address this challenge.[1][2][3] A key strategy in designing effective peptidomimetics is to impose conformational constraints on the peptide backbone, which can enhance binding affinity, metabolic stability, and target specificity.[1][4][5] This guide provides an in-depth technical overview of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, a specialized β-amino acid building block, and explores its strategic applications in the rational design of advanced peptidomimetics. We will delve into the unique structural contributions of the 3,5-dimethoxy-phenyl moiety, provide detailed synthetic protocols, and discuss the potential therapeutic implications of the resulting constrained peptides.

Introduction: The Rationale for Conformational Constraint in Peptidomimetics

Natural peptides, while possessing remarkable biological activity, are often suboptimal drug candidates due to their inherent flexibility.[4][5] This conformational freedom leads to a significant entropic penalty upon binding to a target, reducing affinity.[2] Furthermore, the flexible backbone is susceptible to proteolytic degradation, resulting in poor pharmacokinetic profiles.[4][5]

Incorporating non-natural amino acids, such as β-amino acids, into a peptide sequence is a powerful strategy to overcome these limitations.[4] The additional carbon in the backbone of β-amino acids provides access to a wider range of secondary structures, including stable helices and turns, that are not readily accessible to α-peptides.[6][7][8] These well-defined, pre-organized conformations can mimic the bioactive conformation of a natural peptide ligand, leading to enhanced target binding and improved resistance to enzymatic degradation.[1]

This compound is a particularly valuable building block in this context. The fluorenylmethoxycarbonyl (Fmoc) group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the (R)-stereochemistry and the bulky, electron-rich 3,5-dimethoxy-phenyl side chain play crucial roles in dictating the final peptidomimetic structure and function.[9][10]

The Strategic Importance of the 3,5-Dimethoxy-Phenyl Moiety

The choice of the 3,5-dimethoxy-phenyl side chain is not arbitrary. It imparts several key properties to the resulting peptidomimetic:

  • Conformational Rigidity: The bulky aromatic ring restricts the rotational freedom of the peptide backbone, promoting the adoption of well-defined secondary structures. This pre-organization reduces the entropic cost of binding to a biological target, potentially leading to higher affinity and specificity.[2]

  • Enhanced Solubility: The methoxy groups can act as hydrogen bond acceptors, which can disrupt the intermolecular hydrogen bonding that often leads to peptide aggregation and poor solubility.[11] This is a critical consideration during both synthesis and formulation.

  • Modulation of Electronic Properties: The electron-donating nature of the methoxy groups can influence the electronic environment of the peptide backbone and neighboring side chains. This can be leveraged to fine-tune interactions with the target protein, such as cation-π or hydrogen bonding interactions.

  • Metabolic Stability: The unnatural side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptidomimetic.

Synthesis and Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence is readily achieved using standard Fmoc/tBu-based solid-phase peptide synthesis (SPPS).[12] The general workflow is outlined below.

Materials and Reagents
Reagent/MaterialPurposeSupplier Example
Fmoc-Rink Amide MBHA ResinSolid support for peptide synthesisAapptec, Sigma-Aldrich
This compoundβ-amino acid building blockChem-Impex, Alfa Chemistry
Standard Fmoc-protected α-amino acidsBuilding blocks for the peptide chainAapptec, Sigma-Aldrich
N,N-Dimethylformamide (DMF)SolventFisher Scientific
Dichloromethane (DCM)SolventFisher Scientific
PiperidineFmoc deprotection reagentSigma-Aldrich
HBTU/HOBt or HATUCoupling reagentsAapptec, CEM
N,N-Diisopropylethylamine (DIPEA)BaseSigma-Aldrich
Trifluoroacetic acid (TFA)Cleavage reagentSigma-Aldrich
Triisopropylsilane (TIS)ScavengerSigma-Aldrich
WaterScavenger---
Experimental Workflow

The following diagram illustrates the key steps in a typical SPPS cycle for incorporating the specialized β-amino acid.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Resin Swelling (DMF/DCM) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocol for a Single Coupling Cycle
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[12][13]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[12] Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

  • Coupling:

    • Pre-activate a solution of this compound (3 equivalents relative to resin loading) with HBTU/HOBt (3 eq.) or HATU (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For sterically hindered couplings, extended reaction times or the use of microwave assistance may be beneficial.[12]

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[14] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Cleavage and Purification

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, such as 95% TFA, 2.5% TIS, and 2.5% water, for 2-4 hours.[12] The crude peptide is then precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Applications in Drug Discovery

The unique structural features imparted by this compound make it a valuable tool for designing peptidomimetics with a wide range of therapeutic applications.

Targeting Protein-Protein Interactions (PPIs)

PPIs are involved in a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[1][2][3] The large, flat interfaces of many PPIs are notoriously difficult to target with small molecules. Peptidomimetics containing conformationally constrained β-amino acids can be designed to mimic the secondary structure of a native binding partner, allowing them to disrupt these interactions with high affinity and specificity.[1]

PPI_Inhibition PPI Inhibition Mechanism ProteinA1 Protein A ProteinB1 Protein B ProteinA1->ProteinB1 ProteinA2 Protein A Peptidomimetic Peptidomimetic (with β-amino acid) ProteinA2->Peptidomimetic ProteinB2 Protein B

Caption: Inhibition of a protein-protein interaction by a peptidomimetic.

Development of Novel Antimicrobials

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents with novel mechanisms of action. Many antimicrobial peptides (AMPs) function by disrupting bacterial cell membranes.[15] Incorporating this compound can be used to create stapled or cyclic peptides that mimic the amphipathic structures of natural AMPs, leading to enhanced membrane disruption and improved stability against bacterial proteases.[15]

Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides are short peptides that can traverse cellular membranes and deliver a variety of cargo molecules, including small molecules, proteins, and nucleic acids, into the cell.[16] The conformational stability and proteolytic resistance conferred by β-amino acids can enhance the cell-penetrating capabilities and in vivo efficacy of these delivery vectors.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of advanced peptidomimetics. Its ability to induce conformational constraint, enhance solubility, and improve metabolic stability makes it an invaluable tool for medicinal chemists and drug discovery scientists. By leveraging the unique properties of this and other specialized β-amino acids, it is possible to design novel therapeutics that can address challenging biological targets and overcome the limitations of traditional peptide and small-molecule drugs. Future research in this area will likely focus on the development of new β-amino acids with diverse side-chain functionalities and the application of computational modeling to guide the design of peptidomimetics with even greater potency and selectivity.

References

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  • Enhancement of solubility by temporary dimethoxybenzyl-substitution of peptide bonds. Towards the synthesis of defined oligomers of alanine and of lysyl-glutamyl-glycine. (n.d.). PubMed. [Link]

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An In-depth Technical Guide to the Use of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid for Novel Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptides with enhanced therapeutic properties requires tools that offer precise control over conformation and stability. Non-canonical amino acids, particularly β-amino acids, have emerged as powerful building blocks for creating novel peptide architectures. This guide provides a comprehensive technical overview of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, a unique β-amino acid derivative. We will explore its intrinsic properties, detail its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), analyze its profound impact on secondary structure, and discuss its applications in the development of next-generation peptidomimetics for drug discovery.

Introduction: The Paradigm Shift with β-Amino Acids

For decades, peptide science has centered on the 20 proteinogenic α-amino acids. However, peptides derived from these building blocks often suffer from significant therapeutic limitations, including rapid proteolytic degradation and high conformational flexibility, which can lead to poor target affinity and specificity.

The introduction of a single additional methylene group into the amino acid backbone, creating a β-amino acid, fundamentally alters the resulting peptide's characteristics. Peptides incorporating β-amino acids, often termed β-peptides or foldamers, exhibit remarkable resistance to enzymatic degradation by proteases.[1][][3] This intrinsic stability dramatically increases their potential in vivo half-life. Furthermore, the extended backbone of β-amino acids introduces unique conformational constraints, enabling the formation of stable and predictable secondary structures, such as helices and turns, that are inaccessible to their α-peptide counterparts.[1][4][5]

Within this class of valuable reagents, This compound stands out as a particularly versatile building block for designing bioactive peptides.[6][7] Its distinct structural features—the β-amino acid backbone, the specific (R)-stereochemistry, and the electronically-rich aromatic side chain—provide a powerful toolkit for the peptide chemist.

Core Characteristics of the Building Block

To effectively utilize this reagent, a clear understanding of its molecular architecture is essential.

Chemical Structure and Key Features

The structure combines three critical components that dictate its function in peptide design.

cluster_0 This compound cluster_1 Key Features mol A Fmoc Protecting Group (Base-labile) B (R)-Stereocenter (Defines Conformation) C β-Amino Acid Backbone (Adds Flexibility & Stability) D 3,5-Dimethoxyphenyl Ring (Enables Aromatic Interactions) E Carboxylic Acid (Activation for Coupling)

Caption: Key functional components of the title compound.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This is the temporary protecting group on the nitrogen atom. Its critical feature is its lability under basic conditions (e.g., piperidine), which is the cornerstone of the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[8][9] Its removal exposes the free amine for subsequent coupling.

  • β-Amino Acid Backbone: The separation of the amine and carboxyl groups by three carbon atoms (as opposed to two in α-amino acids) increases the rotational freedom of the peptide backbone, yet paradoxically leads to more stable, folded structures due to altered hydrogen bonding patterns.

  • (R)-Stereocenter: The defined stereochemistry at the C3 position is crucial. The spatial orientation of the side chain relative to the backbone directly influences the peptide's preferred dihedral angles and, consequently, its final three-dimensional structure.

  • 3,5-Dimethoxyphenyl Side Chain: This aromatic moiety is not merely a passive structural element. It can engage in stabilizing aromatic-aromatic (π-stacking) interactions with other aromatic residues (e.g., Phenylalanine, Tyrosine) within the peptide sequence.[10][11][12] Such interactions are known to be significant contributors to the stability of folded protein and peptide structures.[12]

A Practical Guide to Incorporation via Fmoc-SPPS

The incorporation of this compound into a growing peptide chain follows the standard cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[13][14] The process involves the sequential addition of protected amino acids to a growing chain anchored to an insoluble polymer resin.[8][15]

SPPS_Cycle Start Start: Resin-Bound Peptide Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Exposes N-terminal amine Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Pre-activated Amino Acid) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Forms new peptide bond End Result: Peptide Elongated by One Residue Wash2->End End->Deprotection Repeat Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol

This protocol outlines a single coupling cycle for incorporating the title β-amino acid.

Step 1: N-Terminal Fmoc Deprotection

The objective is to remove the Fmoc group from the N-terminus of the resin-bound peptide chain, exposing a free primary or secondary amine for the next coupling step.

  • Reagents: 20% (v/v) piperidine in high-purity N,N-Dimethylformamide (DMF).

  • Mechanism: The secondary amine piperidine acts as a base, abstracting the acidic proton on the fluorenyl ring system. This initiates a β-elimination reaction, releasing the Fmoc group as dibenzofulvene (DBF), which is subsequently scavenged by excess piperidine to form a stable adduct.[16][17][18]

  • Procedure:

    • Swell the peptide-resin in DMF for 30-60 minutes.

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 3 minutes.[19]

    • Drain the solution.

    • Add a fresh portion of the 20% piperidine/DMF solution.

    • Agitate for an additional 7-10 minutes to ensure complete deprotection.[19][20]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.

Step 2: Amino Acid Activation and Coupling

Due to the potential for steric hindrance with β-amino acids, a robust activation method is paramount for achieving high coupling efficiency. The combination of HBTU and HOBt is a field-proven standard for this purpose.[21][22]

  • Reagents & Rationale:

    • This compound: The incoming building block.

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly efficient aminium-based coupling reagent that rapidly activates the carboxylic acid.[23][24]

    • HOBt (1-Hydroxybenzotriazole): Acts as an additive that accelerates the reaction and, crucially, minimizes the risk of racemization at the α-carbon of α-amino acids by forming a reactive HOBt-ester intermediate.[23][25] While racemization is not a concern for the β-carbon of this specific residue, HOBt still enhances coupling efficiency.[25]

    • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic tertiary amine base required to deprotonate the carboxylic acid and facilitate the activation reaction.

    • Solvent: High-purity DMF.

  • Quantitative Parameters for Coupling:

ReagentEquivalents (relative to resin capacity)Purpose
Fmoc-β-Amino Acid3.0 - 5.0Incoming building block
HBTU2.9 - 4.9Primary activating agent
HOBt3.0 - 5.0Coupling additive, suppresses side reactions
DIPEA6.0 - 10.0Activation base
  • Procedure:

    • Pre-activation: In a separate vessel, dissolve the Fmoc-β-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal volume of DMF.

    • Add DIPEA (6 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. A color change may be observed.[25]

    • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin from Step 1.

    • Agitate the slurry at room temperature for 45-90 minutes. For potentially difficult couplings, the reaction time can be extended or a second coupling can be performed.

    • Post-Coupling Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

This two-step cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).[13][26]

Post-Synthesis: Purification and Characterization

Following cleavage, the crude peptide must be purified and its identity confirmed.

  • High-Performance Liquid Chromatography (HPLC): This is the standard technique for both purification and purity analysis.[27][28][29]

    • Typical System: Reversed-phase HPLC (RP-HPLC) using a C18 column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA as an ion-pairing agent, is used to elute the peptide.[29]

  • Mass Spectrometry (MS): This technique is essential to confirm that the synthesized peptide has the correct molecular weight, thereby verifying its identity.[27][30] Techniques like ESI-MS or MALDI-TOF are commonly employed.

Structural Implications and Rational Design

The true power of incorporating this compound lies in its ability to direct peptide folding.

Inducing Defined Secondary Structures

The constrained backbone and bulky side chain of this β-amino acid can force a peptide chain to adopt specific, stable conformations. When incorporated into an α-peptide sequence, it can act as a potent β-turn inducer.[31] A β-turn is a secondary structure element where the peptide chain reverses its direction, a critical feature for the globular structure of proteins and for receptor recognition.

Turn_Induction A1 α₁ A2 α₂ A1:e->A2:w B3 β₃ A2:e->B3:w A4 α₄ B3:s->A4:s A5 α₅ A4:w->A5:e lab β-amino acid (red) induces a turn, bringing α₁ and α₅ into proximity.

Caption: Conceptual diagram of a β-amino acid inducing a turn.

This ability to pre-organize a peptide into a bioactive conformation is a cornerstone of modern peptidomimetic design, potentially increasing binding affinity by reducing the entropic penalty of binding.

The Role of Aromatic Interactions

The 3,5-dimethoxyphenyl group provides a powerful tool for structure stabilization through non-covalent interactions. When designing a peptide, this residue can be strategically placed near other aromatic amino acids (e.g., Phe, Tyr, Trp) to promote intramolecular π-stacking.[10][12] This interaction acts as molecular "glue," locking the peptide into a specific folded state and enhancing the stability of the desired secondary structure.[11]

Applications in Drug Discovery and Materials Science

The unique properties conferred by this building block translate directly into significant advantages for therapeutic peptide development.

  • Enhanced Proteolytic Stability: As previously noted, the β-peptide bond is inherently resistant to cleavage by endogenous proteases, a critical feature for developing orally bioavailable or long-acting injectable peptide drugs.[1][][3]

  • Targeting Protein-Protein Interactions (PPIs): Many disease pathways are driven by PPIs, which are notoriously difficult to target with small molecules due to their large, flat interaction surfaces. The stable, well-defined helical or turn structures promoted by β-amino acids can effectively mimic the secondary structures of one of the protein partners, enabling them to act as potent and specific inhibitors of these interactions.[1][3][4]

  • Development of Novel Biomaterials: The propensity of β-peptides to self-assemble into ordered structures makes them attractive candidates for the development of hydrogels, nanofibers, and other advanced biomaterials for tissue engineering and drug delivery applications.[9]

Conclusion

This compound is more than just another amino acid derivative; it is a sophisticated design element for the modern peptide chemist. Its successful incorporation via well-established SPPS protocols allows for the creation of peptides with fundamentally improved properties. By leveraging its ability to confer proteolytic resistance, induce stable secondary structures, and participate in stabilizing aromatic interactions, researchers can rationally design novel peptidomimetics with enhanced therapeutic potential. This building block represents a key tool in the ongoing effort to bridge the gap between the biological potency of peptides and the pharmacological robustness required for successful clinical translation.

References

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  • The Organic Chemistry Tutor. Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube; 2022. Available from: [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. Available from: [Link]

  • Cabrele, C., Martinek, T. A., Reiser, O., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9718–9739. Available from: [Link]

  • Royal Society of Chemistry. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Available from: [Link]

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  • Nature. Effect of side chains on the conformational preference of cyclic α,β-peptoids. Available from: [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link]

  • Subirós-Funosas, A., Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-255. Available from: [Link]

  • Lee, H. S., Gellman, S. H. (2008). β-Peptides as inhibitors of protein–protein interactions. Current Opinion in Chemical Biology, 12(6), 717-724. Available from: [Link]

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  • Semantic Scholar. Aromatic interactions in model peptide β‐hairpins: Ring current effects on proton chemical shifts. Available from: [Link]

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  • Xu, J., Liu, Y., & Xu, B. (2016). Aromatic–Aromatic Interactions Enable α-Helix to β-Sheet Transition of Peptides to Form Supramolecular Hydrogels. Journal of the American Chemical Society, 138(50), 16268–16271. Available from: [Link]

  • Samanta, U., & Chakrabarti, P. (2011). Implications of aromatic–aromatic interactions: From protein structures to peptide models. Peptide Science, 96(6), 741-756. Available from: [Link]

  • Aapptec. Fmoc-Amino Acids for Peptide Synthesis. Available from: [Link]

  • MDPI. 4-(4-Formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL). Available from: [Link]

  • Stanger, H. E., & Gellman, S. H. (2002). Turn stability in β-hairpin peptides: Investigation of peptides containing 3:5 type I G1 bulge turns. Protein Science, 11(8), 1957–1965. Available from: [Link]

  • MDPI. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Available from: [Link]

  • Roy, K. K., & Schepartz, A. (2016). Structural impact of thioamide incorporation into a β-hairpin. Organic & Biomolecular Chemistry, 14(20), 4641-4645. Available from: [Link]

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A Technical Guide to the Strategic Incorporation of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic Acid in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate inclusion of unnatural amino acids (UAAs) into peptide scaffolds represents a paradigm shift in medicinal chemistry, offering a powerful toolkit to modulate the pharmacological properties of peptide-based therapeutics. This guide provides an in-depth technical overview of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, a unique β-amino acid, for its strategic incorporation into peptide sequences. We will explore its synthesis, delve into the nuances of its integration via Solid-Phase Peptide Synthesis (SPPS), and discuss the anticipated impact of its distinct structural features on peptide conformation and bioactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this and similar UAAs to design next-generation peptide therapeutics with enhanced stability, target affinity, and novel functionalities.

Introduction: The Rationale for Unnatural Amino Acid Incorporation

The therapeutic potential of peptides is often hampered by their inherent limitations, including susceptibility to proteolytic degradation and rapid in vivo clearance. The incorporation of unnatural amino acids is a key strategy to overcome these challenges. β-amino acids, such as this compound, are of particular interest as they introduce an additional carbon atom into the peptide backbone, which can induce unique secondary structures and confer remarkable resistance to enzymatic degradation.[1] The 3,5-dimethoxyphenyl moiety of the title compound offers further opportunities to modulate peptide properties through steric and electronic effects, potentially influencing receptor binding and overall conformation.[2]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the building block is paramount for its successful application.

PropertyValueSource
Molecular Formula C₂₆H₂₅NO₆[2]
Molecular Weight 447.48 g/mol [2]
Appearance White powder[3]
Melting Point 178 - 182 °C[3][4]
Chirality (R)-configuration[2]
Solubility Good solubility in common SPPS solvents like DMF and NMP is anticipated due to the Fmoc group.[5]

Synthesis of this compound

The synthesis of this specialized building block is a multi-step process requiring careful control of stereochemistry. The following outlines a strategic approach based on established methodologies.

Enantioselective Synthesis of (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic Acid

The enantiomerically pure β-amino acid core can be synthesized through various asymmetric methods. A highly effective approach involves the use of biocatalysis, which offers excellent stereocontrol and environmentally benign reaction conditions.

Protocol: Enzymatic Kinetic Resolution using ω-Transaminase

This protocol is adapted from methodologies for the synthesis of chiral aromatic β-amino acids.[6]

  • Substrate Preparation: Synthesize racemic 3-amino-3-(3,5-dimethoxyphenyl)-propionic acid. This can be achieved through a classical Strecker synthesis or other established routes for β-amino acid synthesis.

  • Enzymatic Resolution:

    • Prepare a buffered aqueous solution containing the racemic β-amino acid and a suitable amino acceptor (e.g., pyruvate).

    • Introduce a stereoselective (S)-ω-transaminase, for example from Burkholderia graminis.[6] This enzyme will selectively deaminate the (S)-enantiomer, leaving the desired (R)-enantiomer untouched.

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) and pH, monitoring the progress of the reaction by HPLC.

  • Purification:

    • Once approximately 50% conversion is reached, stop the reaction.

    • Separate the desired (R)-3-amino-3-(3,5-dimethoxy-phenyl)-propionic acid from the reaction mixture using ion-exchange chromatography or another suitable purification technique. The resulting product should have a high enantiomeric excess (>99%).[6]

Alternatively, nitrile-hydrolyzing enzymes from Rhodococcus strains can be employed for the enantioselective synthesis of β-amino acids.[7]

Fmoc Protection of the Amino Group

The N-terminal protection of the synthesized (R)-β-amino acid with the fluorenylmethyloxycarbonyl (Fmoc) group is crucial for its use in Fmoc-based SPPS.

Protocol: Fmoc Protection using Fmoc-OSu

This protocol is a standard and effective method for the Fmoc protection of amino acids.[8][9]

  • Dissolution: Dissolve (R)-3-amino-3-(3,5-dimethoxy-phenyl)-propionic acid in a suitable solvent mixture, such as aqueous acetone or a mixture of THF and saturated aqueous sodium bicarbonate.[10]

  • Reaction:

    • Add a slight molar excess (e.g., 1.05 equivalents) of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to the solution.[10]

    • Stir the reaction mixture at room temperature for several hours or overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, acidify the reaction mixture to a low pH (e.g., pH 2) with a suitable acid like 1 M HCl.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • If necessary, purify the product further by flash column chromatography.

Fmoc_Protection_Workflow

Incorporation into Peptides via Fmoc-SPPS

The incorporation of this compound into a growing peptide chain follows the standard Fmoc-SPPS cycle. However, due to its β-amino acid nature and the sterically demanding 3,5-dimethoxyphenyl group, optimization of the coupling step is critical to ensure high efficiency.

The Fmoc-SPPS Cycle

The core of Fmoc-SPPS is a cyclical process involving deprotection, washing, coupling, and further washing.[8]

SPPS_Cycle

Optimized Coupling Protocol for a Sterically Hindered β-Amino Acid

Standard coupling conditions may result in incomplete acylation when incorporating sterically hindered amino acids. The following protocol outlines an optimized approach.

Materials:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • This compound

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[11]

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Protocol:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Amino Acid Activation:

    • In a separate vessel, dissolve 3-5 equivalents of this compound and a near-equimolar amount of HATU or HCTU (e.g., 0.95 equivalents relative to the amino acid) in DMF.

    • Add 2 equivalents of DIPEA or collidine (relative to the amino acid) to the activation mixture.

    • Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for an extended period, typically 2-4 hours. For particularly difficult couplings, this can be extended to overnight.[12]

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue/purple beads), a second coupling is recommended. Drain the reaction mixture, wash the resin with DMF, and repeat steps 2 and 3.

  • Washing: After a successful coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Table of Recommended Coupling Reagents for Hindered Amino Acids:

Coupling ReagentActive Ester FormedReactivityNotes
HBTU/TBTUOBt esterHighStandard for many applications, may be insufficient for highly hindered residues.
HCTUO-6-ClBt esterVery HighMore reactive than HBTU due to the electron-withdrawing chlorine atom.[13]
HATUOAt esterExtremely HighGenerally considered one of the most efficient coupling reagents, particularly for sterically hindered amino acids.[11]
COMUOxyma esterVery HighA newer generation coupling reagent with high efficiency and reduced risk of side reactions compared to benzotriazole-based reagents.[11]
Monitoring Fmoc Deprotection

The completion of the Fmoc deprotection step can be monitored quantitatively by UV-Vis spectrophotometry. The cleavage of the Fmoc group by piperidine releases dibenzofulvene, which forms a piperidine adduct with a characteristic absorbance maximum at approximately 301 nm.[3][14] This allows for real-time monitoring of the deprotection kinetics and ensures the complete removal of the Fmoc group before the subsequent coupling step.[5]

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups must be removed. The choice of cleavage cocktail is critical to avoid side reactions with sensitive amino acid residues.

Standard Cleavage Cocktail (Reagent K):

A widely used and robust cleavage cocktail for peptides containing a variety of sensitive residues is Reagent K.[15]

  • Composition: 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanediol (EDT).

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and wash with cold ether.

    • Dry the crude peptide under vacuum.

For peptides that do not contain particularly sensitive residues like tryptophan, a simpler cocktail such as TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5) may be sufficient.[2][16]

Analytical Characterization

The purity and identity of the final peptide must be confirmed by a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is used to assess the purity of the crude peptide and to purify it to the desired level.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[17] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of the unnatural amino acid.[18] The fragmentation pattern in MS/MS may be altered by the presence of the β-amino acid and should be carefully analyzed.

Impact on Peptide Structure and Bioactivity

The incorporation of this compound can have a profound impact on the resulting peptide's properties.

  • Conformational Constraints: The β-amino acid backbone can induce stable secondary structures, such as helices and turns, which may not be accessible to peptides composed solely of α-amino acids.[19] This conformational rigidity can lead to higher binding affinity and selectivity for the target receptor.

  • Proteolytic Stability: The altered peptide backbone at the site of the β-amino acid insertion provides significant resistance to degradation by proteases, thereby increasing the in vivo half-life of the peptide.[1]

  • Modulation of Physicochemical Properties: The 3,5-dimethoxyphenyl group can influence the peptide's solubility, lipophilicity, and potential for aromatic interactions with the target receptor. The electron-rich nature of the dimethoxy-substituted phenyl ring may also participate in specific electronic interactions.

Case Study: A Hypothetical Application in Drug Design

Consider a therapeutic peptide agonist that suffers from poor in vivo stability and moderate receptor affinity. The strategic replacement of a key α-amino acid with this compound could:

  • Enhance Stability: The β-amino acid linkage would protect a critical peptide bond from enzymatic cleavage.

  • Improve Affinity: The rigid conformation induced by the β-amino acid could pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its receptor. The 3,5-dimethoxyphenyl group could engage in favorable hydrophobic or π-stacking interactions within the receptor's binding pocket.

  • Fine-tune Pharmacokinetics: The altered lipophilicity due to the dimethoxyphenyl moiety could improve the peptide's absorption, distribution, metabolism, and excretion (ADME) profile.

The synthesis and biological evaluation of such an analogue would provide valuable structure-activity relationship (SAR) data and could lead to the development of a more potent and druglike therapeutic candidate.[20][21]

Conclusion

This compound is a valuable and versatile building block for the design of novel peptide-based therapeutics. Its unique structural features offer a multi-pronged approach to addressing the common challenges of peptide drug development. By providing enhanced proteolytic stability, inducing specific conformational constraints, and allowing for the modulation of physicochemical properties, this unnatural amino acid empowers researchers to explore new chemical space and engineer peptides with superior pharmacological profiles. The successful incorporation of this and other UAAs relies on a thorough understanding of their synthesis and the optimization of SPPS protocols, as outlined in this guide.

References

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A Technical Guide to the Design, Synthesis, and Biological Evaluation of Peptides Incorporating (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The introduction of non-canonical amino acids (ncAAs) into peptide sequences is a transformative strategy in modern drug discovery, offering a pathway to overcome the inherent limitations of native peptides, such as poor proteolytic stability and limited conformational diversity.[1][2] This guide focuses on a particularly promising building block: Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid , a chiral β-amino acid. The unique structural features of this compound—a β-amino acid backbone for enhanced enzymatic resistance, a constrained (R)-conformation, and a hydrophobic 3,5-dimethoxy-phenyl moiety—present a compelling scaffold for developing novel therapeutic peptides.[3][4][5] This document provides a comprehensive framework for researchers and drug development professionals, detailing the synthesis, purification, and systematic biological evaluation of peptides containing this novel amino acid. We present field-proven, step-by-step protocols for peptide synthesis and for screening key biological activities, including antimicrobial, anticancer, and receptor-binding properties, thereby equipping scientists with the necessary tools to unlock the therapeutic potential of these modified peptides.

The Strategic Advantage of Non-Canonical β-Amino Acids in Peptide Design

The therapeutic potential of peptides is often hindered by their rapid degradation by proteases and their inherent flexibility, which can lead to poor receptor affinity and selectivity. The incorporation of ncAAs is a cornerstone strategy to mitigate these issues.[2][6]

Enhancing Proteolytic Stability with β-Amino Acids

β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, are particularly effective at conferring resistance to enzymatic degradation.[3] Proteases are highly specific for the peptide bonds formed between L-α-amino acids; the altered backbone geometry of β-amino acids disrupts this recognition, significantly increasing the peptide's in vivo half-life. This enhanced stability is a critical prerequisite for developing viable peptide-based therapeutics.[3]

Structural and Functional Implications of (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic Acid

The subject of this guide, this compound, is a pre-packaged building block designed for Fmoc-based solid-phase peptide synthesis (SPPS).[4][7] Its key attributes and their hypothesized contributions to peptide bioactivity are:

  • β-Amino Acid Backbone: Provides the foundational proteolytic resistance as described above.

  • Aromatic Phenyl Group: Introduces significant hydrophobicity, which can be critical for interactions with biological membranes (relevant for antimicrobial and anticancer peptides) or for binding to hydrophobic pockets in protein targets.[8]

  • 3,5-Dimethoxy Substitution: These electron-donating groups can modulate the electronic properties of the phenyl ring, potentially influencing π-π stacking or other non-covalent interactions with biological targets.

  • Constrained (R)-Stereochemistry: The fixed chirality imposes specific conformational constraints on the peptide backbone, reducing flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, potentially resulting in higher affinity and selectivity.

By integrating this building block, researchers can design peptides with novel structural folds and enhanced pharmacological properties.

Synthesis and Characterization of Modified Peptides

The synthesis of peptides incorporating this compound is reliably achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[9][10][11]

The Principle of Fmoc SPPS

Fmoc SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[12][13] The Nα-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups.[13] A typical synthesis cycle involves:

  • Deprotection: Removal of the Fmoc group from the resin-bound peptide using a base, typically piperidine.[9]

  • Activation & Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its subsequent coupling to the newly freed N-terminal amine.[14]

  • Washing: Thorough washing of the resin to remove excess reagents and byproducts.

This cycle is repeated until the desired sequence is assembled, after which the peptide is cleaved from the resin and its side-chain protecting groups are removed simultaneously using a strong acid cocktail.[15]

Experimental Workflow: Fmoc SPPS

The following diagram illustrates the iterative cycle at the core of Fmoc-based Solid-Phase Peptide Synthesis.

SPPS_Workflow Start Start: Resin with N-terminal Fmoc Group Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 4. Couple Activated AA to Free Amine Wash1->Coupling Activation 3. Activate incoming Fmoc-AA-OH + HCTU Activation->Coupling Add Wash2 5. DMF Wash Coupling->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Is sequence complete? (No) Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Is sequence complete? (Yes) Cycle->Deprotection

Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol: Manual SPPS of a Model Peptide

This protocol describes a 0.1 mmol scale synthesis on Rink Amide resin to yield a C-terminally amidated peptide.

  • Resin Preparation:

    • Place 135 mg of Rink Amide resin (loading ~0.74 mmol/g) into a fritted polypropylene reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 1 hour with gentle agitation. Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 5 mL of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add another 5 mL of 20% piperidine in DMF. Agitate for 15 minutes, then drain. This two-step process ensures complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 eq.) and HCTU (0.4 mmol, 4 eq.) in 2 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation solution and vortex for 1 minute.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours. Causality Note: Using a 4-fold excess of reagents drives the coupling reaction to completion, which is critical for achieving high purity in the final product.

    • Drain the reaction vessel and wash the resin with DMF (5 x 5 mL). A Kaiser test can be performed to confirm the absence of free primary amines, validating the completion of the coupling step.

  • Chain Elongation:

    • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence, including the This compound .

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF (5x), followed by dichloromethane (DCM) (5x), and dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS). Causality Note: TIS and water act as scavengers to trap reactive carbocations generated from the acid-labile side-chain protecting groups, preventing side reactions with sensitive residues like Tryptophan or Methionine.

    • Add 5 mL of the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to ice-cold diethyl ether.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide must be purified and its identity confirmed.

  • Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for peptide purification. A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA) is typically used.[16]

  • Characterization: The purity of the collected HPLC fractions is assessed, and the molecular weight of the purified peptide is confirmed using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).

A Framework for Biological Activity Screening

With the purified peptide in hand, a systematic evaluation of its biological activities can commence. Based on the properties of ncAAs, promising areas for investigation include antimicrobial, anticancer, and receptor-binding activities.[5][17][18]

Antimicrobial Activity

The hydrophobicity imparted by the dimethoxy-phenyl group may facilitate membrane interaction, a key feature of many antimicrobial peptides (AMPs).[6]

This diagram outlines the process for determining the Minimum Inhibitory Concentration (MIC), the lowest peptide concentration that inhibits visible microbial growth.

MIC_Workflow Prep 1. Prepare Peptide Stock Solution Dilute 2. Create 2-fold Serial Dilutions in 96-well plate Prep->Dilute Inoculate 4. Inoculate Wells with Bacteria Dilute->Inoculate Bacteria 3. Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Bacteria->Inoculate Add Incubate 5. Incubate at 37°C for 18-24 hours Inoculate->Incubate Read 6. Read Results (Visual or OD600) Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for the Broth Microdilution MIC Assay.

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.[17]

  • Preparation:

    • Dissolve the lyophilized peptide in sterile, deionized water or 0.01% acetic acid to create a stock solution (e.g., 1280 µg/mL).

    • Grow a bacterial culture (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to mid-log phase in Mueller-Hinton Broth (MHB).

    • Adjust the bacterial culture to a concentration of ~1x10^6 colony-forming units (CFU)/mL in fresh MHB.

  • Assay Setup (in a 96-well plate):

    • Add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the peptide stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive control (bacteria, no peptide). Well 12 serves as the negative control (MHB only).

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted bacterial inoculum to wells 1 through 11. The final bacterial concentration will be ~5x10^5 CFU/mL.

    • The final peptide concentrations will range from 640 µg/mL down to 1.25 µg/mL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed.[19]

Peptide IDE. coli MIC (µg/mL)S. aureus MIC (µg/mL)P. aeruginosa MIC (µg/mL)
Peptide-X1632>64
Control-AMP8816
Anticancer and Cytotoxicity Evaluation

Modified peptides can exhibit selective toxicity towards cancer cells.[18][20] Cell viability assays like the MTT or XTT assay are used to quantify this effect.

This diagram shows the general steps for assessing compound cytotoxicity using a tetrazolium-based assay.

Viability_Workflow Seed 1. Seed Cells in 96-well Plate (e.g., 10,000 cells/well) Incubate1 2. Incubate for 24h (Allow attachment) Seed->Incubate1 Treat 3. Add Serial Dilutions of Peptide Incubate1->Treat Incubate2 4. Incubate for 24-72h Treat->Incubate2 AddReagent 5. Add Assay Reagent (MTT or XTT) Incubate2->AddReagent Incubate3 6. Incubate for 2-4h (Color development) AddReagent->Incubate3 Read 7. Read Absorbance (570nm for MTT, 450nm for XTT) Incubate3->Read Analyze Calculate % Viability and Determine IC50 Read->Analyze

Caption: General workflow for MTT/XTT cell viability assays.

This protocol is used to determine the concentration of peptide that inhibits 50% of cell growth (IC50).[21][22]

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare 2x concentrated serial dilutions of the peptide in culture medium.

    • Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include vehicle-only controls.

    • Incubate for another 24 to 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.[21][23]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.[23]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the peptide concentration and use non-linear regression to determine the IC50 value.

Note on XTT vs. MTT: The XTT assay is similar but produces a water-soluble formazan product, eliminating the need for the solubilization step, which can simplify the protocol and reduce errors.[24]

Peptide IDHeLa IC50 (µM)MCF-7 IC50 (µM)Normal Fibroblast IC50 (µM)
Peptide-X25.542.1>100
Doxorubicin0.81.25.4
Receptor-Ligand Binding Affinity

The conformationally constrained nature of the peptide may lead to high-affinity interactions with specific protein targets, such as G-protein coupled receptors (GPCRs).[5] Radioligand binding assays are a gold standard for quantifying these interactions.[25][26]

This protocol outlines the steps to determine a peptide's ability to compete with a known radiolabeled ligand for a specific receptor.[27][28]

  • Preparation:

    • Prepare cell membranes or tissue homogenates expressing the receptor of interest.

    • Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the target receptor.

  • Assay Setup:

    • In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the unlabeled test peptide.

    • Include controls for total binding (radioligand + receptors, no competitor) and non-specific binding (radioligand + receptors + a high concentration of an unlabeled known ligand).

  • Incubation and Separation:

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Rapidly separate the bound from the free radioligand via filtration through a glass fiber filter. Causality Note: The filters retain the large receptor-ligand complexes while allowing the small, unbound radioligand to pass through. Pre-treating filters with polyethylenimine can reduce non-specific binding of cationic peptides to the filter itself.[25]

  • Quantification and Analysis:

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the inhibitory constant (Ki), which reflects the peptide's binding affinity for the receptor.

CompoundReceptor TargetIC50 (nM)Ki (nM)
Peptide-XReceptor Y15075
Known LigandReceptor Y2010

Conclusion and Future Directions

This compound represents a powerful tool for peptide chemists seeking to engineer next-generation therapeutics. Its unique combination of a protease-resistant β-backbone and a conformationally constraining, hydrophobic side chain provides a clear rationale for its inclusion in drug discovery campaigns. This guide has provided a robust, experimentally-grounded framework for the synthesis of peptides containing this building block and the systematic evaluation of their biological potential. Positive results from the initial antimicrobial, anticancer, or receptor-binding screens should be followed by more detailed mechanistic studies, such as membrane permeabilization assays, apoptosis assays, or downstream signaling pathway analysis, to fully elucidate the peptide's mode of action and advance its development as a potential therapeutic candidate.

References

  • Development of peptide receptor binding assays: methods to avoid false neg
  • Antimicrobial Peptides Containing Unnatural Amino Acid Exhibit Potent Bactericidal Activity against ESKAPE Pathogens. (n.d.).
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals.
  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (n.d.). PubMed Central.
  • A Comprehensive Review on Non-Natural Amino Acid-based Modifications in Antibacterial Peptides. (2026). PubMed.
  • Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. (n.d.). Royal Society of Chemistry. [Link]

  • Enhancing Cancer Vaccine Efficacy: Backbone Modification with β‑Amino Acids Alters the Stability and Immunogenicity of MUC1-Derived Glycopeptide Formulations. (n.d.).
  • Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs.
  • Peptide Binding Assays. (n.d.).
  • About Ligand Binding Assays. (n.d.). Gifford Bioscience.
  • Receptor-Ligand Binding Assays. (n.d.). Revvity.
  • Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). BenchChem.
  • Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid. (n.d.). Chem-Impex.
  • Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
  • Novel Anti-Cancer Peptides Comprising Three Amino Acids. (n.d.). Scirp.org.
  • CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.
  • MTT Cell Viability Assay Kit. (n.d.). Biotium.
  • Cell viability assays. (n.d.). Abcam.
  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (n.d.).
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.).
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.).
  • Modifications of anticancer peptides (ACPs). (n.d.).
  • Mastering Solid Phase Peptide Synthesis with Fmoc-Based Strategies and Key Building Blocks. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.
  • Characterization of Novel Peptides with Antimicrobial and Immunomodul
  • Anti-cancer peptides: classification, mechanism of action, reconstruction and modific
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UC Irvine, Department of Chemistry.
  • This compound. (n.d.). VulcanChem.
  • How to check the antimicrobial activity of the peptide that is in powder form? (2021).
  • Antimicrobial Peptides for Detection and Diagnostic Assays. (2012).
  • CAS 511272-41-6 Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid. (n.d.). Alfa Chemistry.
  • Novabiochem®. (n.d.). Merck Millipore.
  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024). Peptide Machines.
  • Predicting Antimicrobial Peptide Activity: A Machine Learning-Based Quantitative Structure–Activity Relationship Approach. (2025). PubMed Central.
  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2020). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
  • In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. (n.d.). Royal Society of Chemistry.
  • Peptides with their potential bioactivities, and the corresponding calculations by BIOPEP. (n.d.).
  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). MDPI.
  • Introduction To The FMOC Approach: solid phase peptide syntheses. (2025). YouTube.
  • Fluorenylmethylmethoxycarbonyl (Fmoc) solid phase peptide synthesis... (n.d.).
  • New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characteriz
  • Food-Derived Peptides with Biological Activity: From Research to Food Applications. (2025).
  • Bioactive Plant Peptides: Physicochemical Features, Structure-Function Insights and Mechanism of Action. (n.d.). MDPI.
  • Manufacturing of peptides exhibiting biological activity. (n.d.). PubMed Central.
  • Novabiochem® Fmoc-Amino Acids. (n.d.). Sigma-Aldrich.
  • Fmoc-L-amino acids. (n.d.). Aapptec.

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Methodological & Application

Application Notes and Protocols: A Strategic Guide to the Incorporation of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Sterically Complex β-Amino Acids in Peptide Therapeutics

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to modulate the pharmacological properties of peptide-based therapeutics. Among these, β-amino acids are of particular interest due to their ability to induce specific, stable secondary structures (foldamers) and to confer remarkable resistance to enzymatic degradation by proteases.[1][2] Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a chiral β-amino acid building block that introduces both steric bulk and specific electronic properties via its 3,5-dimethoxyphenyl side chain.[3][4] The presence of this bulky, substituted aromatic ring can be leveraged to disrupt or mimic protein-protein interactions, enhance binding affinity, and fine-tune the conformational rigidity of a peptide scaffold.[1][2]

However, the very features that make this building block attractive—its β-substitution and significant steric hindrance—present unique challenges during solid-phase peptide synthesis (SPPS). This guide provides a detailed examination of the underlying chemical principles and offers robust, field-tested protocols for the efficient and successful incorporation of this valuable moiety into custom peptides.

Core Challenge: Overcoming Steric Hindrance in Peptide Bond Formation

The primary obstacle in coupling this compound is the steric congestion around both the carboxylic acid and the β-amino group. This hindrance slows down the kinetics of the acylation reaction, often leading to incomplete coupling when using standard SPPS protocols.[5][6] Traditional coupling reagents may prove inefficient, requiring optimized conditions, more potent activators, and longer reaction times to drive the synthesis to completion.[5]

Furthermore, the growing peptide chain, especially when containing multiple bulky or hydrophobic residues, has an increased tendency to aggregate on the solid support.[7][8] This aggregation can physically block reactive sites, leading to truncated or deletion sequences. The choice of resin, solvent, and coupling additives becomes critical in maintaining the solvation and accessibility of the growing peptide chain.[9][10]

Visualizing the Workflow: A Logic Diagram for Successful Incorporation

The following diagram outlines the critical decision points and workflow for incorporating sterically hindered β-amino acids.

incorporation_workflow cluster_prep Pre-Coupling Preparation cluster_coupling Coupling Cycle cluster_post Post-Synthesis Resin Select Resin (e.g., Rink Amide, ChemMatrix®) Solvent Choose Solvents (DMF, NMP) Resin->Solvent AA_Prep Prepare Amino Acid Solution (Fmoc-β-AA, 5 eq.) Solvent->AA_Prep Deprotection Fmoc Deprotection (20-40% Piperidine/DMF) AA_Prep->Deprotection Wash1 Extensive Washing (DMF/NMP) Deprotection->Wash1 Activation Select & Prepare Coupling Reagents (e.g., HATU/HOAt/Collidine) Wash1->Activation Coupling Perform Coupling (Double coupling, extended time) Activation->Coupling Wash2 Wash Post-Coupling Coupling->Wash2 Monitoring Monitor Completion (Kaiser Test) Wash2->Monitoring Monitoring->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA-based cocktail) Monitoring->Cleavage Final Cycle Purification Purify Peptide (RP-HPLC) Cleavage->Purification Analysis Characterize (Mass Spectrometry) Purification->Analysis

Caption: Workflow for incorporating sterically hindered β-amino acids via SPPS.

Part 1: Materials and Reagent Selection

Solid Support (Resin)

For sterically demanding syntheses, low-loading resins are highly recommended to minimize peptide chain aggregation.[10] Resins based on polyethylene glycol (PEG), such as ChemMatrix® or PEGA resins, offer superior solvation properties in standard solvents like N,N-dimethylformamide (DMF) compared to traditional polystyrene-based resins.[9][10]

  • Recommendation: Rink Amide ChemMatrix® resin (0.3-0.5 mmol/g loading).

Coupling Reagents

Standard carbodiimide-based activators like DCC or DIC alone are often insufficient for coupling bulky amino acids.[5][11] More potent uronium/aminium or phosphonium salt-based reagents are required. These reagents form highly reactive activated esters that can overcome the steric barrier.

ReagentFull NameClassKey Advantages
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateUronium/AminiumHighly efficient, rapid activation. Gold standard for difficult couplings.[12]
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateUronium/AminiumRobust and widely used, though slightly less potent than HATU.[12]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUronium/AminiumHigh efficiency comparable to HATU, with non-explosive and less allergenic byproducts.[12]
DIC/Oxyma N,N'-Diisopropylcarbodiimide / Ethyl cyanoglyoxylate-2-oximeCarbodiimide + AdditiveA cost-effective and highly efficient system that suppresses racemization.[6][13]
  • Primary Recommendation: HATU is the preferred reagent for this application due to its superior performance in sterically hindered couplings.[5][12]

  • Base: A non-nucleophilic hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine is essential. Collidine is often preferred as it has been shown to reduce racemization compared to DIEA.[13]

Part 2: Detailed Synthesis Protocols

Protocol 2.1: Fmoc Deprotection

Standard Fmoc deprotection conditions (20% piperidine in DMF) may be sluggish due to steric hindrance or peptide aggregation.[14]

  • Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour.

  • Initial Deprotection: Treat the resin with a solution of 20% piperidine in DMF (10 mL per gram of resin) for 5 minutes. Agitate gently.

  • Drain and Second Deprotection: Drain the solution and add a fresh 20% piperidine/DMF solution. Agitate for an additional 15-20 minutes. For particularly difficult sequences, increasing the piperidine concentration to 40% or adding 0.1 M HOBt to the deprotection solution can be beneficial.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.[14]

Protocol 2.2: Coupling of this compound

This protocol assumes a 0.1 mmol synthesis scale. Reagent quantities should be scaled accordingly. A double coupling strategy is recommended to ensure maximum incorporation efficiency.

Reagent Preparation:

  • Amino Acid Solution: Dissolve this compound (5 equivalents, ~209 mg) and HATU (4.9 equivalents, ~186 mg) in a minimal amount of DMF.

  • Base: Prepare a solution of 2,4,6-collidine (10 equivalents, ~170 µL) in DMF.

First Coupling:

  • Pre-activation: Add the collidine solution to the dissolved amino acid/HATU mixture. Vortex briefly. The solution should change color, indicating activation.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for at least 2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times).

Monitoring and Second Coupling:

  • Kaiser Test: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines.[14]

    • Negative Result (beads remain colorless/yellow): The coupling is likely complete. Proceed to the next Fmoc deprotection step.

    • Positive Result (beads turn dark blue): The coupling is incomplete. A second coupling is necessary.

  • Second Coupling (if required): Repeat steps 1 and 2 of the "First Coupling" protocol. It is often beneficial to allow the second coupling to proceed for an extended time (4 hours to overnight).

  • Final Wash: After the second coupling, wash the resin extensively with DMF (5 times) and Dichloromethane (DCM) (3 times) before proceeding to the deprotection of the newly added residue.

Visualizing the Coupling Mechanism

The following diagram illustrates the HATU-mediated activation and coupling process.

coupling_mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack AA Fmoc-β-AA-COOH ActivatedEster [Fmoc-β-AA-O-At]+ AA->ActivatedEster + HATU, - H₂O HATU HATU ResinAmine H₂N-Peptide-Resin PeptideBond Fmoc-β-AA-NH-Peptide-Resin ActivatedEster->PeptideBond + H₂N-Peptide-Resin Base Collidine Base->ActivatedEster HOAt HOAt (byproduct)

Caption: HATU-mediated activation and coupling of the Fmoc-β-amino acid.

Part 3: Troubleshooting and Advanced Considerations

  • Problem: Persistently Positive Kaiser Test After Double Coupling.

    • Cause: Severe peptide aggregation on the resin.

    • Solution 1 (Solvent): Switch the solvent from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[15]

    • Solution 2 (Microwave SPPS): If available, use a microwave peptide synthesizer. Microwave energy can efficiently drive difficult couplings to completion and help disrupt aggregation.[6]

    • Solution 3 (Capping): If the coupling cannot be completed, cap the unreacted free amines with acetic anhydride to prevent the formation of deletion sequences.

  • Fmoc-Deprotection Challenges: In sequences where the β-amino acid is followed by another sterically hindered residue, Fmoc removal from the β-amino acid itself can be difficult. Extend deprotection times or use a stronger base system (e.g., 2-5% DBU in 20% piperidine/DMF). Note that DBU can increase the risk of side reactions like aspartimide formation if Asp residues are present.[16]

  • Cleavage and Final Deprotection: Use a standard trifluoroacetic acid (TFA)-based cleavage cocktail, such as TFA/Triisopropylsilane/Water (95:2.5:2.5), for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[17] The dimethoxy-phenyl group is stable to these conditions.

Conclusion

The successful incorporation of this compound is readily achievable through the strategic selection of potent coupling reagents, optimized reaction conditions, and careful monitoring. By anticipating the challenges posed by steric hindrance and employing techniques such as double coupling and the use of superior solvents, researchers can effectively integrate this and other complex building blocks into novel peptide structures, paving the way for the development of next-generation therapeutics.

References

  • This compound - Vulcanchem.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry - American Chemical Society. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available from: [Link]

  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. Available from: [Link]

  • Methods for Removing the Fmoc Group | Springer Nature Experiments. Available from: [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids - CEM Corporation. Available from: [Link]

  • Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid - MySkinRecipes. Available from: [Link]

  • Methods for Removing the Fmoc Group. Available from: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available from: [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology. Available from: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. Available from: [Link]

  • Protein Synthesis with Ribosomes Selected for the Incorporation of β-Amino Acids - NIH. Available from: [Link]

  • SPPS Tips For Success Handout - Mesa Labs. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation. Available from: [Link]

  • Fmoc-Amino Acids for Peptide Synthesis. Available from: [Link]

  • Introduction to Peptide Synthesis - PMC - NIH. Available from: [Link]

  • Novabiochem® - Merck Millipore. Available from: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. Available from: [Link]

  • Green Chemistry - In situ Fmoc removal. Available from: [Link]

Sources

Application Note: Solid-Phase Synthesis of Peptides Containing Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the incorporation of the sterically hindered, non-canonical β-amino acid, Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Peptides containing β-amino acids are of significant interest in drug development due to their ability to form stable secondary structures (foldamers) and their enhanced resistance to proteolytic degradation. This protocol outlines optimized conditions for coupling, deprotection, and cleavage, with a focus on overcoming the challenges associated with the steric bulk of this specific building block.

Introduction: The Significance of β-Amino Acids

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[1] The most prevalent modern method is the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection and acid-labile groups for side-chain protection.[2][3]

While standard SPPS protocols are well-established for α-amino acids, the incorporation of β-amino acids, such as this compound, presents unique challenges. The increased steric hindrance around the β-carbon and the altered backbone geometry can lead to slower and less efficient coupling reactions. However, the inclusion of such residues is highly desirable as it imparts novel conformational properties and significantly increases peptide stability against enzymatic degradation, making them valuable components in peptidomimetic drug design. This guide provides a validated protocol to efficiently incorporate this building block.

Materials and Reagents
2.1. Core Materials
Item Specification Supplier Example
This compoundPurity: ≥ 99%Alfa Chemistry
Synthesis ResinFmoc-Rink Amide MBHA or 2-Chlorotrityl Chloride ResinVaries by desired C-terminus
Standard Fmoc-α-amino acidsSPPS Grade, with standard side-chain protectionVaries
SolventsDMF (Peptide Synthesis Grade), DCM (Anhydrous)Varies
Coupling ReagentHATU or HCTUVaries
Base (Activation)N,N-Diisopropylethylamine (DIPEA)Varies
Base (Deprotection)PiperidineVaries
Cleavage ReagentTrifluoroacetic Acid (TFA)Varies
ScavengersTriisopropylsilane (TIS), Water (ddH₂O), 1,2-Ethanedithiol (EDT)Varies
Other ReagentsAcetic Anhydride, Pyridine, Diethyl Ether (cold)Varies
2.2. Reagent Preparation
  • Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF. Prepare fresh daily.

  • Coupling Activator Solution: Prepare immediately before use. For a 0.5 M solution, dissolve HATU (or HCTU) in DMF.

  • Cleavage Cocktail (Reagent K, modified): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT. Prepare fresh in a well-ventilated fume hood.[4][5]

  • Kaiser Test Solutions: As described by Kaiser et al. (Phenol in EtOH, KCN in Pyridine, Ninhydrin in EtOH).[6]

Experimental Protocol

This protocol assumes a manual synthesis in a standard SPPS vessel, but can be adapted for automated synthesizers. The process involves the iterative cycling of deprotection and coupling steps.[7]

3.1. Resin Preparation and First Amino Acid Loading
  • Resin Swelling: Place the desired amount of resin in the reaction vessel. Swell the resin in DMF for 30-60 minutes.[8] Drain the solvent.

  • Fmoc Deprotection (if using pre-loaded resin): Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes. Drain. Add a fresh aliquot of the piperidine solution and agitate for an additional 10-15 minutes.[2]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

3.2. Coupling Protocol for this compound

The key to successfully incorporating this sterically hindered amino acid is efficient activation and sufficient reaction time. Aminium/uronium-based reagents like HATU are highly effective for coupling sterically demanding residues.[6][10]

  • Amino Acid Preparation: In a separate vial, dissolve this compound (4 eq. relative to resin loading) in a minimal volume of DMF.

  • Activation: Add the coupling reagent (e.g., HATU, 3.95 eq.) to the amino acid solution. Finally, add DIPEA (8 eq.) to the mixture. A color change (typically to yellow) indicates activation. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. Note: This extended coupling time is critical due to steric hindrance.

  • Monitoring: After the coupling period, take a small sample of resin beads and perform a qualitative Kaiser test (or TNBS test) to check for the presence of free primary amines.[6][11]

    • Positive Test (Blue beads): Indicates incomplete coupling. The reaction has failed. Recouple by repeating steps 2-4 with fresh reagents.

    • Negative Test (Yellow/Colorless beads): Indicates successful coupling. Proceed to the washing step.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

3.3. Capping (Optional but Recommended)

To ensure that any unreacted amine groups do not participate in subsequent steps, a capping step is highly recommended after the coupling of the hindered β-amino acid.

  • Prepare a capping solution of Acetic Anhydride/Pyridine/DMF (e.g., 1:2:3 ratio).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

3.4. Chain Elongation (Subsequent α-amino acids)

Repeat the SPPS cycle of deprotection and coupling for the remaining amino acids in the sequence using standard protocols (typically 30-60 minute coupling times for standard α-amino acids).

Workflow Visualization

The following diagram illustrates the key steps in a single cycle of incorporating the target β-amino acid during Fmoc-SPPS.

SPPS_Cycle Start Peptide-Resin (Free Amine) Deprotection Fmoc Deprotection Washing1 DMF Wash Deprotection->Washing1 20% Piperidine/DMF Coupling Coupling: Fmoc-β-AA-OH + HATU/DIPEA Washing1->Coupling Monitor Kaiser Test Coupling->Monitor 2-4 hours Washing2 DMF Wash End Peptide-Resin (Fmoc Protected) Washing2->End Monitor->Coupling Positive (Recouple) Monitor->Washing2 Negative

Caption: SPPS cycle for coupling the hindered β-amino acid.

Final Cleavage and Product Isolation

The final step involves cleaving the completed peptide from the solid support and simultaneously removing the side-chain protecting groups.[12]

  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage: Add the freshly prepared cleavage cocktail (e.g., Reagent K) to the dry resin (approx. 10 mL per gram of resin).[12] Gently agitate at room temperature for 2-3 hours. The choice of scavengers is crucial to prevent side reactions with sensitive residues like Cys, Met, or Trp.[13]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the TFA volume under a gentle stream of nitrogen. Add the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum.

Analysis and Purification

The crude peptide should be analyzed to confirm its identity and purity before proceeding to purification.

  • Mass Spectrometry (LC-MS): To verify the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude product and to purify the peptide using a suitable gradient of water/acetonitrile containing 0.1% TFA.[14]

Troubleshooting
Problem Possible Cause Recommended Solution
Incomplete Coupling of β-AA (Positive Kaiser Test)Steric hindrance, insufficient activation, or short coupling time.Double couple: Repeat the coupling step with fresh reagents for another 2-4 hours. Ensure reagents are fresh and anhydrous.
Low Yield of Final Peptide Aggregation during synthesis. Incomplete cleavage from the resin.Use aggregation-disrupting additives (e.g., Oxyma Pure) or switch to a PEG-based resin. Extend cleavage time to 4 hours.
Unexpected Side Products in MS Scavengers in cleavage cocktail were insufficient or incorrect.Ensure the correct cleavage cocktail is used based on the peptide sequence (e.g., Reagent R for Arg-rich peptides).[4]
References
  • Gongora-Benitez, M., Tulla-Puche, J., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Alfa Chemistry. (n.d.). Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Beyer, H., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • AAPPTec. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Collins, J. M., Porter, K. A., Singh, S. K., & Van Vranken, D. L. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 2(24), 3789-3791.
  • Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide.
  • Nowick, J. S. (n.d.).
  • Luks, E., & Langel, Ü. (2015). Cleavage of synthetic peptides.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Farnsworth, D. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
  • da Silva, A. F., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3349-3351.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced stability, novel secondary structures, and tailored pharmacological profiles. Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a valuable building block, offering a unique combination of a β-amino acid backbone and a bulky, electronically-rich aromatic side chain.[1][2] However, these same features present significant challenges during solid-phase peptide synthesis (SPPS).

This application note provides a technical guide for researchers, scientists, and drug development professionals on selecting and implementing optimal coupling strategies for this sterically hindered amino acid. We will dissect the underlying chemical challenges, compare the efficacy of various classes of coupling reagents, and provide detailed, field-proven protocols to ensure high-yield, epimerization-free incorporation into target peptides.

The Core Challenge: Overcoming Steric Hindrance

Successful peptide bond formation relies on the nucleophilic attack of a free amine onto an activated carboxylic acid.[3][4] The efficiency of this reaction is severely hampered by two factors inherent to this compound:

  • β-Amino Acid Structure: Unlike α-amino acids, the backbone is more conformationally constrained, and the carboxyl group is more sterically shielded by the adjacent phenyl moiety.

  • Bulky Side Chain: The 3,5-dimethoxy-phenyl group at the Cβ position creates a significant steric shield around the carboxylic acid, hindering the approach of both the activating agent and the incoming nucleophile.

Traditional coupling methods, such as those employing standard carbodiimides, are often inefficient for such demanding residues, leading to low yields and deletion sequences.[5] Therefore, the use of highly potent coupling reagents is not just recommended, but essential for success.

General Workflow for Peptide Coupling in SPPS

The fundamental process of incorporating an amino acid during Fmoc-based SPPS follows a well-defined cycle. Understanding this workflow is critical for troubleshooting and optimizing the specific coupling step for our target molecule.

SPPS Coupling Workflow Start Start: Resin-Bound Peptide (N-terminal Fmoc) Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: DMF Wash (Remove Piperidine & Byproducts) Deprotection->Wash1 Coupling Step 3: Coupling Reaction (Fmoc-AA, Reagent, Base in DMF) Wash1->Coupling Monitor Monitor Reaction (e.g., Kaiser Test) Coupling->Monitor Monitor->Coupling Incomplete (Recouple)   Wash2 Step 4: DMF Wash (Remove Excess Reagents) Monitor->Wash2  Complete End End: Elongated Peptide (Ready for next cycle) Wash2->End

Figure 1: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is the most critical parameter for successfully incorporating sterically hindered amino acids.[6] Reagents are broadly classified into phosphonium and aminium/uronium salts, which form activated species in situ. For this specific application, we recommend focusing on high-reactivity reagents.

ReagentClassActivating AdditiveKey Features & Rationale for UsePotential Downsides
HATU AminiumHOAtPrimary Recommendation. Generates highly reactive OAt-esters. The pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the aminolysis step, which is crucial for overcoming steric hindrance.[7]Higher cost. Can cause guanidinylation of the N-terminal amine if activation is slow or excess reagent is used.[3]
HCTU Aminium6-Cl-HOBtA cost-effective, highly reactive alternative to HATU. The electron-withdrawing chlorine on the HOBt moiety increases the reactivity of the active ester.Slightly less potent than HATU for the most extreme cases of steric hindrance. Also carries a risk of guanidinylation.
COMU UroniumOxymaPure®Excellent, Safer Alternative. Reactivity is comparable to HATU.[8] Based on OxymaPure, which is non-explosive, making it safer than HOBt/HOAt-based reagents. The byproducts are more water-soluble, simplifying purification.[6][8]Can have limited stability in solution over long periods, which may be a consideration for automated synthesizers.[8]
PyBOP PhosphoniumHOBtA robust phosphonium salt that avoids the guanidinylation side reaction common to aminium reagents.[6][7] Recommended for fragment condensation or when excess reagent is required.Forms carcinogenic HMPA as a byproduct. Less reactive than HATU or COMU for severely hindered couplings.

Experimental Protocols

The following protocols are designed for solid-phase synthesis and are based on a standard resin loading of 0.5 mmol/g. All reagent equivalents are calculated relative to the molar loading of the resin.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is the primary recommendation for achieving high coupling efficiency with this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4.0 eq)

  • HATU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate, clean reaction vessel, dissolve this compound (4.0 eq) and HATU (3.9 eq) in anhydrous DMF.

  • Add DIPEA (8.0 eq) to the solution from Step 1. The solution may change color. Allow this pre-activation mixture to stand for 1-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected, washed resin.

  • Agitate the reaction vessel via shaking or nitrogen bubbling for a minimum of 2 hours at room temperature. For particularly difficult sequences, reaction time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all residual reagents and byproducts.

HATU_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Aminolysis RCOOH Fmoc-β-AA-COOH ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster   Activation HATU HATU + Base (DIPEA) ResinAmine H₂N-Peptide-Resin ActiveEster->ResinAmine PeptideBond Fmoc-β-AA-CO-NH-Peptide-Resin ResinAmine->PeptideBond   Nucleophilic Attack

Figure 2: Simplified mechanism of carboxyl activation and coupling using HATU.

Protocol 2: Safer, High-Efficiency Coupling using COMU

This protocol provides a comparable level of reactivity to HATU while offering an improved safety profile.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (4.0 eq)

  • COMU (3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vessel, dissolve this compound (4.0 eq) and COMU (3.9 eq) in anhydrous DMF.

  • Add DIPEA (8.0 eq) to the solution. The solution will typically turn orange-red.[8] Allow pre-activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected, washed resin.

  • Agitate the reaction for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test as described in Protocol 4.1, Step 5.

  • Washing: Once complete, wash the resin as described in Protocol 4.1, Step 6.

Troubleshooting & Advanced Strategies

Even with potent reagents, incomplete couplings can occur. A positive Kaiser test (blue beads) after the initial coupling time indicates the presence of unreacted free amines.

Troubleshooting_Logic Start Kaiser Test after Initial Coupling Negative Result: Negative (Yellow) Proceed to next cycle Start->Negative Complete Positive Result: Positive (Blue) Incomplete Coupling Start->Positive Incomplete Action1 Action: Perform a Second Coupling (Double Couple) Positive->Action1 Action2 If still positive: Cap unreacted amines (e.g., Acetic Anhydride) Action1->Action2 Check again Action3 For future synthesis: Consider alternative reagent or extended coupling time/temp Action2->Action3

Figure 3: Decision workflow for handling an incomplete coupling reaction.

Protocol 3: Double Coupling

If the Kaiser test is positive after the first coupling, a second coupling is the most straightforward remedy.

Procedure:

  • Drain the reaction solution from the resin.

  • Do NOT proceed to the washing step.

  • Immediately prepare a fresh batch of activated amino acid solution as described in Protocol 4.1 or 4.2.

  • Add the fresh solution to the resin and allow the coupling to proceed for another 1-2 hours.

  • Repeat the monitoring step. If the test is now negative, proceed with the standard washing protocol. If it remains positive, it is advisable to cap the remaining free amines with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences in the final product.

Conclusion and Key Recommendations

The successful incorporation of the sterically demanding this compound is readily achievable with the appropriate selection of reagents and protocols.

  • Primary Recommendation: Utilize HATU in conjunction with DIPEA, employing a 4-fold excess of reagents and a pre-activation step. Allow for extended coupling times of at least 2 hours.

  • Safer Alternative: COMU offers a nearly equivalent reactivity to HATU with a superior safety profile and is an excellent alternative.

  • Monitoring is Crucial: Always verify the completion of the coupling reaction using a qualitative method like the Kaiser test.

  • Be Prepared to Troubleshoot: For difficult sequences, be prepared to perform a double coupling to drive the reaction to completion.

By implementing these strategies, researchers can confidently incorporate this valuable and challenging building block, paving the way for the synthesis of novel and complex peptidomimetics.

References

  • Albericio, F., & Subirós-Funosas, R. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1663-1678. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec, LLC. [Link]

  • Katritzky, A. R., et al. (1995). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 60(12), 3701-3705. [Link]

  • AAPPTec. (n.d.). Peptide Coupling Reagents. [Link]

  • MySkinRecipes. (n.d.). Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid. [Link] (Note: Link is for a similar compound, general principles apply).

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

Sources

Application Notes & Protocols: Mastering Fmoc Deprotection for β-Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Challenge of β-Amino Acids

The incorporation of β-amino acids into peptide sequences offers a powerful strategy for developing peptidomimetics with enhanced proteolytic stability, unique conformational preferences, and novel biological activities. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS) for both α- and β-amino acids, prized for its removal under mild basic conditions, which preserves acid-labile side-chain protecting groups.[1][2][3] However, the structural differences inherent to β-amino acids—specifically the increased steric bulk around the backbone—present unique challenges for the standard Fmoc deprotection protocols developed for their α-amino acid counterparts.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the critical parameters governing Fmoc deprotection of β-amino acids. We will explore the underlying mechanism, detail robust protocols for both standard and challenging sequences, troubleshoot common side reactions, and introduce alternative strategies to ensure high-purity synthesis of β-peptide-containing molecules.

The Mechanism of Fmoc Deprotection: A Base-Catalyzed Cascade

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination (E1cB) reaction.[1][][] The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine.[1][2][6]

The key steps are as follows:

  • Proton Abstraction: A base removes the acidic proton from the C9 position of the fluorene moiety.[2]

  • β-Elimination: This generates a stabilized carbanion, which rapidly undergoes elimination, cleaving the C-O bond of the carbamate. This releases the free amine of the peptide, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[2][]

  • DBF Scavenging: The excess amine in the reaction mixture immediately traps the liberated DBF, forming a stable adduct. This step is critical to prevent the DBF from reacting with the newly deprotected N-terminal amine, which would result in irreversible chain termination.[2][7][8]

// Nodes Fmoc_Peptide [label="Fmoc-NH-β-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Piperidine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proton_Abstraction [label="Proton Abstraction", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Carbanion [label="Carbanion Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Elimination [label="β-Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Free_Amine [label="H₂N-β-Peptide-Resin", fillcolor="#34A853", fontcolor="#FFFFFF"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DBF_Adduct [label="DBF-Base Adduct", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Fmoc_Peptide -> Proton_Abstraction; Base -> Proton_Abstraction [label="+"]; Proton_Abstraction -> Carbanion; Carbanion -> Elimination; Elimination -> Free_Amine [label="Releases"]; Elimination -> DBF [label="Releases"]; DBF -> DBF_Adduct; Base -> DBF_Adduct [label="Traps"]; } mend Caption: Base-catalyzed E1cB mechanism of Fmoc deprotection.

Standard Deprotection Protocols for β-Amino Acids

While the fundamental chemistry remains the same, the kinetics of Fmoc removal from β-amino acids can be slower than for α-amino acids due to steric hindrance.[9] Therefore, extended reaction times or slightly modified conditions are often necessary to ensure complete deprotection.

Protocol 1: Standard SPPS Fmoc Deprotection of β-Amino Acids

This protocol is suitable for most standard, non-hindered β-amino acids on common solid supports like Rink Amide or Wang resins.[10][11]

Materials:

  • Fmoc-β-peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)

  • Washing Solvent: High-purity DMF

  • Inert gas (Nitrogen or Argon)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-β-peptide-resin in DMF for at least 30-60 minutes.

  • Initial Deprotection: Drain the DMF and add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).

  • Agitation: Agitate the resin slurry gently using an orbital shaker or by bubbling with an inert gas for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the deprotection solution to the resin.

  • Extended Agitation: Agitate the slurry for an additional 15-25 minutes. The extended time is a key adaptation for β-amino acids.

  • Drain and Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove the piperidine and the DBF-piperidine adduct.

  • Confirmation: Perform a qualitative test (e.g., the Kaiser test) to confirm the presence of a free primary amine, indicating complete Fmoc removal.[2] A positive test (deep blue beads) signals readiness for the next coupling step.

Addressing Challenges: Sterically Hindered β-Amino Acids

Incorporating β-amino acids with bulky side chains or substitution at the α or β positions can significantly impede the approach of the piperidine base, leading to incomplete deprotection.[9][12] This results in the formation of deletion sequences, which are often challenging to separate from the target peptide.[12]

Strategies for Hindered Residues:

  • Extended Reaction Times: Increasing the second deprotection step (Protocol 1, Step 6) to 30-60 minutes can often drive the reaction to completion.

  • Elevated Temperature: Performing the deprotection at a slightly elevated temperature (e.g., 30-35°C) can increase the reaction rate. However, this must be done cautiously as higher temperatures can also promote side reactions.

  • Alternative Bases: Employing a stronger, less sterically hindered base can be highly effective.

Protocol 2: DBU-Based Deprotection for Highly Hindered Systems

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base that can effectively remove the Fmoc group from sterically congested N-termini where piperidine fails.[13]

Materials:

  • Fmoc-β-peptide-resin (hindered)

  • DBU Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF. The piperidine is included as a scavenger for the DBF byproduct.[13]

  • Washing Solvent: High-purity DMF

Procedure:

  • Resin Swelling & Wash: Swell and wash the resin as described in Protocol 1.

  • Deprotection: Add the DBU deprotection solution to the resin.

  • Agitation: Agitate the slurry for 5-15 minutes at room temperature. Monitor the reaction progress carefully.

  • Drain and Wash: Immediately drain the DBU solution and wash the resin extensively with DMF (at least 7-10 times) to remove all traces of the strong base.

  • Confirmation: Perform a Kaiser test to confirm complete deprotection.

// Nodes Start [label="Start: Fmoc-β-Peptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(e.g., 20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="DMF Wash", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Kaiser_Test [label="Kaiser Test\n(Confirm Free Amine)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Couple Next\nFmoc-β-Amino Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="DMF Wash", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Repeat [label="Repeat Cycle or\nProceed to Cleavage", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Kaiser_Test; Kaiser_Test -> Coupling [label="Positive"]; Kaiser_Test -> Deprotection [label="Negative\n(Repeat)"]; Coupling -> Wash2; Wash2 -> Repeat; } mend Caption: General workflow for one cycle of solid-phase peptide synthesis.

Troubleshooting Common Side Reactions

The basic conditions required for Fmoc removal can catalyze several undesirable side reactions. While these are known for α-peptides, their prevalence can differ with β-amino acid-containing sequences.

Side ReactionDescriptionMitigation Strategies for β-Peptides
Incomplete Deprotection Failure to completely remove the Fmoc group, leading to deletion sequences.[12] A primary concern for hindered β-amino acids.[9]• Extend deprotection time (up to 60 min).• Use a stronger base like DBU (see Protocol 2).[13]• Perform deprotection at a slightly elevated temperature (30-35°C).
Aspartimide Formation Intramolecular cyclization involving an aspartic acid side chain, leading to β- and iso-aspartyl peptide impurities and potential racemization.[14][15]• Use DBU with caution, as it can catalyze this reaction.[13]• For solution-phase synthesis, adding formic acid to the piperidine solution can suppress aspartimide formation.[16]
Diketopiperazine (DKP) Formation Cyclization of the N-terminal dipeptide, causing it to cleave from the resin.[14] This is most common with Proline in the second position but can occur with flexible β-dipeptides.• Use 2-chlorotrityl chloride resin, as its steric bulk inhibits cyclization.[15]• Ensure the subsequent coupling reaction is performed immediately after deprotection.
Racemization Epimerization of the chiral center, particularly for residues like Cysteine and Histidine. The β-carbon's stereochemistry is generally stable, but the α-carbon can be susceptible.[14]• Use milder deprotection conditions when possible.• Minimize the time the peptide is exposed to basic conditions.

Monitoring Fmoc Deprotection

Real-time monitoring ensures the completeness of the deprotection step, allowing for intervention if the reaction is sluggish.

UV-Vis Spectrophotometry: The most common method involves monitoring the UV absorbance of the DBF-piperidine adduct in the drained deprotection solution.[3][17] The adduct has a characteristic absorbance maximum around 301 nm.[2] By collecting the filtrate and measuring its absorbance, one can quantify the amount of Fmoc group removed. This is invaluable for both confirming reaction completion and for calculating the initial loading of the resin.[18][19][20]

Protocol 3: Quantitative UV-Vis Monitoring
  • Collect Filtrate: After the deprotection steps (Protocol 1, steps 3-7), collect all the piperidine/DMF filtrate and washings in a volumetric flask.

  • Dilute to Volume: Dilute the collected solution to the mark with DMF and mix thoroughly.

  • Measure Absorbance: Using a quartz cuvette, measure the absorbance of the solution at 301 nm against a DMF blank.

  • Calculate: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the adduct, and thus the amount of Fmoc groups cleaved. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[7]

Conclusion

The successful Fmoc deprotection of β-amino acids is an achievable goal that hinges on a nuanced understanding of their unique steric and kinetic profiles. While standard piperidine-based protocols provide a solid foundation, researchers must be prepared to employ extended reaction times and consider stronger base systems like DBU when encountering sterically hindered residues. By implementing robust monitoring techniques and being mindful of potential side reactions, high-fidelity synthesis of β-peptides can be routinely accomplished, paving the way for the development of novel therapeutics and research tools.

References

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022-01-07). YouTube.
  • Vergel Galeano, C. F., Rivera Monroy, Z. J., Rosas Pérez, J. E., & García Castañeda, J. E. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392.
  • Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids. (n.d.). BenchChem.
  • Why Fmoc-Protected Amino Acids Domin
  • Methods for Removing the Fmoc Group. (n.d.).
  • UV Monitoring The chromophore of Fmoc amino acids, dibenzofulvene and the fulvene-piperidine adduct has allowed the mo. (n.d.). Google Scholar.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. (n.d.). BenchChem.
  • Al-Warhi, T., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(15), 3447.
  • Methods for Removing the Fmoc Group. (n.d.). Springer.
  • Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. (n.d.). BenchChem.
  • β-Elimination Side Reactions. (n.d.).
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). BOC Sciences.
  • Mohapatra, H., et al. (2020). Deep learning predicts near-accurate UV−vis Fmoc deprotection traces.
  • Navigating Fmoc Deprotection: A Guide to Alternative Bases for Minimizing Side Reactions. (n.d.). BenchChem.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Fmoc vs Boc: Choosing the Right Amino Acid Deriv
  • Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • Incomplete Fmoc Removal from Sterically Hindered Amino Acids. (n.d.). BenchChem.
  • (PDF) Methods for Removing the Fmoc Group. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Advanced ChemTech.
  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. (2022-09-12). Vapourtec.
  • Method for solution-phase peptide synthesis. (2019-11-14).
  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.). University of South Florida Scholar Commons.
  • Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. (n.d.). The Royal Society of Chemistry.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Fmoc Test Protocols and Methods. (n.d.).
  • Pires, D. A. T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Analysis of Fmoc removal reaction kinetics through RP-HPLC. (n.d.).
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021-10-08). ACS Sustainable Chemistry & Engineering.
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. (2020-10-19). Deliver Therapeutics.
  • Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry.

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Application Note & Protocol: Automated Synthesis of Peptides Containing Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the creation of peptidomimetics with enhanced stability, novel conformations, and tailored biological activities.[1][2] Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is a β-amino acid derivative prized for its ability to induce specific secondary structures and increase resistance to proteolytic degradation. However, its unique structure presents significant challenges for standard automated solid-phase peptide synthesis (SPPS) protocols. This document provides a detailed guide explaining the causality behind these challenges and offers robust, field-proven protocols for the successful incorporation of this sterically hindered building block using automated synthesizers.

Introduction: The Rationale for β-Amino Acids

Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a highly refined and automated process for assembling peptides from canonical α-amino acids.[3][4] The introduction of β-amino acids, such as this compound, fundamentally alters the peptide backbone. This modification is a powerful tool for medicinal chemists, as it can enforce unique folding patterns (β-peptides) and protect the resulting molecule from enzymatic cleavage, thereby improving its pharmacokinetic profile.

The subject of this note, this compound (CAS 511272-41-6), is characterized by two key structural features that demand special consideration[5]:

  • A β-Amino Acid Backbone: The amino group is attached to the β-carbon, extending the distance between residues and altering the torsional angles of the peptide backbone.

  • A Sterically Demanding Side Chain: The 3,5-dimethoxyphenyl group is bulky, creating significant steric hindrance around the reactive carboxylic acid center.

These features are the primary cause of synthetic difficulties, leading to slow or incomplete coupling reactions if standard protocols are employed.

The Causality of Synthetic Challenges

Successful peptide bond formation relies on the unhindered nucleophilic attack of a free amine on an activated carboxylic acid. The structure of this compound impedes this process in two ways:

  • Slower Reaction Kinetics: The altered geometry of the β-amino acid can lead to less favorable transition states for amide bond formation compared to its α-amino acid counterparts.

  • Steric Shielding: The bulky aryl side chain physically blocks the approach of both the activating agent and the resin-bound amine, dramatically reducing the coupling reaction rate.[6][7] Traditional coupling reagents, such as carbodiimides, are often insufficient to overcome this energy barrier, resulting in low yields and deletion sequences.[6]

Caption: Steric shielding of the carboxyl group by the bulky side chain.

Core Principles for Successful Incorporation

To overcome the challenges posed by this amino acid, the synthetic strategy must be optimized around three core principles: maximizing activation, ensuring reagent accessibility, and verifying reaction completion.

Reagent and Solvent Selection
  • Solvents: High-purity, peptide-synthesis grade N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) should be used. While NMP offers superior solvating properties, care must be taken as some Fmoc-amino acids can exhibit greater decomposition over extended dissolution times in NMP compared to DMF.[8]

  • Coupling Reagents: The choice of coupling reagent is the most critical parameter. Standard carbodiimide activators like DIC are often inadequate. High-potency uronium/aminium salt-based reagents are strongly recommended to ensure efficient activation.

Coupling ReagentTypeSuitability for Hindered ResiduesRationale & Citation
DIC/Oxyma CarbodiimideModerateA good baseline, but may require extended times or double coupling. Oxyma is a safer and effective alternative to HOBt.[9]
HBTU/TBTU Uronium SaltHighWidely used and effective for most sequences. Forms a reactive HOBt ester. A reliable choice for moderately difficult couplings.[9]
HATU Aminium SaltVery High (Recommended) Generates a highly reactive HOAt ester, which is exceptionally effective for sterically hindered amino acids, including N-methylated residues.[9]
COMU Uronium SaltVery High (Recommended) Efficacy is comparable to HATU but incorporates the Oxyma moiety directly, making it non-explosive and safer to handle.[9]
Reaction Stoichiometry and Time

For difficult couplings, increasing both the concentration of reactants and the reaction time is essential. A higher excess of the amino acid and coupling reagents (e.g., 5-10 equivalents relative to the resin loading) should be used. Coupling times may need to be extended significantly beyond the standard 45-60 minutes.

In-Process Monitoring

Never assume a coupling reaction has gone to completion. An in-process control check is mandatory. The Kaiser (ninhydrin) test is an excellent method for detecting free primary amines on the resin.[10] A positive Kaiser test (blue beads) after a coupling cycle indicates an incomplete reaction, necessitating a second coupling (a "double couple") before proceeding to the next deprotection step.

Protocols for Automated Peptide Synthesizers

The following protocols are designed for a standard automated SPPS instrument. All steps involve automated solvent delivery, draining, and agitation unless specified.

Standard Automated SPPS Cycle (Baseline)

This protocol is suitable for standard α-amino acids and serves as a reference.

Caption: A standard, linear workflow for automated peptide synthesis.

Optimized Protocol for this compound

This protocol incorporates the core principles required for hindered residues.

Reagents:

  • Amino Acid Solution: 0.5 M this compound in DMF.

  • Activator Solution: 0.5 M HATU or COMU in DMF.

  • Base Solution: 2.0 M Diisopropylethylamine (DIPEA) in NMP.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Wash Solvent: Peptide-synthesis grade DMF.

Protocol Steps:

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 3 minutes. Drain.

    • Treat the resin with the deprotection solution for 12-15 minutes. Drain.

  • Washing:

    • Wash the resin with DMF (6 x 1 min cycles).

  • Coupling (First Pass):

    • Deliver reagents to the reaction vessel (typically 5 eq. Amino Acid, 5 eq. Activator, 10 eq. Base).

    • Agitate for a minimum of 2 hours at room temperature. Drain.

    • Note: Some synthesizers allow for gentle heating (35-40°C), which can further improve efficiency. Consult your instrument's specifications.

  • Interim Wash:

    • Wash the resin with DMF (3 x 1 min cycles).

  • Quality Control - Kaiser Test:

    • Take a small sample of resin beads (approx. 5 mg) and perform the Kaiser test.

    • If Negative (beads are colorless/yellow): The reaction is complete. Proceed to Step 7.

    • If Positive (beads are blue/purple): The reaction is incomplete. Proceed to Step 6.

  • Double Coupling (If Required):

    • Repeat the coupling step (Step 3) for an additional 2 hours. Drain.

  • Final Wash:

    • Wash the resin with DMF (4 x 1 min cycles).

    • The synthesizer can now proceed to the deprotection step for the next amino acid in the sequence.

Caption: Optimized workflow with a mandatory quality control loop.

Post-Synthesis: Cleavage and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin and all side-chain protecting groups must be removed. The electron-rich 3,5-dimethoxyphenyl group is susceptible to modification by cationic species generated during cleavage, making the use of scavengers essential.[11]

Recommended Cleavage Cocktail (Reagent K / Modified):

  • Trifluoroacetic Acid (TFA): 95%

  • Water (H₂O): 2.5%

  • Triisopropylsilane (TIS): 2.5%

This cocktail is effective for most peptides and the TIS efficiently scavenges carbocations released from acid-labile side-chain protecting groups.[12][13]

Protocol:

  • Wash the dried peptide-resin with Dichloromethane (DCM) (3 x 1 min) and dry under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a fresh centrifuge tube.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (approx. 10x the TFA volume) of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum before purification by HPLC.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)1. Insufficient coupling time.2. Ineffective coupling reagent.3. Poor quality amino acid or reagents.1. Immediately perform a double couple.2. Switch to a stronger activator (e.g., HBTU -> HATU).3. Ensure reagents are fresh and fully dissolved.
Deletion Sequence (Mass spec shows peptide missing the β-amino acid)Severe coupling failure that was not rescued by a double couple.1. Increase reagent equivalents to 10x.2. Increase coupling time to 4 hours or overnight.3. Consider using microwave-assisted synthesis for this specific step if available.[14]
Low Final Yield Cumulative effect of minor incomplete couplings or peptide aggregation on the resin.1. For long sequences, incorporate aggregation-disrupting elements if possible.2. Ensure high-quality solvents are used to maintain good resin swelling.[8]

Conclusion

The successful incorporation of sterically demanding, non-canonical amino acids like this compound is readily achievable in automated synthesizers through rational protocol design. By understanding the underlying chemical challenges—namely steric hindrance—and implementing a strategy based on potent activators (HATU/COMU), extended reaction times, and stringent in-process quality control, researchers can reliably synthesize complex peptidomimetics. This approach unlocks the potential to explore novel chemical space in the development of next-generation peptide-based therapeutics.

References

  • Vertex AI Search. (No specific title available).[15]

  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. Retrieved from Google Search.[3]

  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from Google Search.[4]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from Google Search.[8]

  • VulcanChem. (n.d.). This compound. Retrieved from Google Search.[5]

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from Google Search.[14]

  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from Google Search.[12]

  • Alfa Chemistry. (n.d.). CAS 511272-41-6 Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid. Retrieved from Google Search.[16]

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from Google Search.[9]

  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from Google Search.[17]

  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from Google Search.[6]

  • ResearchGate. (n.d.). Scheme of the peptide synthesis, deprotection, reduction, cleavage, and.... Retrieved from Google Search.[18]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from Google Search.[19]

  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. Journal of Organic Chemistry. Retrieved from Google Search.[7]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from Google Search.[13]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from Google Search.[20]

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from Google Search.

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from Google Search.[21]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from Google Search.[22]

  • AAPPTec. (n.d.). How to Synthesize a Peptide. Retrieved from Google Search.[23]

  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from Google Search.[1]

  • Biosynth. (2024, November 12). Complex Peptide Production, Challenges and Manufacturing. Retrieved from Google Search.[24]

  • Semantic Scholar. (2014, September 24). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry. Retrieved from Google Search.[2]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from Google Search.[11]

  • Chem-Impex. (n.d.). Fmoc-(R-3-amino-3-(2-methoxyphenyl)propionic acid. Retrieved from Google Search.[25]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from Google Search.[26]

  • Digital CSIC. (n.d.). Supporting Information. Retrieved from Google Search.[27]

  • iChemical. (n.d.). 3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, CAS No. 511272-41-6. Retrieved from Google Search.[28]

  • ResearchGate. (2025, August 5). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. Retrieved from Google Search.[29]

  • Bio-Synthesis Inc. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from Google Search.[30]

  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from Google Search.[31]

  • PMC - NIH. (n.d.). Defects in the assembly of ribosomes selected for β-amino acid incorporation. Retrieved from Google Search.[32]

  • PubChem - NIH. (n.d.). CID 158720422 | C18H22N2O4. Retrieved from Google Search.[33]

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. Retrieved from Google Search.[10]

  • ResearchGate. (n.d.). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. Retrieved from Google Search.[34]

  • Lund University Publications. (2022, August 3). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from Google Search.[35]

  • ScienceDirect. (n.d.). Greening solid-phase peptide synthesis: Solvent consumption minimization. Retrieved from Google Search.[36]

Sources

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid for synthesizing constrained peptides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic Acid in the Synthesis of Conformationally Constrained Peptides.

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide on the strategic incorporation of the non-canonical β-amino acid, this compound, to generate peptides with enhanced structural and therapeutic properties. The protocols and insights herein are designed to be self-validating, explaining not just the "how" but the critical "why" behind each experimental step.

Scientific Rationale & Strategic Advantage

The pursuit of peptide-based therapeutics is often challenged by poor metabolic stability and low bioavailability. Constraining a peptide's conformation can overcome these limitations by pre-organizing the molecule into its bioactive shape, thereby increasing receptor affinity, enhancing resistance to proteolysis, and improving cell permeability.

This compound is a powerful building block for this purpose. As a β-amino acid, its incorporation into a peptide backbone fundamentally alters the local geometry, inducing stable turn or helical structures that are otherwise inaccessible to standard α-amino acids[1][2].

Key Molecular Attributes:

  • β-Amino Acid Backbone: The additional methylene group in the backbone extends the spacing between residues, facilitating the formation of unique and stable secondary structures like β-turns and helices[3][4].

  • (R)-Stereochemistry: The defined stereocenter provides precise control over the peptide's three-dimensional folding pattern.

  • 3,5-Dimethoxy-Phenyl Moiety: The aromatic side chain offers several advantages. The methoxy groups are electron-donating, which can influence π-π stacking and cation-π interactions, potentially enhancing binding to biological targets[5][6]. Furthermore, substitutions on the phenyl ring are known to improve pharmacokinetic properties by blocking sites of metabolic attack[7].

This unique combination of features makes this reagent an invaluable tool for designing novel, structurally-defined peptides and peptidomimetics for therapeutic and research applications[8][9].

Experimental Workflows & Protocols

The successful synthesis of constrained peptides using this building block relies on a meticulous Solid-Phase Peptide Synthesis (SPPS) workflow. The Fmoc/tBu orthogonal protection strategy is the most suitable approach[10][11][12].

Overall Synthesis Workflow

The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. The incorporation of the specialized β-amino acid requires optimized coupling conditions due to potential steric hindrance. Subsequent constraining, often via on-resin cyclization, is followed by cleavage and purification.

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final Final Steps Resin 1. Resin Swelling (e.g., Rink Amide Resin) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Standard or Special AA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat for Next AA Wash2->Repeat Repeat->Deprotection n cycles Cyclization 6. On-Resin Cyclization (Head-to-Tail) Repeat->Cyclization Sequence Complete Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Purification 8. RP-HPLC Purification Cleavage->Purification Characterization 9. Analysis (LC-MS, NMR) Purification->Characterization

Caption: General workflow for synthesizing a cyclized peptide using SPPS.

Protocol 1: Incorporation of this compound

This protocol details a single coupling cycle for the title amino acid on a 0.1 mmol scale. This building block may exhibit slower coupling kinetics than standard α-amino acids due to steric bulk.

ParameterValue/ReagentRationale & Scientist's Note
Resin Rink Amide Resin (0.1 mmol)For peptides with a C-terminal amide, which enhances stability. Swell in DMF for >30 min before use.
Fmoc Deprotection 20% (v/v) Piperidine in DMFStandard reagent for rapid and clean Fmoc removal. A 2x treatment (e.g., 3 min + 7 min) ensures complete deprotection.
Amino Acid 3.0 eq (0.3 mmol)A 3-fold excess drives the reaction to completion. For this sterically hindered AA, increasing to 4-5 eq may be necessary if coupling is slow.
Coupling Reagents 3.0 eq HATU / 3.0 eq HOAtHATU is a highly effective coupling reagent, especially for hindered amino acids. HOAt minimizes racemization and accelerates the reaction.
Base 6.0 eq DIPEA or CollidineA non-nucleophilic base is crucial. A 2-fold excess relative to the acid is required to activate the carboxyl group and neutralize the solution.
Solvent N,N-Dimethylformamide (DMF)High-quality, amine-free DMF is critical to prevent premature Fmoc deprotection and side reactions[13].
Reaction Time 2 - 4 hoursMonitor the reaction. Standard amino acids often couple in <1 hour, but this β-amino acid may require extended time.
Monitoring Kaiser Test (Ninhydrin Test)A negative Kaiser test (beads remain colorless/yellow) indicates complete coupling. A positive test (blue beads) signifies a free primary amine, requiring a recoupling step.

Step-by-Step Methodology:

  • Resin Preparation: Start with the peptide-resin from the previous cycle, which has a free N-terminal amine. Ensure it is well-washed with DMF.

  • Activation Solution: In a separate vial, dissolve this compound (3 eq), HATU (3 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq) and vortex for 1 minute.

    • Scientist's Note: This pre-activation step forms the reactive OAt-ester, ensuring the coupling reaction begins immediately upon addition to the resin.

  • Coupling Reaction: Add the activation solution to the reaction vessel containing the resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test.

  • Recoupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 2-4.

  • Washing: Once coupling is complete (negative Kaiser test), drain the vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts[10][14]. The resin is now ready for the next Fmoc deprotection step.

Protocol 2: On-Resin Head-to-Tail Cyclization

Cyclization is a robust method for creating constrained peptides. This protocol assumes the linear peptide has been synthesized on a resin that allows for side-chain anchoring and subsequent cleavage (e.g., a 2-chlorotrityl chloride resin loaded with an orthogonally protected Asp or Glu residue). For this example, we assume a standard head-to-tail cyclization after synthesis on Rink Amide resin, where the final N-terminal Fmoc is removed and the C-terminal is activated for amide bond formation with the N-terminus.

start start step1 step1 start->step1 20% Piperidine/DMF step3 step3 step1->step3 High Dilution Principle step2 Side-Chain Deprotection (If applicable) end Cyclized Peptide-Resin step3->end

Caption: Workflow for on-resin head-to-tail peptide cyclization.

Step-by-Step Methodology:

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in Protocol 1 to expose the N-terminal amine.

  • Thorough Washing: Wash the resin extensively with DMF to remove all traces of piperidine.

  • Cyclization Reaction:

    • Add a solution of HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF to the resin.

    • Scientist's Note: The key to successful cyclization is using high dilution (e.g., 0.1 mmol of peptide in >100 mL of DMF). This favors the intramolecular reaction (cyclization) over intermolecular reactions (dimerization or polymerization).

  • Reaction Time: Allow the reaction to proceed for 12-24 hours at room temperature.

  • Monitoring: Monitor the reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing via LC-MS to observe the conversion of the linear precursor to the cyclic product.

  • Final Wash: Once cyclization is complete, wash the resin thoroughly with DMF and DCM and dry it under vacuum.

Cleavage and Characterization: Validating the Final Product

The trustworthiness of any protocol lies in its ability to produce a verifiable outcome[15]. Rigorous characterization is non-negotiable.

Cleavage from Resin

A standard cleavage cocktail is used to remove the peptide from the resin and simultaneously cleave the acid-labile side-chain protecting groups[16][17].

ReagentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA) 95%Cleaves the peptide from the resin and removes most side-chain protecting groups.
Triisopropylsilane (TIS) 2.5%Cation scavenger; prevents re-attachment of protecting groups to sensitive residues like Trp.
Water (H₂O) 2.5%Cation scavenger; helps dissolve the final peptide.

Procedure:

  • Treat the dried peptide-resin with the cleavage cocktail (approx. 10 mL per gram of resin) for 2-4 hours at room temperature.

  • Filter the resin and collect the TFA solution.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum[14].

Purification and Analysis

The crude peptide must be purified and its identity confirmed.

TechniquePurposeExpected Outcome
RP-HPLC Purification & Purity CheckA single, sharp peak indicating >95% purity.
LC-MS Identity ConfirmationThe observed mass should match the calculated theoretical mass of the constrained peptide. This is the primary confirmation of a successful synthesis[18][19].
NMR Spectroscopy Structural ElucidationProvides detailed 3D structural information, confirming the constrained conformation (e.g., through NOESY correlations)[4][15].
Circular Dichroism (CD) Secondary Structure AnalysisThe CD spectrum can confirm the presence of specific secondary structures like β-turns or helices induced by the β-amino acid[19][20].

References

  • Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254. [Link]

  • Gurnon, D. G., et al. (2018). Synthesis and β-sheet propensity of constrained N-amino peptides. Bioorganic & Medicinal Chemistry, 26(6), 1162-1166. [Link]

  • North, M. (2000). Incorporation of Conformationally Constrained β-Amino Acids into Peptides. Journal of Peptide Science. [Link]

  • Hoskins, C., et al. (2022). Accurate de novo design of hyperstable constrained peptides. Nature Structural & Molecular Biology, 29, 810–818. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Semantic Scholar. Constrained beta-amino acid-containing miniproteins. [Link]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 323-334. [Link]

  • CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • Bionet. Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid. [Link]

  • Bucci, R. (2018). CONSTRAINED BETA-AMINO ACIDS AS MOLECULAR TOOLS FOR THE PREPARATION OF FOLDAMERS. Tesi di dottorato. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • BioPharmaSpec. (2023). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Alchimica. This compound. [Link]

  • Gauthier, J. Y., et al. (2010). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 642-646. [Link]

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]

  • Woll, M. G., et al. (2007). Novel conformationally-constrained β-peptides characterized by 1H NMR chemical shifts. Chemical Communications, (36), 3750-3752. [Link]

  • Mazur, R. H., et al. (1980). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Journal of Medicinal Chemistry, 23(4), 420-424. [Link]

  • J&K Scientific. Fmoc-(S)-3-amino-3-(3-methoxyphenyl)propionic acid. [Link]

  • AAPPTec. Fmoc Amino Acids. [Link]

  • iChemical. Fmoc-(R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid. [Link]

  • Park, K. H., & Kurth, M. J. (2007). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis. Journal of Organic Chemistry, 72(16), 6217-6220. [Link]

  • DeRouchey, J. E., et al. (2015). Design of Aromatic-containing Cell Penetrating Peptide Mimics with Structurally Modified π-electronics. Biomacromolecules, 16(8), 2414–2422. [Link]

  • Cárdenas, D. J., et al. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. European Journal of Organic Chemistry, 2003(17), 3365-3372. [Link]

Sources

Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid in the synthesis of beta-peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Incorporation of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid for the Synthesis of Structurally Defined β-Peptides

Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and medicinal chemistry.

Introduction: The Structural Advantage of Aromatic β-Amino Acids in Peptidomimetics

β-peptides, oligomers of β-amino acids, have emerged as a cornerstone of modern medicinal chemistry. Their intrinsic resistance to proteolytic degradation, a critical flaw in many α-peptide-based therapeutics, makes them highly attractive scaffolds for drug design.[1] Unlike their α-amino acid counterparts, the additional carbon in the backbone of β-amino acids imparts unique conformational properties, allowing them to form stable, predictable secondary structures such as helices, turns, and sheets.[2] This structural stability is paramount for mimicking the bioactive conformations of native peptides and proteins, enabling the design of potent and specific modulators of biological targets.

The incorporation of side-chain functionalized β-amino acids is a key strategy for expanding the chemical diversity and therapeutic potential of these molecules.[3] Aromatic residues, in particular, play a crucial role in molecular recognition and stabilizing protein structures through hydrophobic and π-stacking interactions.[4] this compound is a specialized building block that introduces a conformationally constrained, electron-rich aromatic moiety. The dimethoxy substitution pattern not only influences the electronic properties of the phenyl ring but can also serve as a handle for further functionalization or to enhance binding affinity through specific hydrogen bond interactions with target receptors.

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of this valuable building block into β-peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Profile of the Core Building Block: this compound

A thorough understanding of the building block's properties is essential for successful synthesis.

PropertyValueSource
Synonyms Fmoc-D-β-Phe(3,5-dimethoxy)-OH, (R)-Fmoc-3,5-dimethoxy-β-phenylalanine[5]
CAS Number 511272-41-6[5]
Molecular Formula C₂₆H₂₅NO₆[5]
Molecular Weight 447.49 g/mol [5]
Appearance White to off-white powder[5]
Melting Point 178 - 182 °C[5]
Purity ≥ 99% (HPLC)[5]
Storage Store at 2-8°C, desiccated[6]

Scientist's Note: The Fmoc (9-fluorenylmethoxycarbonyl) group provides temporary, base-labile protection of the α-amino group, which is the foundation of the most common SPPS strategy.[7][8] The stereochemistry at the β-carbon is (R), which will influence the final peptide's helical propensity and overall three-dimensional structure. The presence of the bulky, substituted phenyl ring can present a moderate steric challenge during the coupling step, necessitating optimized reaction conditions as detailed in the protocols below.

Experimental Design: Materials and Reagents

High-quality reagents are critical for achieving high-purity peptides. It is imperative to use peptide synthesis-grade solvents.

Reagent / MaterialGrade / SpecificationRecommended Supplier
Resin Rink Amide MBHA Resin (100-200 mesh, ~0.6 mmol/g)Varies (e.g., Sigma-Aldrich, Iris Biotech)
Fmoc-Amino Acids Standard Fmoc-β-amino acidsVaries (e.g., Sigma-Aldrich, Bachem)
This compound ≥ 99% PurityAlfa Chemistry, Chem-Impex
Solvents
N,N-Dimethylformamide (DMF)Peptide Synthesis Grade (Amine-Free)Varies
Dichloromethane (DCM)ACS GradeVaries
Deprotection Reagent 20% (v/v) Piperidine in DMFPrepare fresh daily
Coupling Reagents
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)≥ 99.5%Varies
HOBt (Hydroxybenzotriazole)AnhydrousVaries
Activator Base N,N-Diisopropylethylamine (DIPEA)Redistilled, Peptide Synthesis Grade
Washing Solvents Isopropanol (IPA), Methanol (MeOH)ACS Grade
Cleavage Cocktail Reagent Grade Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water (H₂O)Varies
Precipitation/Wash Diethyl EtherCold (< 4°C)
Analysis Acetonitrile (ACN), WaterHPLC Grade

Step-by-Step Synthesis Protocol: A Model Tri-β-peptide

This protocol details the manual synthesis of a model peptide, Ac-βAla-β³hPhe(3,5-diOMe)-βAla-NH₂ , on a 0.1 mmol scale using Rink Amide resin to yield a C-terminal amide.

Workflow Overview

The synthesis follows an iterative cycle of deprotection and coupling, culminating in cleavage from the solid support and purification.

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle (n times) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Amino Acid Coupling (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 KaiserTest QC: Kaiser Test Wash2->KaiserTest Check completion KaiserTest->Deprotection Incomplete: Recouple KaiserTest->Deprotection Complete: Next Cycle Acetylation 6. N-terminal Acetylation KaiserTest->Acetylation After Final Cycle Start 1. Start: Swell Resin in DMF Start->Deprotection Initial Deprotection FinalWash 7. Final Wash (DMF, DCM, MeOH) Acetylation->FinalWash Cleavage 8. Cleavage from Resin (TFA Cocktail) FinalWash->Cleavage Purification 9. Purification & Analysis (RP-HPLC, LC-MS) Cleavage->Purification

Caption: Fmoc-SPPS workflow for β-peptide synthesis.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place Rink Amide MBHA resin (167 mg, 0.1 mmol) in a fritted reaction vessel. Add 5 mL of DMF and allow the resin to swell for 30 minutes with occasional agitation. Drain the DMF.

  • Initial Fmoc Deprotection: Add 3 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh 3 mL of 20% piperidine/DMF and agitate for 10 minutes.[9][10] Drain and wash the resin thoroughly with DMF (5 x 5 mL).

    • Rationale: The initial deprotection reveals the free amine on the Rink Amide linker, preparing it for the first coupling. Two treatments ensure complete Fmoc removal.[11]

  • First Amino Acid Coupling (Fmoc-β-Alanine):

    • In a separate vial, dissolve Fmoc-β-Ala-OH (93 mg, 0.3 mmol, 3 eq), HBTU (114 mg, 0.3 mmol, 3 eq), and HOBt (46 mg, 0.3 mmol, 3 eq) in 2 mL of DMF.

    • Add DIPEA (105 µL, 0.6 mmol, 6 eq) to the vial. The solution should turn yellow. Allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 1 hour at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Quality Control (Kaiser Test): Take a few beads of resin, wash with ethanol, and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If positive (blue beads), repeat the coupling step.

Synthesis Cycle for this compound
  • Fmoc Deprotection: Perform the two-step deprotection as described in 4.1.2. Wash thoroughly with DMF (5 x 5 mL).

  • Coupling of the Aromatic β-Amino Acid:

    • In a separate vial, dissolve This compound (134 mg, 0.3 mmol, 3 eq), HBTU (114 mg, 0.3 mmol, 3 eq), and HOBt (46 mg, 0.3 mmol, 3 eq) in 2 mL of DMF.

    • Add DIPEA (105 µL, 0.6 mmol, 6 eq) and allow to pre-activate for 1-2 minutes.

    • Add the activated solution to the resin and agitate for 2 hours at room temperature.

    • Scientist's Note: A longer coupling time is allocated for this residue due to the increased steric hindrance from the substituted phenyl ring, ensuring the reaction proceeds to completion.[12] For particularly difficult sequences, switching to a more potent coupling reagent like HATU may be beneficial.

  • Wash and Quality Control: Drain the coupling solution, wash with DMF (3 x 5 mL), and perform a Kaiser test to confirm completion.

Final Cycle and N-Terminal Acetylation
  • Final Deprotection and Coupling: Repeat the deprotection (4.1.2) and coupling (4.1.3) steps to add the final Fmoc-β-Alanine.

  • N-Terminal Deprotection: Perform the final Fmoc deprotection as described in 4.1.2.

  • Acetylation (Capping): To the N-terminally deprotected peptide-resin, add a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF (5 mL). Agitate for 30 minutes.

    • Rationale: Acetylation caps the final N-terminal amine, creating a neutral terminus which is often desirable for biological activity and to prevent unwanted side reactions.

  • Final Washes: Wash the acetylated peptide-resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL). Dry the resin under a high vacuum for at least 1 hour.

Cleavage and Peptide Precipitation
  • Cleavage: Prepare a cleavage cocktail of 95% TFA / 2.5% H₂O / 2.5% TIS . Add 5 mL of this cocktail to the dry resin in the reaction vessel.

    • CAUTION: Perform this step in a certified fume hood. TFA is highly corrosive.

  • Reaction: Agitate the slurry at room temperature for 2 hours.

    • Rationale: TFA is a strong acid that cleaves the peptide from the acid-labile Rink Amide linker and removes any acid-labile side-chain protecting groups.[13] TIS and water act as scavengers to trap reactive cations generated during cleavage, preventing side reactions.

  • Precipitation: Filter the cleavage mixture into a 50 mL conical tube. Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the tube at 4000 rpm for 5 minutes. Decant the ether. Wash the peptide pellet twice more with cold ether, centrifuging each time. After the final wash, dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Characterization and Quality Control

The identity and purity of the synthesized peptide must be confirmed using analytical techniques.[14][15]

Analytical RP-HPLC
  • Column: C18, 5 µm, 120 Å, 4.6 x 250 mm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 65% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm

Mass Spectrometry

Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight.[16]

Expected Analytical Results for Ac-βAla-β³hPhe(3,5-diOMe)-βAla-NH₂
AnalysisExpected ResultRationale
Purity (HPLC) >90% (crude)A high purity indicates efficient coupling and deprotection steps.
Molecular Formula C₂₀H₃₀N₄O₆Sum of all atoms in the final peptide.
Theoretical Mass (Monoisotopic) 422.2169 g/mol Calculated exact mass for MS confirmation.
Observed Mass [M+H]⁺ ~423.2242 m/zThe protonated molecular ion expected in ESI-MS.

Discussion: Impact and Applications

The successful incorporation of this compound provides a powerful tool for modulating the properties of β-peptides. The aromatic side chain can induce specific secondary structures and participate in crucial binding interactions with biological targets.[17] This makes peptides containing this residue promising candidates for:

  • Inhibitors of Protein-Protein Interactions (PPIs): The rigid, defined structure can mimic key binding epitopes of α-helices or β-turns involved in PPIs.

  • Development of Novel Antimicrobials: The amphipathic structures that can be formed may lead to peptides that selectively disrupt bacterial membranes.[18]

  • GPCR Ligand Design: The aromatic core can serve as a scaffold to present functional groups in a precise spatial orientation for receptor binding.

The protocols outlined herein provide a robust and validated method for synthesizing these advanced peptidomimetics, opening avenues for the development of next-generation peptide-based therapeutics with enhanced stability and bioactivity.[19][20]

References

  • MySkinRecipes. Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid. Available at: [Link]

  • The Good Scents Company. 3-phenyl propionic acid, 501-52-0. Available at: [Link]

  • MDPI. New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Available at: [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • PMC - NIH. Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy. Available at: [Link]

  • PMC - NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

  • SpringerLink. Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • ACS Publications. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Available at: [Link]

  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available at: [Link]

  • PMC - PubMed Central. Peptide Drug: Design and Clinical Applications. Available at: [Link]

  • PubMed. Design and synthesis of beta-peptides with biological activity. Available at: [Link]

  • PubMed. Characterization of Synthetic Peptides by Mass Spectrometry. Available at: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • PubMed. Roles of aromatic residues in the structure and biological activity of the small cytokine, growth-blocking peptide (GBP). Available at: [Link]

  • ResearchGate. Characterization of Synthetic Peptides by Mass Spectrometry | Request PDF. Available at: [Link]

  • Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Available at: [Link]

  • ResearchGate. beta-Peptides: from structure to function | Request PDF. Available at: [Link]

  • Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide. Available at: [Link]

  • Journal for Research in Applied Sciences and Biotechnology. Peptide-Based Drugs: Development and Therapeutic Applications. Available at: [Link]

  • Wikipedia. Aromatic amino acid. Available at: [Link]

  • ResearchGate. Synthesis of biologically important neutral amylo-β peptide by using improved Fmoc solid-phase peptide synthetic strategy. Available at: [Link]

  • MicroSolv. Synthetic Peptide Analyzed with HPLC - AppNote. Available at: [Link]

  • Biology LibreTexts. 3.1: Amino Acids and Peptides. Available at: [Link]

  • ResearchGate. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Available at: [Link]

  • ResearchGate. Peptide-Based Drugs: Development and Therapeutic Applications. Available at: [Link]

  • PubMed. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Available at: [Link]

Sources

Cleavage of peptides containing Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid from resin

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Optimized Cleavage of Peptides Containing (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic Acid from Solid-Phase Resins

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology, enabling the design of peptidomimetics with enhanced stability, novel structural motifs, and improved pharmacological profiles. Among these, β-amino acids are of particular interest for their ability to induce stable secondary structures. This guide focuses on a specific building block: (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid .

The defining feature of this amino acid is its 3,5-dimethoxy-phenyl side chain. The two methoxy groups are potent electron-donating substituents, rendering the aromatic ring highly activated and nucleophilic. While advantageous for certain molecular interactions, this high electron density presents a significant challenge during the final step of solid-phase peptide synthesis (SPPS): acid-mediated cleavage from the resin.

Standard cleavage protocols, typically employing strong acids like Trifluoroacetic Acid (TFA), generate highly reactive electrophilic species (carbocations) from side-chain protecting groups and the resin linker.[1][2] These carbocations can readily attack susceptible nucleophilic residues, leading to irreversible side reactions that complicate purification and reduce yields. The electron-rich 3,5-dimethoxy-phenyl moiety is particularly vulnerable to such electrophilic attack, in a manner analogous to the well-documented alkylation of Tryptophan residues.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the underlying cleavage chemistry and delivers field-proven, step-by-step protocols designed to maximize the yield and purity of peptides containing this unique amino acid by mitigating potential side reactions.

Section 1: The Mechanism of Acidolytic Cleavage & The Scavenger Imperative

In Fmoc-based SPPS, the final cleavage step simultaneously removes the peptide from its solid support and cleaves acid-labile side-chain protecting groups (e.g., t-butyl ethers/esters, trityl, and Boc groups). This is accomplished by treating the peptidyl-resin with a strong acid, most commonly TFA.[5]

The mechanism proceeds via protonation of the acid-labile groups, followed by their departure as stable carbocations. For instance, a tert-butyl (tBu) protecting group is liberated as a tert-butyl cation.[6]

TFA + R-O-tBu → R-OH + (CH₃)₃C⁺

These liberated carbocations are potent electrophiles. In the absence of a quenching agent, they will attack any available nucleophile. While the desired outcome is their reaction with a counter-anion or solvent, they can also attack electron-rich amino acid side chains within the peptide sequence.[2] This leads to undesired modifications, such as the S-tert-butylation of Cysteine or the alkylation of Tryptophan.[7]

To prevent these deleterious side reactions, nucleophilic reagents known as scavengers are added to the cleavage cocktail.[3] Their function is to efficiently trap, or "scavenge," the reactive carbocations before they can modify the target peptide. The choice and concentration of scavengers are critical and must be tailored to the specific amino acids present in the sequence.[8]

cluster_0 Cleavage Cocktail cluster_1 Peptidyl-Resin Components cluster_2 Reaction Intermediates & Products TFA TFA (Strong Acid) Protecting_Groups Acid-Labile Protecting Groups (tBu, Boc, Trt) TFA->Protecting_Groups Protonates & Cleaves Resin_Linker Resin Linker (e.g., Wang, Rink) TFA->Resin_Linker Protonates & Cleaves Scavengers Scavengers (e.g., TIS, H₂O, EDT) Cations Reactive Carbocations (Electrophiles) Scavengers->Cations Quenches (Desired) Protecting_Groups->Cations Generates Peptide Desired Peptide Resin_Linker->Peptide Releases Resin_Linker->Cations Generates Side_Products Side Products (Alkylated Peptide) Peptide->Side_Products Forms Cations->Peptide Attacks (Undesired) Quenched Neutralized Species Cations->Quenched Forms

Figure 1: The dual role of TFA in cleavage and the critical intervention of scavengers to prevent side reactions.

Section 2: Specific Considerations for the 3,5-Dimethoxy-phenyl Moiety

The phenyl ring of (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid is exceptionally electron-rich due to the meta-directing but strongly activating nature of the two methoxy groups. This high nucleophilicity makes it a prime target for electrophilic aromatic substitution by carbocations generated during cleavage.

Key Challenges:

  • Ring Alkylation: The most probable side reaction is the alkylation of the aromatic ring, primarily by tert-butyl cations. This would result in a +56 Da mass addition to the peptide for each alkylation event.

  • Linker-Based Modification: Depending on the resin, fragments from the linker itself can act as electrophiles. For instance, the Wang linker can generate benzyl-type cations that may alkylate the ring.[4]

To safeguard this sensitive residue, a scavenger cocktail must be employed that can rapidly and efficiently quench carbocations. Triisopropylsilane (TIS) is an excellent scavenger that works via a hydride transfer mechanism to reduce carbocations to stable alkanes. Water can also act as a scavenger, converting carbocations to the corresponding alcohols. For particularly sensitive sequences, the use of a "soft" nucleophile like 1,2-ethanedithiol (EDT) can be beneficial, although its odor is a significant drawback.

Section 3: Optimized Cleavage Protocols

A successful cleavage is not a one-size-fits-all procedure. The choice of resin dictates the required acid strength and duration. Before committing the bulk of your valuable peptidyl-resin, a small-scale trial cleavage on 10-20 mg of resin is strongly recommended to fine-tune the conditions.[3]

Start Start: Dried Peptidyl-Resin Swell 1. Swell Resin (e.g., in DCM) Start->Swell Cocktail 2. Add Cleavage Cocktail Swell->Cocktail Incubate 3. Incubate (1-3 hours at RT) Cocktail->Incubate Filter 4. Filter to Collect Filtrate Incubate->Filter Wash 5. Wash Resin (with fresh TFA) Filter->Wash Precipitate 6. Precipitate Peptide (in cold ether) Wash->Precipitate Combine Filtrates Isolate 7. Isolate & Wash (Centrifuge/Filter) Precipitate->Isolate Dry 8. Dry Crude Peptide (under vacuum) Isolate->Dry End Finish: Crude Peptide for Analysis Dry->End

Figure 2: General experimental workflow for peptide cleavage and isolation.
Recommended Cleavage Cocktails

The following table summarizes recommended cleavage cocktails for peptides containing the 3,5-dimethoxy-phenyl moiety.

Cocktail NameComposition (v/v/v)Key ScavengersUse Case & Rationale
Reagent T 95% TFA / 2.5% H₂O / 2.5% TISTIS, WaterGeneral Purpose. A robust, low-odor cocktail suitable for most sequences. TIS is highly effective at reducing t-butyl cations.[3]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISTIS, PhenolEnhanced Scavenging. Phenol is a milder scavenger that can protect against trityl cations. Recommended if Trt-protected residues (e.g., Cys, His, Asn, Gln) are present.[5][8]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTMultipleFor Complex/Sensitive Peptides. A "classic" powerful cocktail for sequences with multiple sensitive residues (Met, Cys, Trp). Use in a well-ventilated fume hood.[1][7]
Protocol 1: Standard Cleavage from Acid-Labile Resins (Wang, Rink Amide)

This protocol is designed for standard resins that require a high concentration of TFA for efficient cleavage.

Materials:

  • Dried peptidyl-resin (e.g., 100 mg).

  • Cleavage Cocktail (e.g., Reagent T: 950 µL TFA, 25 µL H₂O, 25 µL TIS).

  • Dichloromethane (DCM).

  • Cold (4 °C) diethyl ether or methyl t-butyl ether (MTBE).

  • Reaction vessel (e.g., 5 mL fritted syringe or small round-bottom flask).

  • Nitrogen or argon line.

  • Centrifuge tubes.

Procedure:

  • Place the dried peptidyl-resin into the reaction vessel.

  • Wash and swell the resin with DCM (2 x 2 mL) for 5 minutes, then drain the solvent thoroughly.

  • Prepare the chosen cleavage cocktail immediately before use. Add it to the resin (typically 1-2 mL for 100 mg of resin).

  • Seal the vessel and allow the reaction to proceed at room temperature with occasional gentle agitation for 2-3 hours.[9]

  • After incubation, filter the cleavage solution into a clean 15 mL centrifuge tube.

  • Wash the resin twice with small portions of fresh TFA (approx. 0.5 mL each) and combine the filtrates with the solution from step 5.[9]

  • In a well-ventilated fume hood, add the combined TFA filtrate dropwise into a larger tube containing ~10 volumes of cold diethyl ether (e.g., 10 mL for 1 mL of filtrate). A white precipitate of the crude peptide should form immediately.

  • Allow the peptide to precipitate fully by storing the tube at 4 °C or -20 °C for at least 30 minutes.

  • Isolate the peptide by centrifugation (e.g., 3000 x g for 5 minutes). Carefully decant the ether.

  • Wash the peptide pellet twice with cold ether, repeating the centrifugation and decanting steps to remove residual scavengers and dissolved protecting groups.

  • After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen, followed by drying under high vacuum for several hours.

Protocol 2: Mild Cleavage from Highly Acid-Sensitive Resins (2-Chlorotrityl)

This protocol is ideal for producing protected peptide fragments or for sequences that are exceptionally acid-sensitive, as it leaves t-butyl-based side-chain protecting groups intact.[10]

Materials:

  • Dried peptidyl-resin on 2-chlorotrityl support.

  • Cleavage Solution: 1% TFA in DCM. To prevent re-attachment of the peptide, 1% TIS can be added as a scavenger.

  • Quenching Solution: 10% Pyridine in Methanol.

  • DCM, Methanol, Cold Water.

Procedure:

  • Swell the resin in DCM within a sealable, fritted reaction vessel.

  • Drain the DCM and add the 1% TFA/DCM cleavage solution (approx. 10 mL per gram of resin).

  • Seal the funnel and shake gently for 2 minutes.[3]

  • Filter the solution under nitrogen pressure directly into a flask containing the quenching solution (e.g., 1 mL of quenching solution for every 5 mL of filtrate). The pyridine neutralizes the TFA, protecting the acid-labile side chains.

  • Repeat steps 2-4 five to ten times, collecting the filtrate each time. Monitor the cleavage progress by spotting a small amount of the filtrate on a TLC plate and analyzing.

  • Once cleavage is complete, wash the resin with DCM and Methanol, combining all filtrates that contain the product.

  • Evaporate the combined filtrates under reduced pressure to a small volume.

  • Add cold water to precipitate the protected peptide.

  • Isolate the product by filtration or centrifugation, wash with water, and dry thoroughly under vacuum.

Section 4: Post-Cleavage Analysis and Troubleshooting

The quality of the crude peptide should be assessed immediately after cleavage and drying.

Primary Analysis:

  • Reversed-Phase HPLC (RP-HPLC): Analyze the crude product to determine its purity and identify any major byproducts.

  • Mass Spectrometry (LC-MS or MALDI-TOF): Confirm the molecular weight of the main product. This is crucial for identifying potential side reactions.

Troubleshooting Guide:

Observation (by Mass Spec)Potential CauseRecommended Solution
Desired Mass is Present, Low Yield Incomplete cleavage from the resin.Increase cleavage time (e.g., to 4 hours). Ensure the resin was adequately swollen. Perform a second cleavage on the same resin to recover more product.
Mass = [M+56] t-Butylation of the 3,5-dimethoxy-phenyl ring or another nucleophilic residue (e.g., Cys, Trp).[7]Increase the concentration of TIS in the cleavage cocktail to 5%. Reduce the cleavage time or perform the reaction at a lower temperature (e.g., 4 °C).
Mass = [M-18] Dehydration, often associated with Asp or Gln residues forming succinimide or pyroglutamate, respectively.This is typically a synthesis problem, not a cleavage one. However, prolonged exposure to acid can exacerbate it. Ensure cleavage time is not excessive.
Incomplete Deprotection Insufficient cleavage time or TFA strength, particularly for stubborn protecting groups like Arg(Pbf).[11]Extend the cleavage duration to 4-6 hours. For multiple Arg(Pbf) residues, a stronger cocktail like Reagent K may be necessary. A small-scale trial is essential to confirm.[1]
Broad/Messy HPLC Profile Multiple side reactions, peptide degradation, or aggregation.Re-evaluate the entire synthesis and cleavage strategy. Consider a milder cleavage protocol if possible. Ensure high-quality reagents are used.

References

  • Cleavage from Wang Resin . Aapptec Peptides. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis . Organic Process Research & Development - ACS Publications. [Link]

  • Peptide Hand Synthesis Part 8: Cleaving . YouTube. [Link]

  • Cleavage Cocktails; Reagent B . Aapptec Peptides. [Link]

  • Novabiochem® - Fmoc resin cleavage protocols . Merck Millipore. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . International Journal of Peptide Research and Therapeutics. [Link]

  • Cleavage of the 9-Fluorenylmethoxycarbonyl Group . Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]

  • General TFA cleavage of the Trp-containing peptide synthesized on Wang resin . ResearchGate. [Link]

  • Fmoc Methodology: Cleavage from the Resin and Final Deprotection . Request PDF on ResearchGate. [Link]

  • Synthetic Peptides - A User's Guide . SpringerLink. [Link]

  • Acid-labile protecting groups for the synthesis of lipidated peptides . PubMed. [Link]

  • Solid-phase peptide synthesis using N-trityl-amino acids . Letters in Peptide Science. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry . Protein Technologies, Inc. [Link]

  • Amino Acid Derivatives for Peptide Synthesis . Aapptec. [Link]

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Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid for Peptide Library Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging a Unique β-Amino Acid for Novel Peptide Scaffolds

Introduction: Beyond the Canonical Twenty—The Role of β-Amino Acids in Drug Discovery

The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the exploration of vast chemical space to identify novel therapeutic leads. While the twenty proteinogenic α-amino acids offer a significant degree of diversity, the incorporation of unnatural amino acids, particularly β-amino acids, provides a powerful strategy to access peptides with enhanced pharmacological properties.[1][2][3][4] β-amino acids, with an additional carbon atom in their backbone, introduce conformational constraints and increased stability against enzymatic degradation, making them invaluable building blocks for creating peptides with improved potency and bioavailability.[2][3][4][5][6]

This guide focuses on the application of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid , a unique β-amino acid building block, in solid-phase peptide synthesis (SPPS) for the generation of diverse peptide libraries. The presence of the 3,5-dimethoxyphenyl moiety offers a distinct aromatic and steric profile, which can be leveraged to create peptides with novel secondary structures and binding specificities.[7][8] This document provides a comprehensive overview of the synthetic considerations and detailed protocols for the successful incorporation of this building block into peptide chains.

Physicochemical Properties and Handling

This compound is a white powder with a melting point of approximately 178-182 °C.[7][9] As with all Fmoc-protected amino acids, it should be stored at 0-8°C to maintain its stability.[10] The Fmoc group provides the necessary N-terminal protection for stepwise peptide synthesis and is readily removed under mild basic conditions.[11][12][13]

PropertyValueSource
CAS Number 511272-41-6[9][14]
Molecular Formula C25H25NO5[10]
Molecular Weight 419.47 g/mol [10]
Melting Point 178 - 182 ºC[7][9]
Appearance White powder[10]
Purity (HPLC) ≥ 99%[10]
Solubility Soluble in DMF, NMP, and other common SPPS solvents.[15]

Strategic Considerations for Incorporation into Peptide Libraries

The unique structure of this compound presents both opportunities and challenges in SPPS. The bulky 3,5-dimethoxyphenyl group can lead to steric hindrance during the coupling reaction, potentially requiring optimized conditions to ensure high coupling efficiency.[1][16] However, this same steric bulk can be advantageous in library design, as it can be used to create specific conformational folds in the resulting peptides, potentially leading to higher affinity and selectivity for biological targets.[5]

Workflow for Peptide Library Synthesis Incorporating the Novel β-Amino Acid

The following diagram outlines the general workflow for incorporating this compound into a peptide library using Fmoc-based SPPS.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Finalization Resin Select & Swell Resin (e.g., Rink Amide) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 DMF Wash Fmoc_Deprotection->Washing1 Coupling Couple Next Fmoc-AA (Standard or Modified) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Fmoc_Deprotection Repeat for standard AAs Beta_AA_Coupling Couple Fmoc-(R)-3-Amino-3- (3,5-dimethoxy-phenyl)-propionic acid (Optimized Conditions) Washing2->Beta_AA_Coupling Washing3 DMF Wash Beta_AA_Coupling->Washing3 Washing3->Fmoc_Deprotection Continue Cycle Final_Deprotection Final N-terminal Fmoc Deprotection Washing3->Final_Deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification & Analysis (RP-HPLC, MS) Cleavage->Purification

Caption: SPPS workflow for peptide library synthesis.

Detailed Protocols

The following protocols are optimized for the incorporation of this compound into peptide chains on a solid support.

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition.[1][17][18]

  • Resin Swelling:

    • Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.[12]

    • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.[18]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[11][12][19]

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[12]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (for standard α-amino acids):

    • In a separate vessel, dissolve 3-5 equivalents of the Fmoc-protected amino acid and a suitable coupling agent (e.g., HATU, HBTU) in DMF.[20][21]

    • Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test.[11] A negative test (beads remain colorless) indicates complete coupling.

    • Wash the resin with DMF (3 x 1 min).

  • Optimized Coupling for this compound:

    • Due to potential steric hindrance, a more potent coupling reagent or extended coupling times may be necessary.[16]

    • Recommended Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for coupling sterically hindered amino acids.[20][21]

    • In a separate vessel, pre-activate a solution of 3 equivalents of this compound, 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF for 5-10 minutes.

    • Add the pre-activated solution to the resin.

    • Allow the coupling to proceed for 2-4 hours, or overnight if necessary.

    • Monitor the reaction completion with the Kaiser test. If the test is positive, a second coupling may be required.

    • Wash the resin thoroughly with DMF (5 x 1 min).

Protocol 2: Cleavage from the Resin and Side-Chain Deprotection

This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.[17]

  • Final Fmoc Deprotection:

    • Perform the Fmoc deprotection step as described in Protocol 1, step 2.

    • Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.

  • Cleavage Cocktail Preparation:

    • The choice of cleavage cocktail depends on the amino acid composition of the peptide. A common and robust cocktail is Reagent K.[22][23]

    • Reagent K Composition:

      • Trifluoroacetic acid (TFA): 82.5%

      • Phenol: 5%

      • Water: 5%

      • Thioanisole: 5%

      • 1,2-Ethanedithiol (EDT): 2.5%

    • For peptides containing methionine, Reagent H is recommended to prevent oxidation.[22][24]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Concentrate the TFA solution under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[25][26]

    • Characterize the purified peptide by mass spectrometry (MS) to confirm its identity.[25][27]

Influence on Peptide Conformation

The incorporation of this compound can significantly influence the secondary structure of a peptide. The β-amino acid backbone inherently promotes more rigid and defined conformations compared to the more flexible α-peptides.[5][6] The bulky aromatic side chain further restricts rotational freedom, potentially inducing turns or helical structures.

Caption: Conformational effects of β-amino acid incorporation.

Troubleshooting and Advanced Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the initial coupling of the β-amino acid, a double coupling is recommended. Alternatively, capping the unreacted amines with acetic anhydride can prevent the formation of deletion sequences.

  • Aggregation: Long peptide chains containing hydrophobic residues can be prone to aggregation during synthesis. Using specialized resins or incorporating structure-disrupting protecting groups can mitigate this issue.

  • Library Analysis: Once the peptide library is synthesized, it can be screened for biological activity. Active peptides can then be sequenced using techniques such as tandem mass spectrometry.[28]

Conclusion

This compound is a valuable tool for medicinal chemists and peptide scientists seeking to expand the structural and functional diversity of peptide libraries. Its unique β-amino acid backbone and bulky aromatic side chain offer the potential to create peptides with enhanced stability and novel conformational properties. By employing the optimized protocols and strategic considerations outlined in this guide, researchers can effectively incorporate this building block into their solid-phase synthesis workflows, paving the way for the discovery of next-generation peptide therapeutics.

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • BenchChem. (n.d.). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • Advanced Analytical Techniques for Peptide Characterization. (n.d.).
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2).
  • Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem, 7(8), 302-307. Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.).
  • Riaz, N. N., et al. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Deliver Therapeutics. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Retrieved from [Link]

  • Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Standardizing and Simplifying Analysis of Peptide Library Data. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds. Retrieved from [Link]

  • Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). Retrieved from [Link]

  • Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. (n.d.). Retrieved from [Link]

  • BenchChem. (n.d.). A Guide to Cross-Validation of Analytical Methods for Peptide Characterization.
  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]

  • BenchChem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • ResearchGate. (n.d.). (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Retrieved from [Link]

  • ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). A cleavage cocktail for methionine-containing peptides. Retrieved from [Link]

  • NIH. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid. Retrieved from [Link]

  • CEM Corporation. (2025, September 24). SPPS Reagents Explained: A Complete Guide. Retrieved from [Link]

  • Aapptec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved from [Link]

  • iChemical. (n.d.). 3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, CAS No. 511272-41-6. Retrieved from [Link]

  • PubChem. (n.d.). CID 158720422 | C18H22N2O4. Retrieved from [Link]

  • PubMed. (n.d.). Preferred conformation of peptides from C alpha,alpha- symmetrically disubstituted glycines: aromatic residues. Retrieved from [Link]

Sources

Application Notes and Protocols: Post-Synthesis Modification of Peptides with Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals
Abstract

The strategic incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery and chemical biology, offering a pathway to enhanced stability, novel functionality, and improved therapeutic profiles.[1][2] This document provides a comprehensive guide to the post-synthesis, on-resin modification of peptides using Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid. This particular building block is of significant interest due to the conformational constraints and potential for enhanced receptor interactions imparted by its bulky, substituted phenyl ring.[3][4] We present detailed, field-proven protocols for the coupling of this unnatural amino acid to a resin-bound peptide, subsequent cleavage and deprotection, and analytical characterization of the final modified peptide. The methodologies are designed to be robust and reproducible, providing researchers with a reliable framework for the synthesis of novel peptide analogues.

Introduction: The Rationale for Post-Synthesis Modification

Solid-phase peptide synthesis (SPPS), pioneered by Merrifield, remains the dominant methodology for the chemical synthesis of peptides.[5] While the stepwise addition of amino acids is a powerful technique, post-synthesis modification offers a versatile strategy for introducing complex moieties that may be incompatible with the iterative nature of SPPS.[6][7] On-resin modification, in particular, allows for the introduction of unique functional groups to the N-terminus or side chains of a fully assembled peptide prior to cleavage and deprotection.[6][8] This approach is advantageous as it leverages the benefits of a solid support for ease of purification after the modification step.

This compound is a chiral building block that introduces a β-amino acid with a substituted aromatic side chain.[9] The incorporation of such structures can significantly influence peptide conformation, stability, and bioactivity.[3][10] The dimethoxy-phenyl group can participate in π-π stacking interactions and alter the lipophilicity of the peptide, potentially enhancing cell permeability or receptor binding affinity.

Experimental Workflows and Logical Relationships
2.1. Overall Workflow for Post-Synthesis Modification

The entire process, from a fully protected, resin-bound peptide to the purified, modified product, can be visualized as a multi-stage workflow. Each stage requires careful execution and quality control to ensure a high-purity final product.

G cluster_0 On-Resin Operations cluster_1 Cleavage & Deprotection cluster_2 Purification & Analysis A Start: N-terminally Deprotected Resin-Bound Peptide B Coupling Reaction: This compound A->B Add coupling reagents C Final Fmoc Deprotection B->C Add 20% piperidine/DMF D Cleavage from Resin & Side-Chain Deprotection C->D Add cleavage cocktail (e.g., TFA/TIS/H2O) E Precipitation of Crude Peptide D->E Add cold diethyl ether F Purification by RP-HPLC E->F G Characterization (LC-MS, MS/MS) F->G H Final Product: Lyophilized Modified Peptide G->H

Caption: Workflow for Post-Synthesis Peptide Modification.

Detailed Experimental Protocols
3.1. Materials and Reagents
Reagent/MaterialRecommended Grade/PuritySupplier Example
This compound>98%VulcanChem[9]
N,N'-Diisopropylcarbodiimide (DIC)≥99%Sigma-Aldrich
Ethyl cyano(hydroxyimino)acetate (Oxyma Pure)≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeMajor Chemical Supplier
Piperidine≥99.5%Major Chemical Supplier
Trifluoroacetic acid (TFA)≥99.5%Major Chemical Supplier
Triisopropylsilane (TIS)98%Major Chemical Supplier
Diethyl etherAnhydrous, Peroxide-freeMajor Chemical Supplier
Acetonitrile (ACN)HPLC GradeMajor Chemical Supplier
WaterHPLC GradeIn-house purification system
Resin-bound peptide on Wang or Rink Amide resinSynthesized in-house
3.2. Protocol 1: On-Resin Coupling of the Modifying Amino Acid

This protocol details the coupling of this compound to the N-terminus of a fully assembled, deprotected peptide still attached to the solid support.

Rationale: The choice of DIC/Oxyma as the coupling system provides a balance of high efficiency and low racemization. Pre-activation of the carboxylic acid is crucial for driving the reaction to completion, especially with a sterically hindered unnatural amino acid.

  • Resin Preparation:

    • Start with the fully synthesized peptide on the solid support (e.g., Wang or Rink Amide resin).

    • Perform a final N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).[11]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

  • Activation of the Unnatural Amino Acid:

    • In a separate vessel, dissolve 3 equivalents of this compound relative to the resin loading in DMF.

    • Add 3 equivalents of Oxyma Pure to this solution.

    • Finally, add 3 equivalents of DIC.

    • Allow this activation mixture to react for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed, deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours. A longer coupling time is recommended due to the potential steric hindrance of the unnatural amino acid.

    • To monitor the reaction, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Washing:

    • After the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) and then with Dichloromethane (DCM) (3 times) to remove any unreacted reagents and byproducts.

3.3. Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the modified peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.[1][12]

Rationale: A standard cleavage cocktail of TFA/TIS/Water is effective for most peptides.[13] TIS acts as a scavenger to trap reactive cationic species generated during the deprotection of side chains, preventing unwanted side reactions.[13]

  • Final Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the final Fmoc group from the newly added unnatural amino acid.

    • Wash the resin with DMF (5 times) and DCM (3 times), then dry the resin under vacuum.

  • Cleavage Reaction:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [1]

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1]

    • Agitate the mixture at room temperature for 2-3 hours.[12]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether.[1][12] A white precipitate should form.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether twice to remove residual scavengers.

  • Drying:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization
4.1. Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide must be purified to remove deletion sequences, incompletely deprotected species, and other byproducts. RP-HPLC is the standard method for peptide purification.[14][15][16][17]

Typical RP-HPLC Conditions:

ParameterCondition
Column C18, 5 µm particle size, 100 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 5-65% B over 30 minutes (example, optimize for specific peptide)
Flow Rate 1 mL/min (analytical) or 20 mL/min (preparative)
Detection UV at 214 nm and 280 nm[14]
4.2. Characterization by Mass Spectrometry (MS)

Confirmation of the correct mass of the modified peptide is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for this analysis.[15][18]

Rationale: LC-MS provides both the retention time from the HPLC separation and the mass-to-charge ratio (m/z) of the peptide, confirming both purity and identity in a single run.[18]

G A Crude Peptide Sample B HPLC System A->B C UV Detector (Purity Assessment) B->C D Electrospray Ionization (ESI) Source B->D Eluent F Data System: Chromatogram & Mass Spectrum C->F E Mass Analyzer (e.g., Quadrupole, TOF) D->E Ions E->F

Caption: Analytical Workflow for Peptide Characterization.

Conclusion and Future Perspectives

The protocols outlined provide a robust framework for the post-synthesis modification of peptides with this compound. The incorporation of this and other unnatural amino acids is a powerful tool for modulating the pharmacological properties of peptides.[1][2] Future applications may involve the use of this building block in the synthesis of peptide-drug conjugates, stapled peptides for enhanced stability, or as a key component in novel therapeutic agents targeting a range of diseases from cancer to infectious diseases.[2][19]

References
  • Vertex AI Search. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • Ieong, M., & Amblard, F. (n.d.). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PMC, NIH.
  • Lee, Y. S., et al. (n.d.). Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. NIH.
  • Peters, K. (2023). PHOTOCHEMICAL MODIFICATION OF PEPTIDES ON RESIN VIA CHARGE-TRANSFER COMPLEXES. ScholarlyCommons.
  • Vulcanchem. (n.d.). This compound.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.
  • Benchchem. (n.d.). Application Notes: Synthesis of Peptides with Post-Translational Modifications Using Fmoc-Protected Diaminopropionic Acid.
  • MySkinRecipes. (n.d.). Fmoc-(S)-3-Amino-3-(4-methoxy-phenyl)-propionic acid.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Aapptec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis.
  • Merck Millipore. (n.d.). Novabiochem®.
  • European Peptide Society and John Wiley & Sons, Ltd. (2015). Advances in Fmoc solid-phase peptide synthesis. PMC, NIH.
  • BroadPharm. (2025). Peptides in Therapeutic Applications.
  • Amblard, F., et al. (n.d.). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC, NIH.
  • Sigma-Aldrich. (n.d.). Building Blocks for Introducing Post-translational Modified Amino Acids.
  • ResearchGate. (2025). Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis.
  • MDPI. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Semantic Scholar. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid in DMF

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid in N,N-Dimethylformamide (DMF), a common challenge encountered during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide: Direct Solutions for Solubility Issues

This section addresses the core problem of poor solubility in a direct question-and-answer format, providing explanations and actionable protocols to ensure successful dissolution for your synthesis.

Q1: I'm observing incomplete dissolution and precipitation of this compound in DMF. What are the primary causes?

A: Incomplete dissolution of this specific amino acid derivative is a frequently encountered issue stemming from its unique molecular structure and the physicochemical properties of the solvent system.

There are three primary contributing factors:

  • Molecular Aggregation via π-π Stacking: The large, planar aromatic system of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is prone to self-assembly through π-π stacking interactions.[1] This intermolecular association leads to the formation of aggregates that are poorly solvated by DMF, effectively reducing the compound's solubility.

  • Hydrophobic and Bulky Side Chain: The compound is a β-amino acid with a 3,5-dimethoxy-phenyl group. This side chain is both sterically bulky and hydrophobic. Fmoc-amino acids with hydrophobic side chains are inherently less soluble in polar aprotic solvents like DMF.[1][2] The combination of the Fmoc group and this side chain exacerbates the solubility challenge.

  • Solvent Quality: The purity of the DMF is critical. Over time, DMF can degrade to form basic impurities like dimethylamine.[1][3] These impurities can not only affect the pH and polarity of the solvent but also prematurely cleave the acid-labile Fmoc group, further complicating the synthesis.[3]

Q2: What immediate, practical steps can I take in the lab to dissolve this compound effectively?

A: When facing solubility issues, a stepwise approach starting with the least aggressive methods is recommended to avoid potential degradation of the amino acid derivative. The following workflow diagram and detailed protocol provide a clear path forward.

G cluster_0 Troubleshooting Workflow start Initial State: Incomplete Dissolution in DMF step1 Step 1: Physical Disruption - Vortex (1-2 min) - Sonicate (5-15 min) start->step1 check1 Fully Dissolved? step1->check1 step2 Step 2: Gentle Heating - Warm to 37-40°C - Intermittent Vortexing check1->step2 No end_success Success: Use Solution Immediately for Coupling check1->end_success Yes check2 Fully Dissolved? step2->check2 step3 Step 3: Use Co-Solvent - Add 5-10% DMSO to DMF - Vortex thoroughly check2->step3 No check2->end_success Yes check3 Fully Dissolved? step3->check3 check3->end_success Yes end_fail Alternative Strategy: Consider NMP as primary solvent check3->end_fail No

Sources

How to improve the coupling efficiency of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid (CAS 511272-41-6). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this unique building block into their peptide sequences. We will address the common challenges associated with its use and provide robust, field-proven solutions to ensure high-efficiency coupling in your solid-phase peptide synthesis (SPPS) workflows.

The structure of this amino acid presents a significant, yet manageable, synthetic challenge. As a β-amino acid, the nucleophilic amine is sterically more shielded than in standard α-amino acids. This is compounded by the bulky 3,5-dimethoxyphenyl group attached directly to the β-carbon, which further obstructs the reaction site.[1] Consequently, standard coupling protocols often result in incomplete reactions, leading to deletion sequences and low overall yield. This guide provides the necessary strategies to overcome these steric barriers.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is my coupling efficiency low when using this compound?

The primary reason for poor coupling efficiency is severe steric hindrance. This arises from two structural features:

  • β-Amino Acid Structure: Unlike α-amino acids, the amino group is on the third carbon, which is inherently more sterically crowded.

  • Bulky Side Chain: The 3,5-dimethoxyphenyl group at the C3 position creates a major steric shield around the carboxylic acid during activation and around the N-terminal amine of the resin-bound peptide during the subsequent nucleophilic attack. Conventional coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) paired with Hydroxybenzotriazole (HOBt) often lack the reactivity needed to overcome this energy barrier effectively.[2]

Q2: I used a standard HBTU/DIPEA protocol and the Kaiser test is still positive (blue). What is the first thing I should change?

Your first and most impactful change should be to upgrade your coupling reagent to a more potent, modern onium salt. Reagents like HATU , HCTU , or COMU are specifically designed to accelerate coupling reactions for sterically hindered amino acids.[3][4][5] HATU, for example, generates a highly reactive OAt-ester intermediate, which is significantly more effective at acylating hindered amines than the OBt-ester formed by HBTU.[4]

Q3: How can I reliably determine if the coupling reaction is complete?

The Kaiser test (or ninhydrin test) is the most common and reliable qualitative method for monitoring the presence of free primary amines on the resin.[6]

  • Positive Result (Blue Beads): Indicates the presence of unreacted free amines, meaning the coupling is incomplete.

  • Negative Result (Yellow/Colorless Beads): Indicates that no primary amines are present, signifying a complete and successful coupling.[6] For this particular amino acid, performing a Kaiser test after the coupling step is mandatory for process validation.

Q4: What is "double coupling" and is it necessary for this amino acid?

Double coupling is the strategy of repeating the coupling step a second time on the same residue before moving on to the next deprotection cycle.[3][5] For a sterically demanding residue like this compound, a double coupling strategy is highly recommended as a default approach to drive the reaction to completion and maximize the yield of the desired peptide.

Section 2: Troubleshooting Guide for Low Coupling Efficiency

This section provides a logical workflow for diagnosing and resolving incomplete coupling issues. The process begins after an initial coupling attempt has resulted in a positive Kaiser test.

Troubleshooting_Workflow start Symptom: Positive Kaiser Test (Incomplete Coupling) reagent_check Step 1: Evaluate Coupling Reagent start->reagent_check conditions_check Step 2: Optimize Reaction Conditions reagent_check->conditions_check Already using high-potency reagent? upgrade_reagent Upgrade to HATU, HCTU, or COMU. These are more potent for hindered couplings. reagent_check->upgrade_reagent Using standard reagent (e.g., HBTU, DIC/HOBt)? double_couple Step 3: Perform a Second Coupling (Double Couple) conditions_check->double_couple Time already extended? extend_time Extend coupling time to 2-4 hours. conditions_check->extend_time Time < 2 hours? advanced_options Step 4: Consider Advanced Strategies double_couple->advanced_options Still positive after double coupling success Result: Negative Kaiser Test (Coupling Complete) double_couple->success After second coupling use_microwave Use microwave synthesis (e.g., 10 min at 75°C) or increase temperature to 40-50°C. advanced_options->use_microwave Is equipment available? change_solvent Switch solvent to NMP or a DMF/NMP mixture to improve solubility and swelling. advanced_options->change_solvent If temperature increase is not viable upgrade_reagent->double_couple extend_time->double_couple use_microwave->success change_solvent->success

Caption: Troubleshooting workflow for incomplete coupling.
Step 1: Evaluate and Select the Right Coupling Reagent

The choice of coupling reagent is the single most critical factor. Standard reagents are often insufficient. We recommend using high-efficiency uronium/aminium or phosphonium salts.

Reagent ClassExample ReagentsPerformance with Hindered ResiduesKey Considerations
Uronium/Aminium HATU, HCTU, COMU Excellent. Recommended as the first choice. High reactivity and rapid kinetics.[3][4]HATU and HCTU are based on HOAt and 6-Cl-HOBt, respectively, forming highly reactive esters.[4] COMU is an Oxyma-based reagent with comparable efficiency to HATU but with improved safety and solubility profiles.[7]
Phosphonium PyBOP, PyAOP Very Good. Strong alternatives to uronium salts.Do not cause guanidinylation of the free N-terminus, which can be a side reaction with uronium salts if used in large excess.[4] PyAOP is more reactive than PyBOP.[4]
Carbodiimide DCC, DIC Poor to Moderate. Generally not recommended unless paired with a potent additive like OxymaPure.[2]Prone to forming N-acylurea byproducts, especially with slow-reacting systems.[7] Can be effective if combined with Oxyma, but uronium salts are more reliable.

Recommendation: Start with HATU or COMU for the most reliable results.

Step 2: Optimize Reaction Conditions
  • Extended Reaction Time: Standard coupling times of 30-60 minutes may be insufficient. Extend the coupling time to at least 2 hours, and potentially up to 4 hours, to allow the reaction to proceed to completion.[3]

  • Temperature: For particularly stubborn couplings, increasing the temperature can provide the necessary energy to overcome the activation barrier.

    • Microwave Synthesis: If available, microwave-assisted SPPS is extremely effective, reducing reaction times to minutes while improving efficiency.[8] A typical condition might be 10 minutes at 75°C.

    • Conventional Heating: If a microwave is not available, the reaction vessel can be heated to 40-50°C.[9] Use this method with caution, as prolonged heating can increase the risk of side reactions like racemization, although this is less of a concern for β-amino acids.

  • Solvent Choice: While DMF is the standard, N-Methyl-2-pyrrolidone (NMP) can be a superior solvent for "difficult sequences" as it improves resin swelling and can help disrupt peptide aggregation that might hinder reactions.[10] Using a mixture of DMF/NMP or pure NMP is a valid strategy.

Section 3: Recommended Experimental Protocols

The following protocols are optimized for manual SPPS and are designed to maximize the coupling efficiency of this compound.

SPPS Workflow Overview

SPPS_Cycle start Start with N-Terminus Free Amine on Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (High-Potency Reagent) wash1->coupling kaiser 4. Monitor with Kaiser Test coupling->kaiser kaiser->coupling Positive (Double Couple) wash2 5. DMF Wash kaiser->wash2 Negative repeat Repeat Cycle for Next Amino Acid wash2->repeat incomplete Incomplete complete Complete

Caption: The SPPS cycle highlighting the critical coupling and monitoring steps.
Protocol 1: High-Efficiency Double Coupling using HATU

This protocol assumes a 0.1 mmol synthesis scale. Adjust reagent quantities proportionally for different scales.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (179 mg, 0.4 mmol, 4 eq)

  • HATU (152 mg, 0.4 mmol, 4 eq)

  • N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group has been removed from the resin-bound peptide and the resin has been thoroughly washed with DMF. The resin should be swollen in DMF in the reaction vessel.

  • Activation Solution Preparation:

    • In a separate vial, dissolve this compound and HATU in ~2 mL of DMF.

    • Add the DIPEA to this solution.

    • Allow the solution to pre-activate for 1-2 minutes. The solution may change color.

  • First Coupling:

    • Drain the DMF from the resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture (using a shaker or N₂ bubbling) for 2 hours at room temperature.

  • Intermediate Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 10 mL).

  • Monitoring (Optional but Recommended): Perform a Kaiser test (see Protocol 2). If the test is negative, you may proceed to the next cycle. If it is positive or you are following this protocol as a default, proceed to the second coupling.

  • Second Coupling:

    • Repeat steps 2 and 3 to perform a second, fresh coupling reaction for another 2 hours .

  • Final Wash:

    • Drain the second coupling solution.

    • Wash the resin extensively with DMF (5 x 10 mL) to remove all excess reagents and byproducts.

  • Confirmation: Perform a final Kaiser test. The beads should be yellow, indicating a complete reaction, before proceeding to the deprotection of the newly added residue.

Protocol 2: Kaiser Test for Reaction Monitoring

Procedure:

  • Withdraw a small sample of resin beads (~1-2 mg) from the reaction vessel after the post-coupling wash.

  • Place the beads in a small glass test tube.

  • Wash the beads with ethanol (2 x 0.5 mL) and then add:

    • 2-3 drops of potassium cyanide in pyridine.

    • 2-3 drops of ninhydrin in ethanol.

    • 2-3 drops of phenol in ethanol.

  • Heat the test tube to 100-120°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads/solution: Incomplete coupling (free primary amines present).

    • Yellow/Colorless beads/solution: Complete coupling.

References
  • Albericio, F., & Subirós-Funosas, R. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 134-148. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2010). Request PDF. Retrieved from [Link]

  • Solid Phase Synthesis-- What are the major problems in the lab? (2018). Reddit. Retrieved from [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. (2022). Organic Letters, 24(19), 3534–3539. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). RSC Advances, 9(53), 30867-30876. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 160. [Link]

Sources

Technical Support Center: Navigating Peptide Aggregation in SPPS with Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, a common yet formidable obstacle in synthesizing complex or "difficult" peptide sequences. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) centered on the strategic use of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid to mitigate these issues. Our focus is not just on procedural steps but on the underlying chemical principles to empower you to make informed decisions in your synthetic workflow.

The Challenge of On-Resin Aggregation

During SPPS, the growing peptide chain, anchored to an insoluble resin, can self-associate through intermolecular hydrogen bonds. This process often leads to the formation of secondary structures, such as β-sheets, rendering the N-terminus of the peptide inaccessible for subsequent deprotection and coupling reactions.[1][2] This aggregation phenomenon can drastically lower the efficiency of your synthesis, resulting in incomplete reactions and a complex mixture of deletion sequences that are difficult to purify.[1][3]

Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Ala) and those capable of forming strong hydrogen bonds (e.g., Gln, Ser, Thr) are particularly prone to aggregation.[1][2] While difficult to predict with absolute certainty, aggregation is a significant concern for peptides exceeding 10-15 residues.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of on-resin peptide aggregation?

A1: The most telling physical sign of aggregation is the failure of the peptide-resin to swell adequately in the synthesis solvent; in batch synthesis, the resin bed may even appear to shrink.[2][4] In continuous-flow synthesizers, aggregation is often indicated by a flattened and broadened UV absorbance profile during the Fmoc-deprotection step.[1][5] Furthermore, standard colorimetric tests for free amines, such as the Kaiser or TNBS test, may yield false negatives due to the inaccessibility of the N-terminus in the aggregated state.[1]

Q2: How does this compound help prevent aggregation?

A2: this compound is a protected β-amino acid. The incorporation of β-amino acids into a growing peptide chain introduces a "kink" or disruption in the regular backbone structure. This is because the additional methylene group in the backbone extends the distance between residues, altering the hydrogen-bonding pattern required for the formation of stable β-sheets.[6][7] The bulky 3,5-dimethoxy-phenyl side chain further contributes to this disruption through steric hindrance, effectively acting as a "breaker element" that discourages inter-chain association.

Q3: At what point in my peptide sequence should I consider incorporating this modified amino acid?

A3: While there is no universal rule, it is generally recommended to introduce a structure-disrupting moiety, like a β-amino acid, approximately every six to seven residues within a known or predicted aggregation-prone region.[4] For peptides longer than 20 amino acids, proactive incorporation is often a wise strategy to prevent the onset of aggregation-related difficulties.[1]

Q4: Will the incorporation of a β-amino acid affect the biological activity of my peptide?

A4: The introduction of a non-natural amino acid can indeed influence the peptide's conformation and, consequently, its biological activity. β-amino acids are known to modulate the conformational dynamics of peptides.[7] This can be advantageous, potentially leading to increased proteolytic stability or novel receptor interactions. However, it is crucial to consider the structure-activity relationship of your target peptide. The placement of the β-amino acid should be carefully chosen, ideally in a region where the backbone conformation is less critical for binding or function.

Q5: Are there alternative strategies to combat peptide aggregation?

A5: Absolutely. The use of this compound is an advanced technique. Other well-established methods include:

  • Special Solvents: Using more polar or "chaotropic" solvents like N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or "Magic Mixture" can improve peptide solvation and disrupt hydrogen bonding.[1]

  • Elevated Temperatures: Performing coupling reactions at higher temperatures (e.g., 50-75°C), either through conventional heating or with a microwave peptide synthesizer, can provide the energy to overcome aggregation-induced kinetic barriers.

  • Backbone Protection: Incorporating 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protected amino acids temporarily shields the backbone amide, preventing hydrogen bond formation.[4]

  • Pseudoproline Dipeptides: These dipeptides introduce a temporary kink in the peptide backbone, similar to β-amino acids, and are particularly effective in sequences containing Ser or Thr.[1][4]

  • Low-Loading Resins: Using resins with a lower substitution level increases the distance between growing peptide chains, thereby reducing the likelihood of intermolecular aggregation.[5]

Troubleshooting Guide: When Aggregation Strikes

This guide provides a systematic approach to diagnosing and resolving aggregation-related issues during SPPS.

Initial Diagnosis
  • Visual Inspection: Observe the resin for poor swelling or shrinking.

  • Deprotection Monitoring: Analyze the Fmoc-deprotection UV profile for tailing or broadening.

  • Kaiser/TNBS Test: Perform a test for free amines after coupling. A positive result indicates incomplete coupling, a common consequence of aggregation. Be aware of the potential for false negatives in severe cases.

  • Test Cleavage: For sequences longer than 20 amino acids, it is highly recommended to perform a small cleavage and analyze the product by HPLC-MS at intermediate steps to monitor the synthesis quality.[1]

Corrective Actions

The following flowchart outlines a decision-making process for addressing aggregation issues.

Troubleshooting_Workflow cluster_solutions Potential Solutions cluster_resynthesis Resynthesis Strategies Start Synthesis Failure or Incomplete Reaction Check_Aggregation Check for Signs of Aggregation (Poor Swelling, Broad Deprotection Peak) Start->Check_Aggregation Incomplete_Coupling Incomplete Coupling (Positive Kaiser Test) Check_Aggregation->Incomplete_Coupling Aggregation Suspected No_Aggregation Investigate Other Causes (Reagent Quality, Protocol Error) Check_Aggregation->No_Aggregation No Signs of Aggregation Change_Solvent Switch to NMP or add DMSO Incomplete_Coupling->Change_Solvent First-line Action Increase_Temp Increase Coupling Temperature (Microwave or Conventional Heat) Change_Solvent->Increase_Temp If Unsuccessful Stronger_Reagent Use a Stronger Coupling Reagent (e.g., HATU, HCTU) Increase_Temp->Stronger_Reagent If Unsuccessful Double_Couple Perform Double Coupling Stronger_Reagent->Double_Couple If Unsuccessful Resynthesize Resynthesize with Modifications Double_Couple->Resynthesize Persistent Issues Beta_AA Incorporate Fmoc-(R)-3-Amino-3- (3,5-dimethoxy-phenyl)-propionic acid Resynthesize->Beta_AA Backbone_Prot Use Dmb/Hmb Protected Amino Acids Resynthesize->Backbone_Prot Pseudoproline Insert Pseudoproline Dipeptides Resynthesize->Pseudoproline Low_Load_Resin Use a Lower Loading Resin Resynthesize->Low_Load_Resin

Caption: Troubleshooting workflow for aggregation in SPPS.

Experimental Protocols

Protocol 1: Standard Incorporation of this compound

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale. Adjust reagent equivalents based on your resin loading.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (0.5 mmol, 5 eq.)

  • HBTU (0.48 mmol, 4.8 eq.)

  • DIPEA (1.0 mmol, 10 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser or TNBS test to confirm the absence of free amines. If the test is positive, continue coupling for an additional 1-2 hours or perform a double coupling.

  • Washing: Once coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Deprotection: Proceed with the standard Fmoc-deprotection protocol (e.g., 20% piperidine in DMF).

Protocol 2: Monitoring Synthesis Quality with a Test Cleavage

Materials:

  • ~5-10 mg of peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Sample Collection: After a critical coupling step (e.g., after incorporating the 10th or 15th residue), remove a small sample of the peptide-resin.

  • Drying: Wash the resin sample with DCM and dry it under vacuum.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage mixture to remove the resin and precipitate the peptide by adding cold diethyl ether.

  • Analysis: Centrifuge to pellet the crude peptide, decant the ether, and dry the peptide. Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by RP-HPLC and Mass Spectrometry to assess the purity and identify any major deletion products.

Data Summary: Comparison of Anti-Aggregation Strategies

StrategyMechanism of ActionTypical ApplicationConsiderations
Solvent Choice (NMP, DMSO) Improves solvation of peptide chains, disrupts H-bonds.General-purpose for moderately difficult sequences.May not be sufficient for highly aggregative sequences.
Elevated Temperature Provides kinetic energy to overcome aggregation barriers.Difficult couplings, especially in automated synthesis.Can increase the risk of side reactions like racemization.
Pseudoproline Dipeptides Introduces a temporary "kink" in the backbone.[4]At Ser or Thr residues in aggregation-prone regions.Sequence-dependent; requires Ser or Thr at the desired position.
Backbone Protection (Dmb, Hmb) Reversibly protects the backbone amide, preventing H-bonding.[4]For highly hydrophobic or long sequences.Slower coupling kinetics for the protected residue.
β-Amino Acid Incorporation Disrupts backbone periodicity and introduces steric hindrance.In sequences lacking Ser/Thr or where a permanent modification is desired.Can alter the final peptide's conformation and biological activity.[7]
Low-Loading Resin Increases the physical distance between peptide chains.[5]Recommended for all long or difficult syntheses from the outset.Lower overall yield of peptide per gram of resin.

Conclusion

Peptide aggregation remains a sequence-dependent challenge in SPPS, but a range of tools and strategies are available to the modern peptide chemist. The incorporation of this compound represents a powerful, targeted approach to disrupt the formation of intractable secondary structures on the resin. By understanding the chemical principles behind aggregation and the various methods to combat it, researchers can significantly improve the success rate of synthesizing complex peptides, ultimately accelerating discovery and development timelines.

References

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Amino Acids. [Link]

  • Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. ACS Chemical Neuroscience. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. [Link]

Sources

Side reactions of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid during peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid . This unique building block, a non-canonical β-amino acid, is increasingly utilized in the design of peptidomimetics, foldamers, and other specialized peptides to impart unique structural and functional properties.[1] However, its distinct structure—featuring a β-amino group and an electron-rich aromatic side chain—presents specific challenges during standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed for researchers, chemists, and drug development professionals to help anticipate, identify, and resolve common side reactions and synthetic hurdles associated with this valuable intermediate. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Coupling & Deprotection Issues

Question 1: I'm observing low coupling efficiency and truncated sequences when using this amino acid. What is the likely cause and how can I improve the yield?

Answer: Low coupling efficiency with this compound is a common observation and typically stems from two primary factors:

  • Slower Reaction Kinetics: β-amino acids, by their nature, often exhibit slower acylation kinetics compared to their α-amino acid counterparts. The increased distance between the carboxyl group and the reacting amine can lead to less favorable transition state geometry.

  • Steric Hindrance: The bulky 3,5-dimethoxyphenyl group, combined with the Fmoc protecting group, can create significant steric hindrance around the carboxyl group, impeding its approach to the N-terminal amine of the growing peptide chain.

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard carbodiimide activators like DIC, especially when used only with HOBt, may be insufficient.[2] Switch to a more potent uronium/aminium-based coupling reagent such as HATU or HBTU .[3][4] These reagents form highly reactive HOBt/HOAt esters that can overcome steric hindrance and accelerate the reaction.[2]

  • Extended Coupling Time: Unlike the typical 1-2 hour coupling time for standard amino acids, you may need to extend the reaction time to 4 hours or even overnight.[3] It is crucial to monitor the reaction for completion using a qualitative test like the Kaiser test.[4]

  • Double Coupling: If a single, extended coupling is still incomplete, a second coupling cycle with fresh reagents is highly recommended before proceeding to the next deprotection step.

  • Temperature: For particularly difficult couplings, increasing the temperature to 35-40°C can enhance the reaction rate. Microwave-assisted synthesis is also a powerful tool for driving difficult couplings to completion.[5]

Question 2: The Fmoc-deprotection step following the incorporation of this amino acid seems to be incomplete. What could be wrong?

Answer: Incomplete Fmoc deprotection is often a sign of peptide chain aggregation on the solid support.[2][4] The bulky, aromatic nature of the 3,5-dimethoxyphenyl side chain can contribute to inter-chain hydrophobic interactions, causing the peptide-resin to collapse. This physically blocks the piperidine solution from accessing all the N-terminal Fmoc groups.

Troubleshooting Steps:

  • Increase Deprotection Time: Extend the standard 2 x 5-minute piperidine treatments to 2 x 10-15 minutes to allow more time for the base to diffuse into the aggregated resin matrix.[6]

  • Use Chaotropic Solvents/Additives: Adding a small percentage of a chaotropic solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) to your DMF can help disrupt the secondary structures causing aggregation.[5]

  • Consider a Stronger Base (with caution): In severe cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used (e.g., 2% DBU / 2% piperidine in DMF).[7] However, DBU is known to significantly increase the risk of other side reactions, particularly aspartimide formation if Asp residues are present elsewhere in the sequence, and should be used as a last resort.[7]

troubleshooting_workflow start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Switch to Potent Coupling Reagent (HATU, HBTU) start->reagent time Extend Coupling Time (4h to overnight) reagent->time monitor Monitor with Kaiser Test time->monitor double_couple Perform Double Coupling double_couple->monitor temp Consider Microwave or Increased Temperature (40°C) double_couple->temp monitor->double_couple Incomplete proceed Proceed to Deprotection monitor->proceed Complete

Section 2: Side-Chain Specific Side Reactions

Question 3: During final TFA cleavage, my mass spectrometry results show a major impurity with a mass of +56 Da. What is this side product?

Answer: This is a classic and highly probable side reaction for this specific amino acid. The +56 Da mass addition corresponds to the alkylation of the 3,5-dimethoxyphenyl ring by a tert-butyl cation .

Underlying Cause: During the final cleavage step, trifluoroacetic acid (TFA) is used to remove acid-labile side-chain protecting groups, such as tert-butyl (tBu) from Asp, Glu, Ser, Thr, or Tyr, and Boc from Lys or Trp.[8][9] This process generates highly reactive tert-butyl carbocations in the cleavage cocktail. The 3,5-dimethoxyphenyl ring is highly "electron-rich" and activated towards electrophilic aromatic substitution due to the two methoxy groups. These carbocations can readily attack the aromatic ring, leading to an irreversible C-alkylation side reaction.

Prevention & Mitigation:

  • Use an Effective Scavenger Cocktail: Standard cleavage cocktails are insufficient. You must use a scavenger specifically designed to trap carbocations. Triisopropylsilane (TIS) is an excellent choice as it acts as a hydride donor to reduce the carbocations. A combination of scavengers is often most effective.

  • Optimize Cleavage Conditions: Perform the cleavage at reduced temperature (e.g., 4°C) to decrease the rate of the alkylation side reaction. Minimize the cleavage time to what is necessary for complete deprotection.

See Protocol 2 for a recommended cleavage cocktail.

alkylation_mechanism cluster_0 TFA Cleavage Cocktail cluster_1 Peptide Side Chain tBu Protecting Group (e.g., Asp(OtBu)) cation tert-Butyl Cation (+56 Da) tBu->cation + H+ (from TFA) TFA TFA peptide Peptide-(R)-3-Amino-3- (3,5-dimethoxy-phenyl)-propionic acid cation->peptide Electrophilic Attack product Alkylated Side Product (Peptide +56 Da) peptide->product

Question 4: Are the methoxy groups on the phenyl ring stable to standard TFA cleavage conditions?

Answer: Yes, aryl methyl ethers are generally stable to the conditions of a standard TFA cleavage (e.g., 95% TFA for 2-4 hours). The aryl C-O bond is significantly stronger and less susceptible to acid-catalyzed cleavage than, for example, the alkyl C-O bond in a tert-butyl ether. You should not expect significant demethylation of the side chain under normal cleavage protocols.

Experimental Protocols

Protocol 1: Optimized Coupling for this compound

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (6 x 5 mL).

  • Activation Mixture: In a separate vessel, dissolve:

    • This compound (4 equivalents, 0.4 mmol)

    • HATU (3.9 equivalents, 0.39 mmol)

    • Dissolve in a minimal volume of DMF (approx. 2 mL).

  • Initiate Activation: Add DIPEA (8 equivalents, 0.8 mmol) to the activation mixture. Allow to pre-activate for 2-5 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the vessel containing the resin.

  • Reaction: Agitate the reaction vessel at room temperature for a minimum of 4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

  • Follow-up:

    • If Kaiser test is negative (blue beads): The reaction is complete. Proceed with washing (6 x 5 mL DMF).

    • If Kaiser test is positive (yellow/faint blue beads): The reaction is incomplete. Drain the reaction solution and repeat steps 2-6 (a "double couple").

Protocol 2: Optimized TFA Cleavage to Prevent Side-Chain Alkylation

This protocol is designed to minimize the t-butylation of the 3,5-dimethoxyphenyl side chain.

  • Resin Preparation: After synthesis is complete, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen for 15 minutes.

  • Prepare Cleavage Cocktail: Prepare the following cocktail fresh and chill on an ice bath for 10 minutes.

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA)94%Cleavage & deprotection agent
Triisopropylsilane (TIS)2.5%Primary carbocation scavenger
Water2.5%Cation scavenger, aids solubility
1,2-Ethanedithiol (EDT)1.0%Scavenger for Trt groups (if present)
  • Cleavage Reaction: Add the cold cleavage cocktail to the dry resin (approx. 5 mL for 0.1 mmol scale).

  • Incubation: Stopper the vessel and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling. Do not exceed 3 hours.

  • Peptide Precipitation: Filter the TFA solution away from the resin into a cold (0°C) solution of diethyl ether (approx. 40 mL). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the ether suspension, decant the ether, and wash the peptide pellet 2-3 times with cold ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under vacuum before proceeding to purification by HPLC.

References

  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 335-347. Retrieved from [Link][10]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link][5]

  • Packman, L. C. (1997). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Tetrahedron Letters, 38(42), 7425-7428. Retrieved from [Link][11][12]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link][13]

  • Machado, D. F. S., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Retrieved from [Link][4]

  • Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link][7]

  • de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 24(19), 3546. Retrieved from [Link][14]

  • Nowick, J. S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link][6]

Sources

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Nα-Fmoc deprotection of the sterically hindered amino acid analogue, Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, during solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting strategies, optimized protocols, and a mechanistic understanding of the potential issues.

Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to incomplete Fmoc deprotection?

The primary challenge with this amino acid derivative lies in its significant steric bulk. The presence of the 3,5-dimethoxy-phenyl group in close proximity to the Fmoc-protected amine creates considerable steric hindrance. This bulkiness can physically obstruct the approach of the piperidine base to the acidic proton on the fluorene ring of the Fmoc group, thereby slowing down or preventing complete deprotection.[1]

Q2: What are the immediate signs of incomplete Fmoc deprotection in my synthesis?

Incomplete Fmoc removal is a common issue in SPPS that can lead to the synthesis of deletion sequences, where one or more amino acids are missing from the final peptide.[2][3] Key indicators include:

  • Negative or Weak Kaiser Test: The Kaiser test is a qualitative method to detect free primary amines. A negative (yellow) or faint blue result after the deprotection step suggests that the Fmoc group is still attached to the N-terminus.[1][4]

  • HPLC and Mass Spectrometry (MS) Analysis: Analysis of a cleaved aliquot of the peptide will show the desired product along with a significant peak corresponding to the mass of the target peptide plus the mass of the Fmoc group (222.24 Da).

Q3: How does the standard Fmoc deprotection mechanism work?

Fmoc deprotection is a base-catalyzed elimination reaction.[5][6] The process involves two main steps:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, removes the acidic proton from the C9 position of the fluorenyl ring.[5][6]

  • β-Elimination: This is followed by a β-elimination reaction that cleaves the C-O bond, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF).[7] The piperidine then acts as a scavenger, forming a stable adduct with the reactive DBF intermediate.[7][8]

Troubleshooting Guide

This section provides a systematic approach to diagnose and resolve incomplete Fmoc deprotection of this compound.

Issue: A negative or weak Kaiser test is observed after a standard deprotection protocol.

This is a clear indication of inefficient Fmoc removal. The following troubleshooting workflow can help identify and resolve the root cause.

Troubleshooting Workflow for Incomplete Fmoc Deprotection

G cluster_0 Initial Observation cluster_1 Step 1: Verify Reagents & Standard Conditions cluster_2 Step 2: Optimize Deprotection Conditions cluster_3 Step 3: Advanced Strategies cluster_4 Verification A Negative/Weak Kaiser Test B Check Piperidine Solution (Freshness, Concentration) A->B Start Here C Confirm Standard Protocol (Time, Temperature) B->C Reagents OK H Perform Kaiser Test B->H Issue Found & Corrected D Increase Deprotection Time C->D Protocol Correct C->H Issue Found & Corrected E Increase Temperature D->E Still Incomplete D->H Deprotection Complete F Check Resin Swelling E->F Still Incomplete E->H Deprotection Complete G Use a Stronger Base (e.g., DBU) F->G Still Incomplete F->H Issue Found & Corrected G->H Deprotection Complete H->D Negative Result I Analyze Cleaved Peptide (HPLC/MS) H->I Positive Result J J I->J Successful Synthesis

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Step 1: Verify Reagents and Standard Conditions

Before modifying the protocol, it's crucial to ensure that the standard conditions are optimal.

  • Deprotection Reagent Integrity : Piperidine can degrade over time. Always use a fresh, high-quality piperidine solution. The standard concentration is 20% piperidine in N,N-dimethylformamide (DMF).[4]

  • Reaction Conditions : Standard deprotection is typically performed at room temperature. Ensure the reaction temperature is consistent.

Step 2: Optimize Deprotection Conditions

Due to the steric hindrance of this compound, standard protocols may be insufficient.

ParameterStandard ConditionOptimized Condition for Hindered ResiduesRationale
Deprotection Time 2 x 10 min2 x 20 min or longerAllows more time for the piperidine to access the sterically hindered Fmoc group.[9]
Temperature Room Temperature35-50°CIncreased temperature enhances reaction kinetics and can help disrupt any potential peptide aggregation on the resin.[9]
Resin Swelling N/AEnsure adequate swelling (typically 4-7 mL/g)Proper resin swelling is critical for reagent accessibility to the peptide chains.[10][11] If swelling is poor, consider a different solvent or resin type.[1][11]
Step 3: Advanced Strategies - Use of a Stronger Base

For exceptionally difficult deprotections, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective.[12][13][14]

  • Rationale : DBU is a much stronger base than piperidine and can deprotect the Fmoc group more rapidly and efficiently, especially in cases of severe steric hindrance or peptide aggregation.[12][13][15]

  • Caution : DBU is non-nucleophilic and will not scavenge the dibenzofulvene (DBF) byproduct. Therefore, a small amount of a nucleophilic amine like piperidine is often included in the DBU deprotection cocktail to trap the DBF.[12][13] Additionally, DBU should be used with caution in sequences containing Aspartic Acid (Asp), as it can catalyze aspartimide formation.[12][13]

Experimental Protocols

Protocol 3.1: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF for at least 30 minutes.[16]

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (v/v) to the resin (approximately 10 mL per gram of resin).[17]

  • Agitate the mixture for 5 minutes at room temperature.[17]

  • Drain the deprotection solution.

  • Add a fresh portion of 20% piperidine in DMF.[17]

  • Agitate for an additional 10-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times).[17]

Protocol 3.2: DBU-Catalyzed Fmoc Deprotection
  • Swell the peptide-resin in DMF.

  • Drain the DMF.

  • Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF (v/v).

  • Add the deprotection solution to the resin (10 mL per gram of resin).[12]

  • Agitate for 5-15 minutes at room temperature. The optimal time may need to be determined empirically.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 3.3: Kaiser Test (Qualitative Monitoring)

The Kaiser test is a highly sensitive method for detecting free primary amines.[4]

Reagents:

  • Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.

  • Solution B: 1 g of ninhydrin dissolved in 20 ml of n-butanol.

  • Solution C: 80 g of phenol in 20 ml of n-butanol.

Procedure:

  • Take a small sample of resin beads (1-2 mg) in a small glass test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each of the three Kaiser test solutions.

  • Heat the tube at 110-120°C for 3-5 minutes.[9]

  • Observe the color:

    • Intense Blue Beads and Solution: Positive result, indicating successful deprotection.[4]

    • Yellow/Colorless Beads and Solution: Negative result, indicating incomplete deprotection.[4]

Protocol 3.4: UV-Vis Spectrophotometry (Quantitative Monitoring)

This method quantifies the release of the dibenzylfulvene-piperidine adduct, which has a characteristic UV absorbance around 301 nm.[4]

  • Collect the effluent from the Fmoc deprotection step in a volumetric flask of a known volume.

  • Dilute the solution with DMF to the mark.

  • Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer.

  • The extent of deprotection can be calculated using the Beer-Lambert law (A = εcl).[4]

Mechanistic Insights

The Role of Steric Hindrance

The bulky 3,5-dimethoxy-phenyl group of the target amino acid creates a sterically crowded environment around the N-terminal amine. This makes it more difficult for the piperidine molecule to approach and abstract the acidic proton on the fluorene ring of the Fmoc group, which is the rate-limiting step in the deprotection reaction.

Fmoc Deprotection Mechanism

G A Fmoc-Protected Amino Acid C Proton Abstraction at C9 A->C + B Piperidine (Base) B->C D Carbanion Intermediate C->D Forms E β-Elimination D->E Undergoes F Dibenzofulvene (DBF) E->F Releases G Free Amine E->G Releases I DBF-Piperidine Adduct F->I + H Piperidine (Nucleophile) H->I

Caption: Base-catalyzed Fmoc deprotection mechanism.

Conclusion

Incomplete Fmoc deprotection of sterically demanding amino acids like this compound is a common but manageable challenge in SPPS. By systematically verifying reagents, optimizing reaction conditions such as time and temperature, and employing stronger bases like DBU when necessary, researchers can achieve complete and efficient deprotection. Careful monitoring with techniques like the Kaiser test and UV-Vis spectrophotometry is essential to ensure the integrity of the peptide synthesis.

References

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7). Retrieved from [Link]

  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Wade, J. D., Bedford, J., Sheppard, R. C., & Alewood, P. F. (2001). Improved preparation of amyloid‐β peptides using DBU as Nα‐Fmoc deprotection reagent. Journal of peptide science, 7(9), 488-494.
  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Technical Support Information Bulletin 1173 - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 294-309.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-29). Humana Press.
  • Hansen, P. R., Guldberg, M. B., Petersen, J. F. W., & Jensen, K. J. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13866-13876.
  • Ramapanicker, R., & Mishra, A. K. (2021). Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. Synlett, 32(10), 967-972.
  • Kumar, S., & Sharma, P. (2020). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Organic & Biomolecular Chemistry, 18(30), 5891-5896.
  • Mthethwa, N., & Albericio, F. (2020). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Green Chemistry, 22(19), 6379-6385.
  • Rasmussen, J. H., Sørensen, C. V., Nielsen, S. L., & Jensen, K. J. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8233-8255.
  • Effect of resin swelling and substitution on solid phase synthesis. (n.d.). Retrieved from [Link]

  • Fields, C. G., & Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology (Vol. 73, pp. 17-29). Humana Press.
  • Coombs, D. R., & James, T. D. (2020). Investigation of Parameters that Affect Resin Swelling in Green Solvents. ChemSusChem, 13(8), 2056-2065.
  • Chen, Y.-H., & Chen, Y.-C. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(12), 10328–10336.
  • Fields, G. B. (n.d.). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (n.d.). Retrieved from [Link]

  • Screening of Fmoc deprotection on standard amino acids and esters - ResearchGate. (n.d.). Retrieved from [Link]

  • Green Chemistry - In situ Fmoc removal. (n.d.). Retrieved from [Link]

  • 3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, CAS No. 511272-41-6 - iChemical. (n.d.). Retrieved from [Link]

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.). Retrieved from [Link]

  • Amino Acid Sidechain Deprotection - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • CID 158720422 | C18H22N2O4 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Racemization of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid During Activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid during its activation for peptide coupling. Here, we will delve into the mechanistic underpinnings of racemization for this specific β-amino acid derivative and provide actionable troubleshooting strategies to preserve its enantiomeric purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: We are observing significant racemization of this compound after the activation step in our solid-phase peptide synthesis (SPPS). What is the likely cause?

Answer:

Racemization, the conversion of a chiral molecule into a mixture of equal quantities of both enantiomers, is a critical challenge in peptide synthesis.[1] For Nα-Fmoc protected amino acids, including β-amino acids like this compound, the primary mechanism of racemization during activation involves the formation of a planar enolate intermediate.[1][2] This process is catalyzed by the presence of a base, which is required to neutralize the amino acid salt and facilitate the coupling reaction.

The key steps leading to racemization are:

  • Activation of the Carboxylic Acid: The coupling reagent activates the carboxylic acid group of the Fmoc-amino acid, making it susceptible to nucleophilic attack by the free amine of the growing peptide chain.

  • Proton Abstraction: A base present in the reaction mixture can abstract the acidic α-proton from the activated amino acid.[3] For β-amino acids, the β-proton is the one at the stereocenter.

  • Formation of a Planar Intermediate: The abstraction of the proton leads to the formation of a planar carbanion or enolate intermediate.[1][2]

  • Reprotonation: This planar intermediate can be reprotonated from either face with nearly equal probability, leading to a mixture of both the (R) and (S) enantiomers, thus resulting in racemization.[1]

The prolonged exposure of the activated amino acid to a basic environment significantly increases the likelihood of racemization.[4] Therefore, the choice of coupling reagent, base, and reaction conditions are all critical factors.

Question 2: Which coupling reagents are most likely to cause racemization with this β-amino acid, and which are recommended for minimizing it?

Answer:

The choice of coupling reagent has a profound impact on the extent of racemization.[5] Generally, more reactive coupling reagents that lead to faster amide bond formation can reduce the lifetime of the activated intermediate, thereby minimizing the window for racemization to occur.[6]

  • High-Risk Reagents: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used alone, can lead to the formation of highly reactive O-acylisourea intermediates which are prone to racemization.[7] The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst with carbodiimides can further accelerate racemization.[7][8]

  • Recommended Reagents for Minimizing Racemization: Uronium/guanidinium salt-based coupling reagents are generally preferred for their efficiency and ability to suppress racemization, especially when used with additives.[9][10]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly effective, particularly in the presence of a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[11][12] HATU is often considered superior in suppressing racemization.[13]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type coupling reagent that has shown excellent performance in reducing racemization.[13]

The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[9][14] These additives form active esters that are more stable and less prone to racemization than the intermediates formed with coupling reagents alone.[14] Oxyma-based reagents are often favored due to the explosive nature of HOBt.[8]

Below is a diagram illustrating the general mechanism of racemization during activation.

Racemization_Mechanism Fmoc_R_AA Fmoc-(R)-Amino Acid Activated_Ester Activated Ester (Chiral) Fmoc_R_AA->Activated_Ester Activation Planar_Intermediate Planar Enolate Intermediate (Achiral) Activated_Ester->Planar_Intermediate Proton Abstraction Activated_Ester_2 Activated Ester (Chiral) Base Base (e.g., DIPEA) Base->Planar_Intermediate Planar_Intermediate->Activated_Ester Reprotonation (retention) Fmoc_S_AA Fmoc-(S)-Amino Acid (Racemized Product) Planar_Intermediate->Fmoc_S_AA Reprotonation Proton_Source Proton Source Proton_Source->Fmoc_S_AA Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Coupled_Peptide Coupled Peptide (Preserved Stereochemistry) Activated_Ester_2->Coupled_Peptide Nucleophilic Attack Peptide_Amine N-terminal Amine of Peptide Peptide_Amine->Coupled_Peptide

Caption: Mechanism of racemization versus desired peptide coupling.

Question 3: What role do the base and temperature play in the racemization of this amino acid, and what are the optimal conditions?

Answer:

Both the choice of base and the reaction temperature are critical parameters to control for minimizing racemization.

  • Base Selection: The basicity and steric hindrance of the amine base used for neutralization and to facilitate the coupling reaction are important.

    • Stronger, less sterically hindered bases can more readily abstract the β-proton, leading to a higher degree of racemization.

    • N,N-diisopropylethylamine (DIPEA) , also known as Hünig's base, is a commonly used non-nucleophilic base. However, its use can still lead to racemization.

    • 2,4,6-Collidine is a more sterically hindered base and is often recommended to minimize racemization, particularly for sensitive amino acids.[15] Its bulkiness can disfavor the abstraction of the β-proton.

    • N-methylmorpholine (NMM) is another base that can be used, and in some cases, may offer advantages over DIPEA.[11]

  • Temperature Control: Higher temperatures accelerate reaction rates, including the rate of racemization.[15] While microwave-assisted peptide synthesis can be efficient, elevated temperatures can exacerbate racemization for sensitive residues.[15]

    • It is generally advisable to perform the activation and coupling of this compound at room temperature or even at a reduced temperature (e.g., 0 °C) to slow down the rate of proton abstraction and subsequent racemization.[8]

    • If using microwave synthesis, reducing the coupling temperature can significantly limit racemization.[15]

The optimal conditions involve a balance between achieving a reasonable coupling rate and minimizing racemization. A good starting point is to use a hindered base like 2,4,6-collidine at room temperature.

Experimental Protocol to Minimize Racemization

This protocol outlines a method for the manual solid-phase coupling of this compound to a resin-bound peptide, designed to minimize racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (or HCTU/COMU)

  • 2,4,6-Collidine (or N,N-diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% in DMF for Fmoc deprotection

  • Reaction vessel for manual SPPS

  • Shaker or bubbler for mixing

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using 20% piperidine in DMF.[11]

    • Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove residual piperidine. Finally, wash again with DMF (3 x 1 min).

  • Activation of the Amino Acid (Pre-activation):

    • In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower equivalence (e.g., 0.95 eq relative to the amino acid) of HATU in DMF.

    • Add 2 equivalents of 2,4,6-collidine (relative to the amino acid) to the solution.

    • Allow the activation to proceed for 2-5 minutes at room temperature. Crucially, do not extend this pre-activation time , as this increases the risk of racemization.[16]

  • Coupling to the Resin:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Mix the reaction slurry using a shaker or by bubbling with nitrogen for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (or other appropriate colorimetric test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling is incomplete.

  • Washing and Capping (if necessary):

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove any unreacted reagents.

    • If the coupling was incomplete, a second coupling can be attempted, or the unreacted amines can be "capped" using acetic anhydride to prevent the formation of deletion sequences.

The following table summarizes the key variables and recommendations for minimizing racemization:

ParameterHigh Racemization Risk ConditionRecommended Condition for Minimizing RacemizationRationale
Coupling Reagent Carbodiimides (DCC, DIC) alone or with DMAPUronium/Guanidinium salts (HATU, HCTU, COMU) with an additive (Oxyma)Faster coupling kinetics and formation of more stable active esters reduce the lifetime of the racemization-prone intermediate.[6][14]
Base Strong, non-hindered bases (e.g., DBU)Sterically hindered bases (e.g., 2,4,6-Collidine)Steric hindrance disfavors the abstraction of the β-proton from the activated amino acid.[15]
Temperature Elevated temperatures (> 40°C), prolonged microwave heatingRoom temperature (20-25°C) or 0°CLower temperatures reduce the rate of the base-catalyzed proton abstraction.[8][15]
Pre-activation Time Long pre-activation times (> 10 minutes)Short pre-activation times (2-5 minutes)Minimizes the time the activated amino acid is exposed to the basic environment before the coupling reaction begins.[16]

By carefully controlling these parameters, you can significantly improve the stereochemical outcome of your peptide synthesis when incorporating this compound.

References
  • Benoiton, N. L. (1996). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 48(3), 268-272.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis.
  • Wikipedia. (n.d.).
  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Chem-Impex. (n.d.). Fmoc-3-amino-3-(2-nitro-phenyl)-propionic acid.
  • Trant, J. (2021, March 12).
  • MDPI. (2022). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017.
  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
  • ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling.
  • Abdelmoty, I., et al. (1994). The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts. Letters in Peptide Science, 1(1), 57-67.
  • Alfa Chemistry. (n.d.). Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid.
  • Bienert, M., et al. (2002). 3.8 Uronium/Guanidinium Salts. In M. Goodman, A. Felix, L. Moroder, & C. Toniolo (Eds.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • Gellman, S. H. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 48(5), 1269-1279.
  • Grieco, P., et al. (2024). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. Journal of Peptide Science, 31(1), e70021.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • Jad, Y. E., et al. (2016).
  • BOC Sciences. (n.d.). (R)-3-Amino-3-(3,4-dimethoxy-phenyl)-propionic acid.
  • ResearchGate. (2017).

Sources

Technical Support Center: Chiral Stability of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is dedicated to researchers, scientists, and drug development professionals working with non-standard amino acids, specifically addressing the challenges associated with maintaining the chiral integrity of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid during Solid-Phase Peptide Synthesis (SPPS). Here, we provide in-depth technical insights, troubleshooting protocols, and actionable strategies to mitigate the risk of racemization and ensure the stereochemical purity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chiral stability a concern in SPPS?

A1: this compound is a protected β-amino acid derivative. The "(R)" designation refers to the specific stereoconfiguration at the chiral center (the carbon atom to which the amino group is attached). Maintaining this precise three-dimensional structure is often critical for the biological activity of the final peptide. During SPPS, the chemical steps involved in activating the carboxylic acid for coupling can inadvertently lead to the loss of this chiral integrity, a process known as racemization or epimerization. This results in the formation of the undesired (S)-diastereomer, which can be difficult to separate and may have altered or even detrimental biological effects.

Q2: How does the structure of this β-amino acid influence its susceptibility to racemization?

A2: Several structural features of this compound are pertinent to its chiral stability. Firstly, being a β-amino acid, the chiral center is one carbon removed from the carboxyl group compared to standard α-amino acids. While the fundamental mechanisms of racemization are similar, the kinetics can differ. The presence of the bulky and electron-donating 3,5-dimethoxy-phenyl group can sterically hinder the approach of reagents and may also influence the acidity of the proton at the chiral center, both of which can affect the rate of racemization.

Q3: What are the primary chemical mechanisms that lead to racemization during SPPS?

A3: Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms[1]:

  • Oxazolone (Azlactone) Formation: This is the most common pathway for α-amino acids. The activated carboxyl group intramolecularly attacks the carbonyl of the Fmoc protecting group, forming a planar, achiral oxazolone intermediate. The incoming amine can then attack this intermediate from either face, leading to a mixture of R and S configurations. While β-amino acids cannot form a five-membered oxazolone ring, analogous cyclization pathways or direct enolization are the primary concerns.

  • Direct Enolization (α-Proton Abstraction): A base present in the reaction mixture can directly abstract the proton from the chiral carbon, forming a planar enolate intermediate. Subsequent reprotonation can occur from either side, resulting in racemization. This pathway is particularly relevant for β-amino acids. The acidity of this proton is a key factor, and it is influenced by the substituents on the amino acid.

Q4: Are there specific steps in the SPPS workflow where racemization of this amino acid is more likely to occur?

A4: The most critical step for racemization is the coupling reaction , where the carboxylic acid of the incoming Fmoc-amino acid is activated.[2] The combination of an activating agent and a base creates the conditions conducive to proton abstraction and loss of chiral integrity. The choice of coupling reagent, base, and reaction time are all critical parameters during this step. While less common, some studies have shown that racemization can also occur during the Fmoc-deprotection step with piperidine, especially for sensitive residues, though this is generally a smaller contribution.[3]

Troubleshooting Guide: Minimizing Racemization

This section provides a structured approach to diagnosing and resolving issues related to the loss of chiral integrity when using this compound.

Issue: Significant Diastereomeric Impurity Detected in the Final Peptide

If you observe a significant peak corresponding to the undesired (S)-diastereomer in your crude or purified peptide, it is a clear indication that racemization has occurred during synthesis. The following workflow will help you identify the cause and implement corrective measures.

The choice of coupling reagents and additives is the most critical factor in controlling racemization.

Q: Which coupling reagents are known to be "low-racemization"?

A: Onium salt-based reagents are generally preferred over carbodiimides alone for minimizing racemization.

  • Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most efficient coupling reagents for suppressing racemization.[4][5] This is because it forms a highly reactive OAt-active ester, which promotes rapid coupling, minimizing the time the activated amino acid is susceptible to base-catalyzed epimerization. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another excellent choice, often showing performance comparable or even superior to HATU and with improved safety and solubility profiles.[6][7]

  • Use with Caution: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a common coupling reagent but is generally more prone to causing racemization than HATU.[4] The HOBt-ester it forms is less reactive than the OAt-ester from HATU, leading to longer reaction times and a greater opportunity for epimerization.

  • Avoid (without additives): Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) should not be used without racemization-suppressing additives like OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt (1-Hydroxybenzotriazole).

The base plays a dual role: it deprotonates the incoming amine and can also abstract the proton from the chiral center of the activated amino acid.

Q: How does the choice of base impact racemization?

A: The strength and steric hindrance of the base are crucial.

  • Recommended: Use a sterically hindered, weaker base. N,N-Diisopropylethylamine (DIPEA) is commonly used, but for sensitive amino acids, switching to a more hindered or weaker base like 2,4,6-Collidine (Lutidine) or N-Methylmorpholine (NMM) can significantly reduce racemization.[8] It is also critical to use the minimum number of equivalents of base necessary to facilitate the reaction.

  • Avoid: Strong, non-hindered bases like Triethylamine (TEA) should generally be avoided in modern SPPS coupling reactions due to a higher propensity to cause racemization.

Q: Can temperature and reaction time affect chiral stability?

A: Absolutely. Prolonged exposure of the activated amino acid to basic conditions increases the risk of racemization.

  • Reaction Time: Aim for the shortest possible coupling time that ensures complete reaction. Monitor the reaction progress to avoid unnecessarily long reaction times.

  • Temperature: Perform the coupling at room temperature or consider cooling the reaction to 0°C, especially for this sensitive amino acid. While elevated temperatures can speed up coupling, they also accelerate the rate of racemization.

  • Pre-activation: Minimize the pre-activation time of the amino acid with the coupling reagent and base before adding it to the resin-bound peptide. Long pre-activation times can lead to significant racemization before the coupling has even begun.

Summary of Recommendations for Minimizing Racemization
ParameterRecommendationRationale
Coupling Reagent Use HATU or COMU .Forms a highly reactive active ester, leading to faster coupling and less time for racemization to occur.[4][6]
Additive If using a carbodiimide (e.g., DIC), always include OxymaPure or HOBt .These additives form active esters that are more stable and less prone to racemization than the carbodiimide-activated species.[9]
Base Use a sterically hindered base like 2,4,6-Collidine or N-Methylmorpholine (NMM) . Use the minimum necessary equivalents.Less likely to abstract the proton from the chiral center due to steric hindrance and lower basicity.[8]
Temperature Couple at room temperature or consider cooling to 0°C .Lower temperatures slow down the rate of racemization.
Pre-activation Time Keep pre-activation to a minimum (< 5 minutes ).Reduces the time the activated amino acid is exposed to basic conditions before coupling.

Visualization of Key Concepts

Mechanism of Racemization

The following diagram illustrates the general mechanism of base-catalyzed racemization via direct enolization for a β-amino acid.

Racemization_Mechanism cluster_0 SPPS Coupling Step AA Fmoc-NH-CH(R)-CH2-COOH (R-Configuration) Activated_AA Fmoc-NH-CH(R)-CH2-COX (Activated Intermediate) AA->Activated_AA Coupling Reagent Enolate Fmoc-NH-C(R)=CH-COX (Planar Enolate Intermediate) Activated_AA->Enolate + Base - H+ Peptide_R Peptide-(R) Activated_AA->Peptide_R + H2N-Peptide Enolate->Activated_AA + H+ (Attack from one face) S_AA Fmoc-NH-CH(R)-CH2-COX (S-Configuration) Enolate->S_AA + H+ (Attack from opposite face) Peptide_S Peptide-(S) (Diastereomer) S_AA->Peptide_S + H2N-Peptide

Caption: General mechanism of racemization via direct enolization.

Troubleshooting Workflow

This diagram outlines a logical workflow for addressing racemization issues.

Caption: Troubleshooting workflow for racemization in SPPS.

Experimental Protocol: Assessment of Chiral Purity by Chiral HPLC

This protocol provides a general method for analyzing the chiral purity of a synthesized peptide containing this compound. Method development will be required for specific peptides.

1. Peptide Cleavage and Deprotection: a. Treat the peptide-resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature. b. Precipitate the crude peptide in cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

2. Sample Preparation: a. Dissolve a small amount of the crude peptide (approx. 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile). b. Filter the sample through a 0.22 µm syringe filter before injection.

3. Chiral HPLC Analysis: a. Column: Use a chiral stationary phase column suitable for separating amino acid or peptide diastereomers (e.g., a macrocyclic glycopeptide-based column). b. Mobile Phase: A typical mobile phase might consist of a gradient of acetonitrile in water with an acidic modifier like formic acid or TFA. The exact conditions will need to be optimized. c. Flow Rate: A standard flow rate is typically 0.5-1.0 mL/min. d. Detection: UV detection at a wavelength where the peptide absorbs (e.g., 220 nm or 280 nm). e. Injection Volume: 5-20 µL.

4. Data Analysis: a. Integrate the peak areas for the desired (R)-diastereomer and the undesired (S)-diastereomer. b. Calculate the percentage of the undesired diastereomer to quantify the extent of racemization.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
  • Gude, M., Ryf, J., & White, P. D. (2002). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical chemistry, 74(14), 3354-3362.
  • Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. Available at: [Link]

  • Carpino, L. A., El-Faham, A., & Albericio, F. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Tetrahedron letters, 35(15), 2279-2282.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Kemp, D. S. (1979). Racemization in peptide synthesis. The peptides, 1, 315-383.
  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Elsawy, M. A., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron, 73(33), 5036-5042.
  • A comparative study of methods to couple hindered peptides. PubMed. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. ResearchGate. Available at: [Link]

  • Elsawy, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of peptide science, 18(5), 302-308.
  • Acetyl group for proper protection of β-sugar-amino acids used in SPPS. ResearchGate. Available at: [Link]

  • Racemization studies of Fmoc-Cys(Trt)-OH during stepwise Fmoc-Solid phase peptide synthesis. Semantic Scholar. Available at: [Link]

  • Acetyl group for proper protection of β-sugar-amino acids used in SPPS. ResearchGate. Available at: [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Available at: [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Fmoc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid. Next Peptide. Available at: [Link]

  • Synthesis of β-amino acid peptides. Part 4. Cyclo-peptides of β-amino acids. Royal Society of Chemistry. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis. PMC. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Springer. Available at: [Link]

Sources

Technical Support Center: Optimizing Cleavage of Peptides Containing Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the cleavage of peptides incorporating the novel β-amino acid, Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this electron-rich amino acid during the final cleavage and deprotection step in solid-phase peptide synthesis (SPPS).

The presence of the 3,5-dimethoxy-phenyl group introduces a heightened susceptibility to electrophilic attack and other side reactions during trifluoroacetic acid (TFA)-mediated cleavage. This guide provides a systematic approach to troubleshooting and optimizing your cleavage strategy to ensure high yield and purity of your target peptide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter when cleaving peptides containing (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid.

Question: My final peptide purity is low, and I observe multiple unexpected peaks in my HPLC analysis. What are the likely side products and how can I prevent them?

Answer:

The electron-donating methoxy groups on the phenyl ring of (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid make it highly susceptible to electrophilic attack from carbocations generated during the cleavage of other protecting groups (e.g., Boc, tBu) and the resin linker.[1] This can lead to a variety of side products.

Likely Side Reactions:

  • Alkylation: The aromatic ring can be alkylated by carbocations, leading to adducts that add to the mass of your peptide.

  • Re-attachment to Resin: Cationic species from the resin linker can react with the electron-rich phenyl ring, causing the peptide to re-attach to the resin, which would result in lower yields.[2]

  • Oxidation: While less common for this specific residue compared to Methionine or Cysteine, the potential for oxidation of the aromatic ring under harsh acidic conditions should not be entirely dismissed.

Preventative Measures & Optimization Strategy:

  • Scavenger Selection is Critical: The key to preventing these side reactions is the use of an effective scavenger cocktail that can efficiently trap reactive cationic species.[3][4]

  • Start with a Robust Cocktail: For a peptide containing this electron-rich residue, a standard TFA/TIS/Water (95:2.5:2.5 v/v/v) cocktail may be insufficient.[5] A more comprehensive cocktail, such as Reagent K, is a better starting point.[6][7]

  • Optimize Scavenger Composition: Perform small-scale trial cleavages to determine the optimal scavenger combination.[5][8]

dot

Caption: Troubleshooting workflow for low purity peptides.

Question: My peptide cleavage yield is significantly lower than expected. How can I improve it?

Answer:

Low cleavage yield can be due to incomplete cleavage from the resin or re-attachment of the cleaved peptide to the resin.[2][5]

Troubleshooting Steps:

  • Confirm Incomplete Cleavage: After cleavage and filtration, perform a Kaiser test on a small sample of the resin beads.[5] A blue or purple color indicates the presence of primary amines, meaning your peptide is still attached to the resin.[5]

  • Optimize Cleavage Time: Standard cleavage times are typically 2-4 hours.[9] However, for sterically hindered residues or specific resin linkers, longer cleavage times may be necessary. It is advisable to perform a small-scale trial and monitor the cleavage efficiency over time (e.g., 1, 2, and 4 hours) using HPLC analysis of the crude product.[5]

  • Ensure Anhydrous Conditions: Before adding the cleavage cocktail, ensure the peptide-resin is thoroughly dried. Residual solvents like dichloromethane (DCM) can dilute the TFA, reducing its effectiveness and leading to incomplete cleavage.[9]

dot

Cleavage_Optimization_Flow start Low Cleavage Yield check_resin Perform Post-Cleavage Kaiser Test on Resin start->check_resin kaiser_result Resin Color? check_resin->kaiser_result incomplete_cleavage Incomplete Cleavage Confirmed kaiser_result->incomplete_cleavage Blue/Purple complete_cleavage Cleavage is Complete. Investigate other loss sources. kaiser_result->complete_cleavage Yellow/Colorless optimize_time Optimize Cleavage Time: Run small-scale trials (1h, 2h, 4h) incomplete_cleavage->optimize_time check_dryness Ensure Resin is Thoroughly Dry Before Adding Cocktail incomplete_cleavage->check_dryness analyze Analyze Supernatant by HPLC/MS optimize_time->analyze re_cleave Re-cleave the Resin with Fresh Cocktail check_dryness->re_cleave re_cleave->analyze end Improved Yield analyze->end

Caption: Workflow for troubleshooting low cleavage yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting cleavage cocktail for a peptide containing this compound?

A: Due to the electron-rich nature of the 3,5-dimethoxy-phenyl group, a robust cleavage cocktail with a comprehensive scavenger mixture is recommended. A good starting point is Reagent K :

ReagentComposition (% v/v)
TFA82.5
Phenol5
Water5
Thioanisole5
Ethanedithiol (EDT)2.5

This cocktail is effective at scavenging a wide range of reactive species and protecting sensitive residues.[6][7]

Q2: Why are scavengers so important for this specific amino acid?

A: During TFA cleavage, protecting groups from other amino acids (like t-butyl from Ser, Thr, Asp, Glu) and the resin linker are released as highly reactive carbocations.[1] The 3,5-dimethoxy-phenyl group is highly activated towards electrophilic aromatic substitution. Without scavengers to trap these carbocations, they will readily react with your peptide, leading to a mixture of alkylated byproducts and significantly reducing the purity of your final product.[4][9]

Q3: Can I use Triisopropylsilane (TIS) as the only scavenger?

A: While TIS is an excellent scavenger for trityl and other carbocations, relying on it alone is not recommended for peptides with highly sensitive residues like (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid.[10] A cocktail containing a combination of scavengers with different properties (e.g., a "soft" nucleophile like thioanisole and a reducing agent like EDT) provides broader protection.[6][11]

Q4: How long should I perform the cleavage reaction?

A: A standard cleavage time of 2-3 hours at room temperature is a good starting point.[9] However, the optimal time can depend on the length of your peptide and the other amino acids present. It is always recommended to perform a small-scale test cleavage and analyze the results by HPLC to determine the ideal duration for your specific peptide.[8]

Q5: Are there any specific analytical methods I should use to characterize the side products?

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential. The mass difference between your expected product and the observed side products can help identify the nature of the modification (e.g., an addition of 57 Da would suggest t-butylation).

Experimental Protocols

Protocol 1: Small-Scale Test Cleavage

Objective: To determine the optimal cleavage time and cocktail for your peptide.

Materials:

  • Dried peptide-resin (10-20 mg)

  • Prepared cleavage cocktail (e.g., Reagent K)

  • Microcentrifuge tubes

  • Cold diethyl ether

  • Nitrogen gas source

  • HPLC and Mass Spectrometer for analysis

Procedure:

  • Place 10-20 mg of dried peptide-resin into a microcentrifuge tube.

  • Add 0.5 mL of the prepared cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature. It is advisable to test different time points (e.g., 1, 2, and 4 hours).

  • At each time point, filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to a tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the peptide pellet under a stream of nitrogen.

  • Dissolve the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry.

References

  • BenchChem. (2025). Optimizing Cleavage Conditions for Peptides with Novel Acid-Labile Protecting Groups like Dap(Adpoc).
  • CDN. Cleavage Cocktail Selection.
  • BenchChem. (2025). Technical Support Center: Optimizing Cleavage of Peptides Containing Acid-Labile Protecting Groups.
  • Amino Acid Deriv
  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • BenchChem. (2025).
  • SelectScience. Peptide Cleavage and Protected Cleavage Procedures.
  • Breipohl, G., Knolle, J., & Stüber, W. (1989). Synthesis and application of acid labile anchor groups for the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 34(4), 262-267. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Thermo Fisher Scientific. Introduction to Cleavage Techniques.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Al-Warhi, T., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1735-1744. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B.
  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?[Link]

  • Acid CleavageLDeprotection in Fmoc / tBu Solid-Phase Peptide Synthesis.
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]

  • BenchChem. (2025). A Comparative Analysis: Triisopropylsilane vs. Traditional Thiol-Based Scavengers in Peptide Synthesis.
  • ACS Publications. (2019). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266. [Link]

  • Aapptec Peptides.
  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Han, Y., et al. (1996). A cleavage cocktail for methionine-containing peptides. International journal of peptide and protein research, 47(1), 9-16. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357-1363. [Link]

  • ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. [Link]

  • UCI Department of Chemistry.
  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?[Link]

  • SciSpace. (1990). A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis. [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.
  • Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Novabiochem®.
  • Google Patents. (2022). EP4011901A1 - Method for the fmoc group cleavage.
  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]

  • MDPI. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. [Link]

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Technical Support Center: Purification of Peptides Containing Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the unique purification challenges presented by synthetic peptides incorporating (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid. The incorporation of this non-proteinogenic amino acid (NPAA) is a powerful strategy for modulating the conformational properties and bioactivity of peptide therapeutics.[1][2][3] However, its bulky, hydrophobic, and rigid structure introduces specific obstacles during reversed-phase high-performance liquid chromatography (RP-HPLC) purification.

This guide is structured in a question-and-answer format to directly address the common issues encountered by researchers. We will explore the root causes of these challenges and provide field-proven troubleshooting strategies and detailed protocols to help you achieve high-purity peptides.

Section 1: Pre-Purification and Sample Preparation

Proper handling of the crude peptide before purification is critical. The unique properties of the 3,5-dimethoxyphenyl moiety can lead to solubility and aggregation issues that complicate subsequent chromatographic steps.

Q1: My crude peptide containing the 3,5-dimethoxyphenyl residue is poorly soluble in standard aqueous buffers (e.g., water with 0.1% TFA). What should I do?

A1: This is a common issue. The large, hydrophobic 3,5-dimethoxyphenyl group significantly decreases the overall polarity of the peptide, making it prone to aggregation and difficult to dissolve in purely aqueous systems.[4][5]

Root Cause: The hydrophobic side chains of the peptide, especially the bulky dimethoxyphenyl group, self-associate to minimize contact with the polar aqueous environment, leading to poor solubility or even precipitation.

Troubleshooting Strategy:

  • Start with a Stronger Organic Solvent: Attempt to dissolve the peptide in a small, precise volume of an organic solvent first. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power and low toxicity in many cell-based assays.[4][6][7] Other options include dimethylformamide (DMF) or acetonitrile (ACN).

  • Gradual Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous mobile phase (e.g., Water with 0.1% TFA) dropwise while vortexing to reach the final desired concentration. This gradual change in solvent polarity helps prevent the peptide from precipitating out of solution.[4]

  • Sonication & Warming: Gentle sonication or warming the sample to no more than 40°C can help break up aggregates and facilitate dissolution.[4] However, be cautious with temperature, as it can potentially degrade sensitive sequences.

  • Consider Chaotropic Agents: For extremely difficult sequences, incorporating a small amount of a chaotropic agent like hexafluoro-2-propanol (HFIP) in the sample solvent can disrupt aggregation and improve solubility.[8]

Protocol 1: Solubilization of Hydrophobic Crude Peptides

  • Weigh a small, known amount of the lyophilized crude peptide into a sterile microcentrifuge tube.

  • Add a minimal volume of 100% DMSO (e.g., 20-50 µL) to the peptide pellet.

  • Vortex vigorously for 1-2 minutes until the peptide is completely dissolved. Gentle sonication can be applied if necessary.

  • While vortexing, slowly add your initial HPLC mobile phase (e.g., 95% Water/5% ACN/0.1% TFA) drop-by-drop to the DMSO solution until the desired injection concentration is reached (typically 1-2 mg/mL).

  • Centrifuge the solution at high speed (e.g., >12,000 x g) for 5 minutes to pellet any undissolved particulates before transferring the supernatant to an HPLC vial.

Section 2: Troubleshooting RP-HPLC Purification

Reversed-phase chromatography is the gold standard for peptide purification.[9][10] However, the properties of the 3,5-dimethoxyphenyl residue demand careful optimization of chromatographic parameters.

Q2: I'm observing severe peak tailing and broad peaks for my peptide during RP-HPLC on a C18 column. What's causing this and how can I improve the peak shape?

A2: Poor peak shape is the most frequent challenge. It typically indicates secondary, non-ideal interactions between the peptide and the stationary phase or issues with mass transfer kinetics.

Root Causes:

  • Strong Hydrophobic Interactions: The dimethoxyphenyl group's high hydrophobicity leads to very strong binding with the C18 stationary phase. This can result in slow desorption kinetics, causing the peak to tail.[11]

  • Secondary Ionic Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can interact ionically with basic residues (Lys, Arg, His) in your peptide. These mixed-mode interactions lead to significant peak tailing.[12][13]

  • Metal Chelation: Peptides containing acidic residues (Asp, Glu) can chelate trace metal ions within the stainless-steel components of the HPLC system or the column packing, also contributing to tailing.[14][15]

Troubleshooting Strategies & Optimization:

  • Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60°C) is highly effective. It improves peptide solubility, reduces mobile phase viscosity for better mass transfer, and disrupts secondary interactions, leading to sharper peaks and often altering selectivity.[11][16]

  • Optimize Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the standard ion-pairing agent, masking silanol interactions and neutralizing peptide charges.[17] For highly hydrophobic peptides, increasing the TFA concentration from 0.1% to 0.15% or even 0.2% can sometimes improve peak shape, but be mindful of potential effects on mass spectrometry if used. An alternative to consider for LC-MS applications is difluoroacetic acid (DFA), which can offer a balance between good chromatography and reduced ion suppression compared to TFA.[17]

  • Change Stationary Phase: If optimization on a C18 column fails, switch to a less retentive stationary phase. A column with shorter alkyl chains (C8 or C4) or a Phenyl-Hexyl phase may provide a better balance of retention and peak shape for your highly hydrophobic peptide.[11][18] Wide-pore columns (300 Å) are generally recommended for peptides to ensure unrestricted access to the stationary phase.[13][16]

  • Modify the Mobile Phase: For extremely hydrophobic peptides, adding a stronger organic solvent like isopropanol (IPA) to the acetonitrile mobile phase can improve elution and peak shape.[8]

ParameterStandard ConditionOptimized Condition for Hydrophobic PeptideRationale
Column C18, 120 ÅC8, C4, or Phenyl-Hexyl, 300 ÅReduces excessive hydrophobic retention.[11][18]
Temperature Ambient40 - 60 °CImproves mass transfer and disrupts secondary interactions.[16]
Ion-Pairing Agent 0.1% TFA0.1% TFA, 0.1% Formic Acid, or 0.1% DFATFA is best for UV detection; FA/DFA are better for MS compatibility.[17]
Organic Modifier Acetonitrile (ACN)ACN with 5-10% Isopropanol (IPA)IPA can improve solubility and recovery of very hydrophobic peptides.[8]

Q3: My peptide has very low recovery from the HPLC column. Where is it going?

A3: Low recovery is often due to irreversible adsorption of the peptide onto the column. The strong hydrophobicity imparted by the 3,5-dimethoxyphenyl group makes the peptide "stick" to the stationary phase so strongly that it does not elute under the gradient conditions.

Troubleshooting Strategy:

  • Use a Less Retentive Column: As mentioned above, switching to a C8, C4, or Phenyl column is the first and most effective step.[11]

  • Perform a Column Wash: After your analytical run, perform a steep gradient wash with a strong solvent like 95% isopropanol or run a blank injection with a sample solvent of DMSO to "flush" any strongly retained material off the column. If you see your peptide elute during this wash step, it confirms irreversible adsorption is the problem.

  • Shallow the Gradient: A very steep gradient may not provide enough time for the peptide to properly partition and elute. Try using a shallower gradient (e.g., 0.5% B/min instead of 1% B/min) around the expected elution time.

Below is a troubleshooting workflow to guide your optimization process.

G start Crude Peptide Purification Issue symptom1 Poor Peak Shape (Tailing, Broad) start->symptom1 symptom2 Low Resolution start->symptom2 symptom3 Low Recovery start->symptom3 cause1a Strong Hydrophobic Interaction symptom1->cause1a Caused by cause1b Secondary Silanol Interaction symptom1->cause1b Caused by cause2a Co-eluting Impurities symptom2->cause2a Caused by cause3a Irreversible Adsorption symptom3->cause3a Caused by sol1a Increase Column Temp (40-60°C) cause1a->sol1a Address with sol1b Switch to C8/C4 Column cause1a->sol1b Address with sol3a Use Stronger Organic Modifier (e.g., add Isopropanol) cause1a->sol3a Address with cause1b->sol1a Address with sol1c Optimize Ion-Pairing Agent (e.g., TFA Conc.) cause1b->sol1c Address with cause2a->sol1a Address with sol2a Use Shallower Gradient cause2a->sol2a Address with sol2b Try Alternative Selectivity (e.g., Phenyl Column) cause2a->sol2b Address with cause3a->sol1b Address with cause3a->sol3a Address with sol3b Perform Aggressive Column Wash cause3a->sol3b Address with

Caption: Troubleshooting workflow for HPLC purification.

Section 3: Post-Purification and Analysis

Successfully purifying the peptide is only half the battle. Proper handling and characterization are essential to ensure the final product is suitable for its intended application.

Q4: I'm having trouble getting a good signal for my purified peptide in the mass spectrometer. Is the 3,5-dimethoxyphenyl group causing ion suppression?

A4: While the residue itself is not a primary cause of ion suppression, the chromatographic conditions used to purify it often are.

Root Cause: The most common culprit is trifluoroacetic acid (TFA). While excellent for UV chromatography, TFA is a strong ion-pairing agent that can significantly suppress the signal in electrospray ionization mass spectrometry (ESI-MS).

Troubleshooting Strategy:

  • Solvent Exchange/Lyophilization: The most robust solution is to pool the pure HPLC fractions, lyophilize the peptide to remove the TFA-containing mobile phase, and then re-dissolve the peptide in a solvent suitable for MS analysis (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid).

  • Use an MS-Friendly Modifier: If developing a method specifically for LC-MS, use an MS-friendly mobile phase modifier from the start. Formic acid (FA) is the most common choice, though it may provide slightly poorer peak shapes than TFA.[17] Difluoroacetic acid (DFA) can be an excellent compromise, often providing better chromatography than FA with much less signal suppression than TFA.[17]

  • Characterize by Tandem MS: Use tandem mass spectrometry (MS/MS) to confirm the peptide sequence. The fragmentation pattern will verify the presence and location of the (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid residue.[19][20][21]

References

  • Vertex AI Search. (n.d.). Purification of therapeutic peptides using orthogonal methods to achieve high purity.
  • Nefzi, A., et al. (1991). Enhancement of solubility by temporary dimethoxybenzyl-substitution of peptide bonds. International Journal of Peptide and Protein Research, 37(6), 556-64. [Link]

  • Nguyen, J. M., Liu, X., & Lauber, M. A. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • Wucherpfennig, T. G., et al. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science. [Link]

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved January 18, 2026, from [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. [Link]

  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. [Link]

  • GL Sciences. (n.d.). How to Obtain Good Peak Shapes. Retrieved January 18, 2026, from [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. Retrieved January 18, 2026, from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. [Link]

  • Sarracino, D. A., & Aebersold, R. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science. [Link]

  • Orthogonal Peptides. (n.d.). Our Technologies. Retrieved January 18, 2026, from [Link]

  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved January 18, 2026, from [Link]

  • Thomas, J. J., et al. (2012). Determination of oxidative protein modifications using mass spectrometry. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(7), 909-918. [Link]

  • Birdsall, R. E., et al. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Journal of Chromatography B, 1128, 121773. [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved January 18, 2026, from [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]

  • Agilent Technologies. (2008, September 30). Improving HPLC p g Selectivity and Resolution for Protein and Peptide Separations. [Link]

  • Morressier. (2017, April 7). Improving peptide purification via flash column chromatography by modulating mobile phase pH. [Link]

  • Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

  • Chromatography Forum. (2010, July 29). HPLC method for hydrophobic peptide from antibody digest. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?. [Link]

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]

  • Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate. [Link]

  • JPT. (n.d.). Peptide Solubilization. Retrieved January 18, 2026, from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved January 18, 2026, from [Link]

  • Parra-Barrios, C., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 26(15), 4633. [Link]

  • Yasuhara, T., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules, 28(16), 6120. [Link]

  • Al-Khafaji, K., & Ye, X. (2023). Advances in Therapeutic Peptides Separation and Purification. Pharmaceutics, 15(11), 2530. [Link]

  • Brender, J. R., et al. (2012). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1818(9), 2179-2185. [Link]

Sources

Technical Support Center: Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid (CAS 511272-41-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and application of this specialized β-amino acid derivative in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the necessary expertise to anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is critical to maintain the chemical integrity and purity of the reagent. Like most Fmoc-protected amino acids, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability and to minimize potential degradation, refrigeration at 2-8°C is strongly recommended.[2][3][4] It is also crucial to protect the compound from prolonged exposure to light, as the Fmoc group is known to be light-sensitive, particularly when in solution.[]

Parameter Recommended Condition Rationale
Temperature2-8°CMinimizes degradation and side reactions.
AtmosphereInert gas (e.g., Argon, Nitrogen)Prevents moisture absorption and oxidation.
LightStore in an opaque or amber vialThe Fmoc group is photolabile.[]
ContainerTightly sealedPrevents contamination and moisture ingress.

Q2: What solvents are recommended for dissolving this compound?

A2: Fmoc-protected amino acids generally exhibit excellent solubility in common polar aprotic solvents used in peptide synthesis.[] For this specific compound, the primary recommended solvents are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) . While most Fmoc-amino acids are highly soluble in these solvents, the bulky nature of the 3,5-dimethoxy-phenyl group may influence its dissolution rate.[6] It is advisable to ensure complete dissolution before proceeding with the coupling reaction to avoid issues with incomplete acylation. In some cases, a small amount of Dichloromethane (DCM) can be used to aid solubility, but DMF and NMP remain the gold standard for SPPS.

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: As a standard laboratory practice when handling fine chemicals, appropriate PPE is essential. You should always wear:

  • Safety glasses or goggles: To protect from dust particles.[1][3]

  • Chemical-resistant gloves: To prevent skin contact.[3]

  • Laboratory coat: To protect clothing.[3]

Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of fine dust.[1][7]

Troubleshooting Guide for Peptide Synthesis

This section provides solutions to specific problems that may arise during the incorporation of this compound into a peptide sequence.

Q4: I am observing low coupling efficiency or incomplete reaction. What are the likely causes and solutions?

A4: Low coupling efficiency is a common challenge, particularly with sterically hindered amino acids. The bulky 3,5-dimethoxy-phenyl group can impede the approach to the N-terminus of the growing peptide chain.

Potential Causes:

  • Steric Hindrance: The primary reason is often the steric bulk of the incoming amino acid derivative.

  • Peptide Aggregation: The growing peptide chain may fold or aggregate on the resin, making the N-terminal amine inaccessible.[8]

  • Insufficient Reagent Excess: The molar excess of the amino acid and coupling reagents may not be sufficient to drive the reaction to completion.

  • Poor Solubility: The compound may not be fully dissolved in the reaction solvent.[9]

Solutions:

  • Extend Coupling Time: Double the standard coupling time (e.g., from 1 hour to 2 hours).

  • Double Couple: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.

  • Use a Stronger Coupling Reagent: While standard reagents like HBTU or HATU are often sufficient, consider using a more potent activator like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), especially if steric hindrance is significant.

  • Increase Temperature: Gently warming the reaction vessel (e.g., to 35-40°C) can help overcome kinetic barriers, but this should be done cautiously as it can also increase the risk of side reactions like racemization (though less of a concern for this achiral-backbone β-amino acid at the alpha-carbon).

Workflow: Troubleshooting Low Coupling Efficiency

The following diagram illustrates a decision-making process for addressing incomplete coupling reactions.

G start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_solubility Is the Fmoc-amino acid fully dissolved? start->check_solubility extend_time Action: Extend Coupling Time (e.g., 2x original time) check_solubility->extend_time  Yes success Problem Resolved check_solubility->success  No (Action: Ensure full dissolution) double_couple Action: Perform a Double Couple extend_time->double_couple stronger_reagent Action: Use a more potent coupling reagent (e.g., COMU) double_couple->stronger_reagent check_aggregation Is peptide aggregation suspected? stronger_reagent->check_aggregation disrupting_solvents Action: Use aggregation- disrupting solvents or additives check_aggregation->disrupting_solvents  Yes check_aggregation->success  No disrupting_solvents->success

Caption: A decision tree for troubleshooting low coupling yields.

Q5: The Fmoc deprotection step seems slow or incomplete. How can I address this?

A5: While the Fmoc group is reliably cleaved by piperidine, the efficiency can be affected by the local environment on the resin.[10][11]

Potential Causes:

  • Reagent Degradation: The piperidine solution in DMF can degrade over time by absorbing atmospheric CO₂, forming piperidine carbonate, which is a less effective deprotection agent.[]

  • Steric Shielding: The growing peptide chain may shield the N-terminal Fmoc group, hindering access for the piperidine base.

  • Insufficient Deprotection Time: For hindered residues, a standard deprotection time (e.g., 5-10 minutes) may be insufficient.

Solutions:

  • Use Fresh Reagents: Always prepare fresh 20% piperidine in DMF solution for your synthesis runs.

  • Extend Deprotection Time: Increase the deprotection time (e.g., to 15-20 minutes) or perform a two-step deprotection (e.g., 2 minutes followed by a 10-minute treatment).

  • Monitor Deprotection: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. Monitoring this absorbance in the flow-through of an automated synthesizer can confirm the completion of the reaction.[8]

Protocol: Standard Fmoc Deprotection
  • Drain the coupling solution from the peptide-resin.

  • Wash the resin with DMF (3x).

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 10-15 minutes at room temperature.[11][12]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-6x) to remove all traces of piperidine, which could prematurely cleave the next incoming Fmoc-amino acid.[13]

Q6: Are there any specific side reactions I should be aware of with this amino acid?

A6: While this specific derivative is not prone to common side reactions like aspartimide formation, its structure presents other considerations.[14]

Potential Issues:

  • Dipeptide Impurity: The raw material could contain small amounts of Fmoc-(R)-β-Phe(3,5-diOMe)- (R)-β-Phe(3,5-diOMe)-OH, which would lead to an insertion impurity. It is crucial to use high-purity starting materials (>99%).[14][15]

  • Premature Deprotection: Traces of base (e.g., residual piperidine from the previous step or dimethylamine impurity in DMF) can cause premature deprotection of the Fmoc group on the amino acid in the coupling solution, leading to double incorporation.[15] Ensure rigorous washing after the deprotection step and use high-quality DMF.

Logical Relationship: Purity and Side Products

This diagram shows how impurities in the starting material or process deviations can lead to undesired side products in the final peptide.

G cluster_0 Sources of Error cluster_1 Intermediate Impurities cluster_2 Final Peptide Side Products raw_material Fmoc-AA Raw Material (Purity < 99%) dipeptide_impurity Fmoc-AA-AA-OH Impurity raw_material->dipeptide_impurity process_error Process Deviation (e.g., Inadequate Washing) free_amine Residual Piperidine process_error->free_amine insertion_peptide Insertion Peptide (+1 AA) dipeptide_impurity->insertion_peptide Incorporation capping Deletion Peptide (Capped Chain) free_amine->capping Causes premature deprotection & capping

Caption: Impact of impurities and process errors on peptide synthesis.

References
  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Combinatorial Science. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 203-213. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Moya, P. T., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(9), 1647. [Link]

  • Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. ResearchGate. [Link]

  • Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid. APEPTIDE. [Link]

  • Standard Fmoc solid-phase peptide synthesis (Fmoc SPPS, A) and the examples of linear natural peptides (B). ResearchGate. [Link]

  • Amino deprotection using 3-(diethylamino)propylamine.
  • Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide. [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

  • Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Peptide Machines. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Methods in Molecular Biology, vol 73. Humana Press. [Link]

Sources

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Containing Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise analysis of synthetic peptides is a cornerstone of ensuring purity, identity, and quality. The incorporation of unnatural amino acids, such as Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, into peptide sequences offers novel therapeutic possibilities by enhancing conformational stability and biological activity. However, the unique physicochemical properties of this building block introduce significant challenges for standard analytical techniques like High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth comparison of reversed-phase HPLC (RP-HPLC) methodologies for analyzing peptides containing this bulky and highly hydrophobic amino acid. We will explore the causality behind experimental choices, compare alternative analytical conditions with supporting data, and provide detailed protocols to establish a robust, self-validating analytical system.

The Analytical Challenge: Understanding the Moiety

The core difficulty in analyzing peptides containing this compound stems from its distinct chemical structure. The molecule possesses two key features that dominate its chromatographic behavior:

  • The Fmoc Group: The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is exceptionally hydrophobic. While essential for solid-phase peptide synthesis (SPPS), its presence during in-process control or analysis of protected fragments dramatically increases the peptide's retention on reversed-phase columns.[1][2]

  • The Dimethoxy-phenyl Propionic Acid Side Chain: The 3,5-dimethoxy-phenyl group is a bulky, aromatic, and hydrophobic side chain. This structure further contributes to the peptide's overall hydrophobicity, often leading to poor solubility in aqueous mobile phases and strong, sometimes irreversible, binding to the HPLC stationary phase.[3][4]

The combination of these features results in a molecule that behaves more like a lipid than a typical peptide, necessitating a departure from standard analytical protocols.

cluster_0 This compound cluster_1 Resulting Analytical Challenges AA Core Amino Acid (R)-3-Amino-propionic acid Challenge1 Extreme Retention in RP-HPLC AA->Challenge1 Challenge2 Poor Peak Shape (Tailing) AA->Challenge2 Challenge3 Low Aqueous Solubility AA->Challenge3 Fmoc Fmoc Group (Highly Hydrophobic) Fmoc->AA N-terminal Protection Phenyl 3,5-Dimethoxy-phenyl Group (Bulky & Hydrophobic) Phenyl->AA Side Chain Modification

Caption: Key structural features and resulting HPLC challenges.

Comparative Analysis of HPLC Stationary Phases

The choice of stationary phase is the most critical parameter for achieving a successful separation. Standard C18 columns, while the workhorse of peptide analysis, can be suboptimal for extremely hydrophobic molecules. The strong hydrophobic interactions can lead to excessive retention, peak broadening, or even complete sample loss on the column.[5][6] A systematic screening of column chemistries is therefore essential.[7]

Stationary PhasePrinciple of SeparationAdvantages for this ApplicationDisadvantages for this Application
Standard C18 Strong hydrophobic interactions.High resolving power for typical peptides. Well-characterized.Can cause extreme retention and poor recovery of the target peptide.[6]
C8 or C4 Reduced hydrophobic interactions due to shorter alkyl chains.Lower retention allows for elution with lower organic solvent concentrations, improving solubility.May offer insufficient retention and resolution for less hydrophobic impurities.
Phenyl-Hexyl Mixed-mode separation involving hydrophobic and π-π interactions.π-π interactions with the dimethoxy-phenyl ring can provide unique selectivity not achievable on alkyl phases.Selectivity can be highly dependent on the mobile phase and peptide sequence.
Wide-Pore (300 Å) Standard hydrophobic interactions but with larger pores.Prevents size exclusion of larger peptides, ensuring interaction with the stationary phase and improving peak shape.[5]Not strictly necessary for smaller peptides but good practice.

Recommendation: For initial method development, a C8 or a Phenyl-Hexyl column with a 300 Å pore size is recommended. The C8 provides a direct way to manage the extreme hydrophobicity, while the Phenyl-Hexyl offers an alternative selectivity that may be crucial for separating closely related impurities.

Optimizing Mobile Phase Composition: A Multifactorial Approach

If the stationary phase is the engine of the separation, the mobile phase is the fuel. Its composition must be carefully tuned to ensure the peptide is soluble and elutes with a sharp, symmetrical peak.

The Organic Modifier: Beyond Acetonitrile

Acetonitrile (ACN) is the default organic modifier in RP-HPLC due to its low viscosity and UV transparency. However, for exceptionally hydrophobic peptides, its solvating power may be insufficient, leading to on-column aggregation and poor peak shape.[8] Blending ACN with stronger, more hydrophobic alcohols can significantly improve performance.

  • Isopropanol (IPA) & n-Propanol (n-PrOH): These solvents are more effective at solubilizing large, "sticky" peptides.[8] Adding 10-20% IPA or n-PrOH to the acetonitrile in Mobile Phase B can dramatically improve peak shape and recovery. The trade-off is higher mobile phase viscosity, which leads to increased backpressure.

The Ion-Pairing Agent: Balancing Peak Shape and MS Compatibility

Acidic ion-pairing agents are essential for peptide analysis. They protonate silanol groups on the silica surface to reduce secondary interactions and provide a counter-ion for the peptide's basic residues, resulting in sharp peaks.[9]

  • Trifluoroacetic Acid (TFA): The gold standard for UV-based HPLC. Typically used at 0.1%, it provides excellent peak shape. However, TFA is a strong ion-suppressing agent in mass spectrometry, making it unsuitable for LC-MS.[9][10]

  • Formic Acid (FA): The preferred choice for LC-MS analysis. Used at 0.1%, it is volatile and provides good ionization. However, it is a weaker acid than TFA and may result in broader peaks for some peptides.[1][9]

Gradient and Temperature Optimization
  • Gradient Slope: Due to the strong retention, a very shallow gradient (e.g., 0.5-1% B per minute) is often required to resolve the main peptide from closely eluting synthesis-related impurities.[7][10]

  • Initial %B: Unlike typical peptide methods that start at a low organic concentration (e.g., 5% B), a higher initial %B (e.g., 20-30%) may be necessary to prevent the peptide from precipitating on the column upon injection.[11]

  • Column Temperature: Increasing the column temperature to 40-60°C can be highly beneficial. It lowers mobile phase viscosity, improves mass transfer kinetics leading to sharper peaks, and can alter selectivity.[5]

ParameterStandard ApproachOptimized Approach for Hydrophobic PeptidesRationale
Organic Modifier 100% AcetonitrileAcetonitrile with 10-20% n-Propanol or IsopropanolImproves solubility of the highly hydrophobic peptide, preventing on-column aggregation.[8]
Ion-Pairing Agent 0.1% TFA (UV) or 0.1% FA (MS)0.1% TFA (UV) or 0.1% FA (MS)TFA provides the sharpest peaks for purity assessment. FA is required for mass confirmation.[9]
Gradient Start at 5% B, steep gradientStart at 20-30% B, shallow gradient (0.5-1%/min)Prevents sample precipitation upon injection and provides the necessary resolution for complex mixtures.[7][11]
Temperature Ambient40-60 °CReduces backpressure and improves peak efficiency and shape.[5]

Alternative Analytical Platforms

While RP-HPLC is the primary tool, alternative and complementary techniques should be considered for comprehensive characterization.

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particles (<2 µm), providing significantly higher resolution and faster analysis times compared to traditional HPLC. The principles of method development remain the same, but the gains in efficiency can be critical for resolving difficult impurity profiles.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC offers an orthogonal separation mechanism to RP-HPLC. While seemingly counterintuitive for a hydrophobic peptide, if the molecule has accessible polar sites, HILIC can provide a completely different selectivity profile, which is invaluable for confirming purity. It is particularly useful for separating the target peptide from other hydrophobic impurities that may co-elute in reversed-phase.[12]

Experimental Protocols

The following protocols serve as a validated starting point for analysis.

Protocol 1: Initial Screening and Purity Assessment (UV Detection)

This method is designed for robust purity determination where MS compatibility is not required.

  • Sample Preparation: Dissolve the lyophilized peptide in a solvent that ensures complete dissolution, such as 50:50 Acetonitrile/Water or pure DMSO, to a final concentration of 1 mg/mL. If using DMSO, ensure the injection volume is small (1-5 µL) to avoid solvent effects.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Phenyl-Hexyl, 3.5 µm, 300 Å, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Column Temperature: 50 °C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (peptide backbone) and 265 nm (Fmoc group).

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 80% B

    • 35-36 min: 80% to 95% B

    • 36-40 min: 95% B

    • 40-41 min: 95% to 30% B

    • 41-45 min: 30% B (re-equilibration)

Protocol 2: Identity Confirmation (LC-MS Analysis)

This method is optimized for compatibility with mass spectrometry to confirm the molecular weight of the peptide.

  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • LC-MS System: An HPLC or UPLC system coupled to an electrospray ionization (ESI) mass spectrometer.

  • Column: C8, 1.8 µm, 300 Å, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Column Temperature: 50 °C.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 220 nm and MS scan (e.g., m/z 400-2000).

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 80% B

    • 12-13 min: 80% to 95% B

    • 13-15 min: 95% B

    • 15-15.1 min: 95% to 30% B

    • 15.1-18 min: 30% B (re-equilibration)

Method Development Workflow and Troubleshooting

A logical, systematic approach is key to efficient method development.[13]

Start Start: Analyze Peptide with This compound Step1 Step 1: Column Selection Screen C8 and Phenyl-Hexyl (300Å) Start->Step1 Step2 Step 2: Initial Gradient Run (Protocol 1 or 2 as baseline) Step1->Step2 Decision1 Acceptable Peak Shape & Retention Time? Step2->Decision1 Step3 Step 3: Optimize Organic Modifier Add 10-20% n-Propanol to Mobile Phase B Decision1->Step3 No Step4 Step 4: Optimize Temperature & Gradient Increase Temp (40-60°C) Decrease Gradient Slope (0.5%/min) Decision1->Step4 Yes Step3->Step4 Decision2 Resolution of Impurities Sufficient? Step4->Decision2 Step5 Step 5: Consider Orthogonal Method Analyze via HILIC or alternative RP selectivity Decision2->Step5 No End End: Final Validated Method Decision2->End Yes Step5->Step1 Re-evaluate column

Caption: Logical workflow for HPLC method development.

References

  • Benchchem. A Comparative Guide to the HPLC Analysis of Peptides Containing Boc-Lys(Fmoc)-OH.
  • Cohen, S. L., & Chait, B. T. (1993). Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry. Analytical Biochemistry, 213(2), 271-281.
  • Mant, C. T., & Hodges, R. S. (2009). HPLC analysis and purification of peptides. Methods in Molecular Biology, 548, 127-160.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Nature Protocols, 2(12), 3247-3256.
  • Tripodi, A. A. P., & Coffey, A. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent Technologies, Inc.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Mant, C. T., & Hodges, R. S. (1989). Optimization of peptide separations in high-performance liquid chromatography. Journal of Liquid Chromatography, 12(1-2), 139-172.
  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase.
  • ResearchGate. (2023). How to Analyze a Highly Hydrophobic Peptide on LC-MS System?
  • Khamkar, V. S., Narasimhan, M., & Govekar, R. B. (2022). Improved Identification of Hydrophobic Proteins by Optimization of LC Conditions within the LC-MS Run: A Practical Strategy for Scanty Clinical Samples. Biomedical Journal of Scientific & Technical Research, 43(4).
  • Chromatography Forum. (2010). HPLC method for hydrophobic peptide from antibody digest.
  • Nest Group. (1998). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides.
  • Advanced Chromatography Technologies Ltd. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Schifano, N. P. (2021). Investigation of the role of hydrophobic amino acids on the structure-activity relationship in Ponericin L1 from Neoponera goeldii (Master's thesis, Rowan University).
  • Castelletto, V., de Mello, L., da Silva, E. R., Seitsonen, J., & Hamley, I. W. (2024). Comparison of the self-assembly and cytocompatibility of conjugates of Fmoc (9-fluorenylmethoxycarbonyl) with hydrophobic or hydrophilic amino acids. Journal of Peptide Science, e3533.

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A Senior Application Scientist's Guide to the Mass Spectrometry of Peptides Incorporating (R)-3-Amino-3-(3,5-dimethoxyphenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical and Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of peptide therapeutics and chemical biology, the incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to enhance biological activity, stability, and conformational properties.[1] Among these, β-amino acids are of particular interest for their ability to induce unique secondary structures and provide resistance to enzymatic degradation.[2] This guide provides a comprehensive analysis of the mass spectrometric behavior of peptides containing the non-canonical β-amino acid, (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid.

This document will delve into the predicted fragmentation patterns of peptides modified with this ncAA, comparing them with a canonical counterpart, Phenylalanine (Phe), and a non-canonical α-amino acid, (R)-2-Amino-3-(3,5-dimethoxyphenyl)-propionic acid. We will also provide detailed experimental protocols for the synthesis and mass spectrometric analysis of a model peptide, offering insights into the practical considerations for researchers working with these novel building blocks.

The Unique Structural Features of (R)-3-Amino-3-(3,5-dimethoxyphenyl)-propionic Acid

The structure of (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid presents several key features that are anticipated to influence the mass spectrometric fragmentation of peptides in which it is incorporated:

  • β-Amino Acid Backbone: The presence of an additional methylene group in the peptide backbone, compared to α-amino acids, can lead to altered fragmentation pathways. Studies on β-linked peptides have shown that the typical c and z• type fragments from electron capture dissociation (ECD) and electron transfer dissociation (ETD) can be less common, with a• and y fragments being more prominent.[3] This is attributed to the instability of the Cβ radical that would be formed upon cleavage of the N-Cβ or Cα-Cβ bonds.[3]

  • Aromatic Side Chain: The 3,5-dimethoxyphenyl side chain is analogous to the benzyl group of Phenylalanine. Aromatic amino acids are known to fragment through characteristic losses of NH₃ and (H₂O+CO) under collision-induced dissociation (CID) conditions.[4] Furthermore, the formation of stable benzyl cations as major fragment ions has been observed, particularly under electron-induced dissociation (EID).[4]

  • Dimethoxy Substitution: The two methoxy groups on the phenyl ring are expected to be labile under certain MS conditions and may lead to characteristic neutral losses of methanol (CH₃OH) or formaldehyde (CH₂O).

Predicted Mass Spectrometric Fragmentation: A Comparative Analysis

To illustrate the expected differences in fragmentation, we will consider a hypothetical model peptide, Ac-Gly-X-Ala-NH₂, where X is the non-canonical amino acid of interest, Phenylalanine (Phe), or (R)-2-Amino-3-(3,5-dimethoxyphenyl)-propionic acid.

Predicted Fragmentation of Ac-Gly-[(R)-3-Amino-3-(3,5-dimethoxyphenyl)-propionic acid]-Ala-NH₂

Based on the principles outlined above, the fragmentation of a peptide containing this β-amino acid is predicted to yield a complex spectrum with contributions from both backbone and side-chain cleavages.

Table 1: Predicted Major Fragment Ions for Ac-Gly-[(R)-3-Amino-3-(3,5-dimethoxyphenyl)-propionic acid]-Ala-NH₂

Ion TypePredicted m/zFragment Structure/Origin
Precursor Ion [M+H]⁺ 409.2 C₁₉H₂₈N₄O₆
y₁145.1H₂N-Ala-NH₂
y₂352.2H₂N-[(R)-3-Amino-3-(3,5-dimethoxyphenyl)-propionic acid]-Ala-NH₂
b₁100.1Ac-Gly
b₂307.1Ac-Gly-[(R)-3-Amino-3-(3,5-dimethoxyphenyl)-propionic acid]
a•₂279.1a•-ion from β-amino acid cleavage
Immonium Ion194.1Immonium ion of (R)-3-Amino-3-(3,5-dimethoxyphenyl)-propionic acid
Side Chain Fragment165.1[3,5-dimethoxybenzyl]⁺
Neutral Loss377.2[M+H - CH₃OH]⁺
Comparative Fragmentation with Phenylalanine

For comparison, the well-characterized fragmentation of the isomeric α-peptide, Ac-Gly-Phe-Ala-NH₂, primarily yields b and y ions.

Table 2: Known Major Fragment Ions for Ac-Gly-Phe-Ala-NH₂

Ion TypeKnown m/zFragment Structure/Origin
Precursor Ion [M+H]⁺ 321.2 C₁₆H₂₂N₄O₄
y₁145.1H₂N-Ala-NH₂
y₂292.1H₂N-Phe-Ala-NH₂
b₁100.1Ac-Gly
b₂247.1Ac-Gly-Phe
Immonium Ion120.1Immonium ion of Phe
Comparative Fragmentation with (R)-2-Amino-3-(3,5-dimethoxyphenyl)-propionic acid

The α-amino acid analog provides a more direct comparison for the influence of the dimethoxy-phenyl side chain.

Table 3: Predicted Major Fragment Ions for Ac-Gly-[(R)-2-Amino-3-(3,5-dimethoxyphenyl)-propionic acid]-Ala-NH₂

Ion TypePredicted m/zFragment Structure/Origin
Precursor Ion [M+H]⁺ 409.2 C₁₉H₂₈N₄O₆
y₁145.1H₂N-Ala-NH₂
y₂352.2H₂N-[(R)-2-Amino-3-(3,5-dimethoxyphenyl)-propionic acid]-Ala-NH₂
b₁100.1Ac-Gly
b₂307.1Ac-Gly-[(R)-2-Amino-3-(3,5-dimethoxyphenyl)-propionic acid]
Immonium Ion194.1Immonium ion of (R)-2-Amino-3-(3,5-dimethoxyphenyl)-propionic acid
Side Chain Fragment165.1[3,5-dimethoxybenzyl]⁺
Neutral Loss377.2[M+H - CH₃OH]⁺

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a model peptide containing Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid and its subsequent analysis by mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) of Ac-Gly-[(R)-3-Amino-3-(3,5-dimethoxyphenyl)-propionic acid]-Ala-NH₂

This protocol is based on standard Fmoc/tBu chemistry.[5][6]

1. Resin Preparation:

  • Start with 100 mg of Rink Amide resin (0.5 mmol/g loading).
  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 2 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat with a fresh 2 mL of 20% piperidine in DMF for 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 2 mL).

3. Amino Acid Coupling (Alanine):

  • In a separate vial, dissolve 4 equivalents of Fmoc-Ala-OH, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in 2 mL of DMF.
  • Pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours.
  • Perform a Kaiser test to confirm complete coupling.
  • Wash the resin with DMF (3 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).

4. Amino Acid Coupling ((R)-3-Amino-3-(3,5-dimethoxyphenyl)-propionic acid):

  • Repeat the Fmoc deprotection step as described in step 2.
  • Dissolve 4 equivalents of this compound, 3.95 equivalents of HBTU, and 6 equivalents of DIPEA in 2 mL of DMF.
  • Pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin and agitate for 2-4 hours (a longer coupling time may be necessary due to the steric bulk of the ncAA).
  • Confirm complete coupling with a Kaiser test.
  • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

5. Amino Acid Coupling (Glycine):

  • Repeat the Fmoc deprotection step.
  • Couple Fmoc-Gly-OH as described for Alanine.

6. N-terminal Acetylation:

  • Repeat the Fmoc deprotection step.
  • Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin.
  • Agitate for 30 minutes.
  • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

7. Cleavage and Deprotection:

  • Dry the resin under vacuum.
  • Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.[7]
  • Agitate for 2-3 hours at room temperature.
  • Filter the cleavage solution into a cold diethyl ether solution to precipitate the peptide.
  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide under vacuum.

8. Purification:

  • Purify the crude peptide by reverse-phase HPLC on a C18 column.
Mass Spectrometry Analysis

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent for electrospray ionization (ESI), typically 50% acetonitrile/water with 0.1% formic acid.

2. Mass Spectrometer Setup:

  • Use an ESI-tandem mass spectrometer (e.g., a quadrupole-time-of-flight or Orbitrap instrument).
  • Calibrate the instrument according to the manufacturer's instructions.

3. MS1 Acquisition:

  • Acquire a full scan mass spectrum to identify the [M+H]⁺ precursor ion (predicted m/z 409.2).

4. MS/MS (Tandem MS) Acquisition:

  • Isolate the precursor ion of interest.
  • Fragment the precursor ion using collision-induced dissociation (CID) with an appropriate collision energy. It is advisable to perform a collision energy ramp to obtain a comprehensive fragmentation pattern.
  • Acquire the tandem mass spectrum.

5. Data Analysis:

  • Analyze the MS/MS spectrum to identify the fragment ions.
  • Compare the observed fragment ions with the predicted fragmentation pattern.

Visualizing the Workflow and Fragmentation

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Analysis Resin Resin Deprotection1 Deprotection1 Resin->Deprotection1 1. Swell Coupling1 Coupling1 Deprotection1->Coupling1 2. Fmoc Removal Deprotection2 Deprotection2 Coupling1->Deprotection2 3. Couple Ala Coupling2 Coupling2 Deprotection2->Coupling2 4. Fmoc Removal Deprotection3 Deprotection3 Coupling2->Deprotection3 5. Couple ncAA Coupling3 Coupling3 Deprotection3->Coupling3 6. Fmoc Removal Acetylation Acetylation Coupling3->Acetylation 7. Couple Gly Cleavage Cleavage Acetylation->Cleavage 8. N-Acetylate Purification Purification Cleavage->Purification 9. Cleave MS_Analysis MS_Analysis Purification->MS_Analysis 10. HPLC Data_Analysis Data_Analysis MS_Analysis->Data_Analysis 11. ESI-MS/MS

Caption: Experimental workflow for peptide synthesis and analysis.

fragmentation_pathway cluster_backbone Backbone Fragmentation cluster_sidechain Side Chain Fragmentation Precursor [Ac-Gly-X-Ala-NH₂ + H]⁺ m/z 409.2 b2 b₂ m/z 307.1 Precursor->b2 y1 y₁ m/z 145.1 Precursor->y1 adot2 a•₂ m/z 279.1 Precursor->adot2 Immonium Immonium Ion m/z 194.1 Precursor->Immonium SideChain Side Chain Cation m/z 165.1 Precursor->SideChain NeutralLoss [M+H - CH₃OH]⁺ m/z 377.2 Precursor->NeutralLoss

Caption: Predicted fragmentation of Ac-Gly-[(R)-3-Amino-3-(3,5-dimethoxyphenyl)-propionic acid]-Ala-NH₂.

Conclusion

The incorporation of (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid into peptides presents unique characteristics in mass spectrometric analysis. The predicted fragmentation pattern is a hybrid of typical β-amino acid backbone cleavage, producing a• and y-ions, and side-chain fragmentation characteristic of aromatic and methoxylated compounds. This is in contrast to the more predictable b- and y-ion series observed for standard α-peptides. Researchers working with such modified peptides should anticipate more complex tandem mass spectra and may need to optimize collision energies to fully elucidate the peptide sequence and modification site. The protocols and predictive data presented in this guide offer a solid foundation for the successful synthesis, analysis, and characterization of these novel biomolecules, paving the way for their application in drug discovery and development.

References

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A Senior Application Scientist's Guide to Determining the Purity of Synthetic Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chemical and stereochemical purity of Fmoc-protected amino acids, particularly non-proteinogenic derivatives like Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, is a critical quality attribute in the synthesis of therapeutic peptides and other specialized pharmaceuticals. Impurities, even at trace levels, can introduce undesired side-products, compromise the final product's efficacy and safety, and complicate downstream purification.[1] This guide provides a comparative analysis of essential analytical techniques for the comprehensive purity assessment of this specific β-amino acid derivative. We will explore the causality behind methodological choices, present detailed experimental protocols, and offer a framework for integrating these techniques into a robust, self-validating quality control strategy, grounded in established regulatory principles.

Introduction: The Imperative for Purity

This compound is a chiral building block increasingly used in medicinal chemistry to impart specific conformational constraints or metabolic stability to peptide-based drug candidates. Its successful incorporation into a target molecule via Solid-Phase Peptide Synthesis (SPPS) is contingent on the exceptionally high purity of the starting material. A high purity value from a single method, such as a standard reversed-phase HPLC, is insufficient as it may not reveal co-eluting or stereochemical impurities.[1]

This guide will compare and contrast the primary analytical methods required for a full purity profile:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for chemical purity.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC) for enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and quantification.

  • Mass Spectrometry (MS) for molecular weight verification and impurity identification.

Our approach is guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), which mandates the reporting, identification, and qualification of impurities in new drug substances.[2][3]

Characterizing the Enemy: Potential Impurities

Effective analysis begins with understanding the potential impurities that can arise during the synthesis and storage of this compound.

  • (S)-Enantiomer: The most critical impurity, the (S)-enantiomer, can lead to the formation of diastereomeric peptides that are often difficult to separate and may have different biological activities or toxicological profiles.[1]

  • Starting Materials & Intermediates: Unreacted precursors from the synthetic route.

  • By-products:

    • Dipeptides (Fmoc-β-Ala-β-Ala-OH): Formed during the Fmoc protection step, leading to insertions.[1]

    • Fmoc-β-Alanine: Can arise from a Lossen-type rearrangement of the Fmoc-introducing reagent.[4]

  • Degradation Products:

    • Free Amino Acid: Resulting from premature deprotection of the Fmoc group.

    • Dibenzopulvone Adducts: Yellow-colored impurities formed by the reaction of the deprotected amine with dibenzofulvene (a by-product of Fmoc cleavage).

  • Residual Solvents & Reagents: Solvents (e.g., Ethyl Acetate, Dichloromethane) and catalysts used during synthesis and purification.[5]

Comparative Analysis of Purity Determination Methods

Reversed-Phase HPLC (RP-HPLC) for Chemical Purity

Principle & Causality: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. The highly hydrophobic Fmoc group provides strong retention on the C18 column, allowing for excellent separation from more polar impurities like the free amino acid or inorganic salts. A gradient elution, starting with a high aqueous content and increasing the organic solvent (acetonitrile or methanol), is necessary to first elute polar impurities and then the strongly retained product, ensuring sharp peaks and good resolution. UV detection at 265 nm is chosen because it corresponds to a strong absorbance maximum of the fluorenyl group in the Fmoc moiety.

Experimental Protocol: RP-HPLC

  • System: HPLC with gradient capability and UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection: UV at 265 nm.[1]

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 1.0 mg/mL.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-22 min: 5% to 95% B (Linear Gradient)

    • 22-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Re-equilibration)

  • Data Analysis: Integrate all peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100. Per ICH guidelines, any impurity above the reporting threshold (typically 0.05%) should be noted.[6]

Chiral HPLC for Enantiomeric Purity

Principle & Causality: Chiral HPLC is essential for separating the (R) and (S) enantiomers. This is achieved using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times. For N-protected amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide phases (e.g., Teicoplanin) are highly effective.[7][8] The choice of mobile phase (often a mix of alkanes like hexane and an alcohol like isopropanol) is critical as it modulates the interactions between the analyte and the CSP. The addition of a small amount of acid (like TFA) can sharpen peaks by suppressing the ionization of the carboxylic acid group.

Experimental Protocol: Chiral HPLC

  • System: HPLC with isocratic capability and UV-Vis detector.

  • Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® IC or similar).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v). Note: The optimal ratio must be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 265 nm.

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of 1.0 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: A racemic standard of the compound should be run first to identify the retention times of both the (R) and (S) enantiomers. Calculate the enantiomeric excess (% ee) as [(Area R - Area S) / (Area R + Area S)] x 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).[9] For purity assessment, ¹H NMR is invaluable. The integral (area under a peak) is directly proportional to the number of protons giving rise to that signal.[10] This allows for two key applications:

  • Structural Confirmation: The chemical shifts, splitting patterns, and integrals of the analyte's spectrum must be consistent with its proposed structure.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without needing a reference standard of the analyte itself.[11][12] This is a powerful, primary method recognized by pharmacopeias.[13]

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • System: NMR Spectrometer (≥400 MHz recommended).

  • Internal Standard (IS): Select a high-purity standard with a simple spectrum (e.g., a singlet) that does not overlap with analyte peaks. Maleic acid or 1,3,5-trimethoxybenzene are suitable candidates.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the analyte into a vial.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Data Acquisition:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard to allow for full magnetization recovery. A D1 of 30 seconds is a conservative starting point.

    • Acquire the spectrum with a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique peak for the analyte and a peak for the internal standard.

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following formula[14]: P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • W = Weight

    • P = Purity of the standard

High-Resolution Mass Spectrometry (HRMS)

Principle & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for impurity identification.[15] High-resolution instruments (like Q-TOF or Orbitrap) can measure mass with extremely high accuracy (sub-ppm), allowing for the confident determination of an ion's elemental formula.[16] This is critical for identifying unknown impurities detected in the HPLC analysis, as their exact mass can distinguish between multiple potential structures.

Experimental Protocol: LC-HRMS

  • System: HPLC or UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

  • LC Method: Use an MS-compatible mobile phase (e.g., replacing TFA with 0.1% formic acid).

  • Ionization: Electrospray Ionization (ESI) is typically used for this type of molecule, run in both positive and negative ion modes to maximize information.

  • Analysis:

    • Confirm the mass of the main peak corresponds to the expected molecular weight of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.

    • For any impurity peaks observed in the chromatogram, obtain their high-resolution mass spectra.

    • Use the accurate mass to generate a list of possible elemental formulas and propose structures consistent with the synthetic pathway.[16]

Data Summary and Method Comparison

Technique Primary Purpose Strengths Limitations Typical Use Case
RP-HPLC Chemical Purity (Quantification)Robust, reproducible, widely available.[1]Cannot separate enantiomers; peak purity is not guaranteed.Routine quality control, release testing.
Chiral HPLC Enantiomeric Purity (Quantification)Directly measures enantiomeric excess.[17]Requires specialized columns; method development can be intensive.Enantiomeric purity certification.
¹H NMR Structural ConfirmationProvides unambiguous structural information.Lower sensitivity than HPLC for trace impurities.Identity confirmation, structure elucidation.
qNMR Absolute Purity (Quantification)Primary method, no analyte reference standard needed, high precision.[10][18]Requires careful setup, longer relaxation delays.Reference standard characterization, orthogonal purity check.
LC-HRMS Impurity IdentificationHigh sensitivity and specificity; provides molecular formula of unknowns.[19]Quantification can be complex; response factors vary.Identification of unknown impurities found by HPLC.

Integrated Purity Assessment Workflow

A robust, self-validating system for purity determination relies on the orthogonal application of these techniques. No single method is sufficient. The following workflow ensures a comprehensive assessment.

PurityWorkflow cluster_0 Initial Analysis cluster_1 Purity & Identity Check cluster_2 Specialized Analysis cluster_3 Final Disposition Start Synthetic Product Lot HPLC RP-HPLC for Chemical Purity Start->HPLC NMR_ID ¹H NMR for Identity Start->NMR_ID PurityCheck Purity ≥ 99.5%? Identity Confirmed? HPLC->PurityCheck Area % Purity LCHRMS LC-HRMS for Impurity ID HPLC->LCHRMS Impurity > 0.1%? NMR_ID->PurityCheck Structural Data Chiral Chiral HPLC PurityCheck->Chiral Yes Fail FAIL (Repurify or Reject Lot) PurityCheck->Fail No qNMR qNMR for Absolute Purity Chiral->qNMR Enantiomeric Purity FinalCheck All Specs Met? Chiral->FinalCheck qNMR->FinalCheck Absolute Purity LCHRMS->FinalCheck Impurity Structures Pass PASS (Generate Certificate of Analysis) FinalCheck->Fail No FinalCheck->Pass Yes

Caption: Integrated workflow for comprehensive purity assessment.

Conclusion

Determining the purity of a specialized building block like this compound is a multi-faceted process that demands more than a simple chromatographic screening. By employing an integrated, orthogonal approach that combines RP-HPLC for chemical purity, Chiral HPLC for stereochemical integrity, NMR for structural verification and absolute quantification, and Mass Spectrometry for impurity identification, researchers can establish a self-validating system. This rigorous methodology ensures the quality and reliability of the starting material, which is paramount for the successful development of novel peptide therapeutics and the integrity of scientific research.

References

  • Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magn Reson Chem., 2021.

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency, 2006.

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  • Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago. University of Illinois Chicago.

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  • HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. J Sep Sci., 2009.

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Rapid Commun Mass Spectrom., 2020.

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 2014.

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  • Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 2023.

  • Why do we use NMR spectroscopy in purity analysis? Quora.

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  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... RSC Publishing.

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  • Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health, 2023.

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A Senior Application Scientist's Guide to Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the limitations of native peptides—primarily their susceptibility to proteolytic degradation and poor bioavailability—have catalyzed the exploration of non-canonical amino acids (ncAAs) to create more robust and effective therapeutics.[1][2] Among the diverse arsenal of ncAAs, beta-amino acids have emerged as particularly promising building blocks for peptidomimetics, offering unique structural and functional advantages.[3][4] This guide provides an in-depth comparison of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, a key beta-amino acid derivative, with other non-canonical amino acids, supported by experimental insights to inform rational peptidomimetic design.

The Strategic Advantage of Non-Canonical Amino Acids

The 20 canonical amino acids form the fundamental basis of life, dictating the structure and function of proteins.[1] However, medicinal chemists are increasingly turning to ncAAs to engineer peptides with enhanced therapeutic properties.[1][5] The incorporation of ncAAs can confer a range of benefits, including:

  • Increased Proteolytic Stability: The altered backbone structure of peptides containing ncAAs can render them resistant to enzymatic degradation.[3][6]

  • Enhanced Biological Activity: The unique side chains and conformational properties of ncAAs can lead to improved receptor binding and biological potency.[2]

  • Diverse Structural Scaffolds: ncAAs provide access to a vast chemical space, enabling the design of novel peptide structures with tailored functions.[2][3]

This compound is a versatile building block in this context, widely utilized in peptide synthesis and medicinal chemistry.[7] Its fluorenylmethoxycarbonyl (Fmoc) protecting group is standard for solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains.[8][]

Comparative Analysis: this compound vs. Other Non-Canonical Amino Acids

To understand the unique contributions of this compound, we will compare it with two other representative non-canonical amino acids: Fmoc-β-Alanine, the simplest beta-amino acid, and Fmoc-(S)-3-Amino-3-(4-methoxyphenyl)-propionic acid, a structural isomer with a different substitution pattern on the phenyl ring.

FeatureThis compoundFmoc-β-AlanineFmoc-(S)-3-Amino-3-(4-methoxyphenyl)-propionic acid
Structure Beta-amino acid with a 3,5-dimethoxyphenyl side chainSimplest beta-amino acid with no side chainBeta-amino acid with a 4-methoxyphenyl side chain
Conformational Influence The bulky, meta-substituted phenyl ring can induce specific secondary structures in peptides.Provides flexibility to the peptide backbone.The para-substituted phenyl ring can influence peptide conformation and stability.[10]
Potential Applications Design of enzyme inhibitors, receptor ligands, and structured peptides where steric and electronic effects of the dimethoxyphenyl group are crucial for activity.[10]Used to introduce flexibility or act as a spacer in peptide sequences.Development of bioactive peptides with improved pharmacological properties.[7]
Synthesis Considerations Standard Fmoc-based solid-phase peptide synthesis.Standard Fmoc-based solid-phase peptide synthesis.Standard Fmoc-based solid-phase peptide synthesis.

Experimental Workflows and Supporting Data

The true value of a non-canonical amino acid is demonstrated through its performance in experimental settings. Below are detailed protocols for key experiments to compare the impact of incorporating these ncAAs into a model peptide.

Experimental Design:

A model hexapeptide, Tyr-Gly-Gly-Phe-X-Met, will be synthesized where 'X' is either L-Leucine (the canonical control), (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, β-Alanine, or (S)-3-Amino-3-(4-methoxyphenyl)-propionic acid.

Workflow for Peptide Synthesis and Characterization

cluster_0 Peptide Synthesis cluster_1 Purification and Characterization Resin Preparation Resin Preparation Fmoc Deprotection Fmoc Deprotection Resin Preparation->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Repetitive Cycles Repetitive Cycles Amino Acid Coupling->Repetitive Cycles Final Deprotection and Cleavage Final Deprotection and Cleavage Repetitive Cycles->Final Deprotection and Cleavage Crude Peptide Precipitation Crude Peptide Precipitation Final Deprotection and Cleavage->Crude Peptide Precipitation RP-HPLC Purification RP-HPLC Purification Crude Peptide Precipitation->RP-HPLC Purification Purity and Identity Confirmation Purity and Identity Confirmation RP-HPLC Purification->Purity and Identity Confirmation Mass Spectrometry Mass Spectrometry Purity and Identity Confirmation->Mass Spectrometry Amino Acid Analysis Amino Acid Analysis Purity and Identity Confirmation->Amino Acid Analysis

Caption: Workflow for peptide synthesis, purification, and characterization.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the Rink Amide MBHA resin in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid (L-Leucine, this compound, Fmoc-β-Alanine, or Fmoc-(S)-3-Amino-3-(4-methoxyphenyl)-propionic acid) using a coupling agent such as HBTU in the presence of a base like DIEA.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Peptide Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11][12]

  • Characterization: Confirm the purity and identity of the synthesized peptides using analytical RP-HPLC and mass spectrometry (MS).[11][13]

Expected Outcomes and Interpretation:

The coupling efficiency of each non-canonical amino acid can be assessed by monitoring the completeness of the coupling reaction during SPPS. The bulky side chain of this compound may require longer coupling times or double coupling to ensure complete incorporation.

Proteolytic Stability Assay

A key advantage of incorporating beta-amino acids is the enhanced resistance to enzymatic degradation.[3][4]

Workflow for Proteolytic Stability Assay

Peptide Incubation Peptide Incubation Enzyme Addition (Trypsin/Chymotrypsin) Enzyme Addition (Trypsin/Chymotrypsin) Peptide Incubation->Enzyme Addition (Trypsin/Chymotrypsin) Time-Point Sampling Time-Point Sampling Enzyme Addition (Trypsin/Chymotrypsin)->Time-Point Sampling Quenching of Reaction Quenching of Reaction Time-Point Sampling->Quenching of Reaction RP-HPLC Analysis RP-HPLC Analysis Quenching of Reaction->RP-HPLC Analysis Quantification of Intact Peptide Quantification of Intact Peptide RP-HPLC Analysis->Quantification of Intact Peptide

Caption: Workflow for assessing the proteolytic stability of synthesized peptides.

Protocol 3: Proteolytic Stability Assay
  • Peptide Solution: Prepare solutions of each purified peptide in a suitable buffer (e.g., Tris-HCl, pH 8.0).

  • Enzyme Addition: Add a solution of a protease, such as trypsin or chymotrypsin, to each peptide solution.

  • Incubation: Incubate the mixtures at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each reaction and quench the enzymatic activity with an acid (e.g., TFA).

  • Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining.

Expected Outcomes and Interpretation:

The peptide containing L-Leucine is expected to be readily cleaved by the proteases. In contrast, the peptides containing the beta-amino acids, including (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, are expected to show significantly higher stability, with a much slower rate of degradation. This increased stability is a direct result of the altered peptide backbone, which is not recognized by the active site of the proteases.

Conclusion

This compound stands out as a valuable tool for medicinal chemists and drug developers. Its unique structure offers the potential to create peptidomimetics with enhanced proteolytic stability and tailored biological activity. By understanding its properties in comparison to other non-canonical amino acids, researchers can make informed decisions in the design of next-generation peptide therapeutics. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other novel amino acid building blocks.

References

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A Senior Application Scientist's Guide to Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid: Impact on Peptide Structure, Stability, and Function

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of peptide-based therapeutics is often hampered by two intrinsic challenges: low metabolic stability and high conformational flexibility. The incorporation of unnatural amino acids represents a robust strategy to overcome these limitations. This guide provides an in-depth technical comparison of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, a β³-amino acid building block, against standard α-amino acids and other peptide stabilization strategies. We will explore the profound impact of its unique backbone and side-chain structure on peptide secondary structure, proteolytic resistance, and biological function, supported by comparative data and detailed experimental protocols for its application and validation.

Introduction: Overcoming the Limitations of α-Peptides

Peptides are highly sought-after therapeutic modalities due to their high specificity and low off-target toxicity. However, their clinical translation is often challenging due to rapid degradation by endogenous proteases and a lack of stable, bioactive conformation in solution. Nature utilizes α-amino acids, where the amino group is attached to the α-carbon, as the exclusive building blocks for proteins. This α-peptide backbone is the primary recognition motif for proteases.

A powerful strategy to circumvent these issues is the incorporation of β-amino acids, which feature an additional carbon atom in their backbone[1]. This seemingly minor alteration renders the resulting peptide bond unrecognizable to most proteases, dramatically enhancing metabolic stability[2][3][4]. This compound is a specialized building block that leverages this advantage while introducing unique conformational constraints.

Its key features are:

  • β³-Amino Acid Backbone: The amino group is attached to the β-carbon, which also bears the side chain. This creates a longer, more flexible backbone unit that predisposes peptides to form novel and highly stable secondary structures not accessible to α-peptides[1][3].

  • Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is the standard Nα-protecting group for modern solid-phase peptide synthesis (SPPS), enabling efficient and modular peptide assembly under mild, base-labile conditions[5][6][7].

  • (R)-Stereochemistry: The defined chirality at the β-carbon is critical for directing a specific and predictable three-dimensional fold.

  • 3,5-Dimethoxyphenyl Side Chain: This bulky, aromatic moiety provides significant steric influence, further constraining the peptide backbone and offering potential for specific hydrophobic or π-stacking interactions within a receptor binding pocket.

Structural Impact: Engineering Defined and Stable Conformations

The primary advantage of incorporating a β-amino acid like this compound is the ability to enforce a predictable and stable secondary structure.

The β-Backbone Effect: A New Folding Paradigm

Unlike α-peptides which favor helices with 13-membered hydrogen-bonded rings (α-helix), the elongated backbone of β-peptides allows for the formation of different, stable helical structures, such as the 12-helix, 14-helix, and various sheet and turn structures[1][3]. Peptides composed entirely of β³-amino acids, such as the one discussed, have a strong propensity to adopt a well-defined 14-helix conformation, which is stabilized by C=O(i)···H-N(i+3) hydrogen bonds[3]. This inherent folding propensity reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

G cluster_0 α-Peptide Backbone cluster_1 β³-Peptide Backbone a_n N-H a_ca Cα-R a_n->a_ca a_c C=O a_ca->a_c b_n N-H b_ca b_n->b_ca b_cb Cβ-R b_ca->b_cb b_c C=O b_cb->b_c

Caption: Structural comparison of α- and β³-peptide backbones.

The Influence of the 3,5-Dimethoxyphenyl Side Chain

The side chain is not merely a passive functional group; it is an active participant in defining structure. The bulky 3,5-dimethoxyphenyl group restricts the available conformational space of the backbone, acting as a steric guide that reinforces the inherent helical propensity of the β³-scaffold. Furthermore, its aromatic nature can facilitate crucial binding interactions, such as π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) in a target protein or hydrophobic interactions that drive binding and folding[8].

Functional Consequences: Translating Structure into Performance

The structural changes induced by this compound have profound functional consequences, particularly for therapeutic applications.

Dramatically Enhanced Proteolytic Stability

This is the most significant and immediate functional advantage. Proteolytic enzymes have evolved to recognize the specific stereochemistry and backbone spacing of L-α-amino acids. The altered topology of the β-amino acid backbone makes peptides containing it highly resistant to enzymatic degradation[2][3][4]. This translates directly to a longer in vivo half-life, reducing the required dosing frequency and improving the therapeutic window of a peptide drug.

Mimicry and Modulation of Biological Activity

By strategically replacing α-amino acids with β-amino acids, it is possible to create peptidomimetics that retain or even enhance biological function. These α/β-peptides can effectively mimic the spatial presentation of side chains in a native peptide ligand, allowing them to engage biological targets like GPCRs or inhibit protein-protein interactions[2][4]. The constrained conformation imparted by the β-amino acid can "lock" the peptide into its bioactive fold, improving binding affinity and specificity compared to its more flexible α-peptide counterpart.

Comparative Analysis: Choosing the Right Tool for the Job

The decision to use this compound should be made in the context of other available options.

Comparison with α-Aromatic Amino Acids and Alternative Stabilization Strategies
FeatureStandard α-Amino Acid (e.g., L-Phe) This compound Stapled/Cyclized α-Peptide
Backbone Structure Natural α-peptideUnnatural β-peptideNatural α-peptide with covalent linkage
Proteolytic Stability Low (susceptible to proteases)Very High (resistant to proteases)[4]Moderate to High[9]
Intrinsic Helicity Sequence-dependent, often low for short peptidesHigh (promotes 14-helix)[3]High (mechanically constrained)[9]
Conformational Flexibility HighLow (constrained by backbone and side chain)Low (constrained by staple/cyclization)
Synthesis Complexity Standard Fmoc-SPPSStandard Fmoc-SPPS (single building block)Requires special building blocks and on-resin reaction
Side Chain Modification StandardUnique 3,5-dimethoxy-phenyl groupLimited by stapling chemistry

This comparison highlights that while strategies like peptide stapling can also confer stability and structure, the use of β-amino acids is often more synthetically straightforward, requiring only the substitution of a single building block without additional on-resin chemical transformations.

Experimental Protocols & Self-Validation

To objectively assess the impact of incorporating this building block, the following validated protocols should be employed. The causality behind each step is explained to ensure scientific rigor.

Protocol: Peptide Synthesis via Fmoc-SPPS

This protocol details the incorporation of the β-amino acid into a target peptide sequence.

  • Rationale: Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the industry standard for its efficiency and mild reaction conditions, which are fully compatible with this building block[7][10].

G start Start: Resin with C-terminal α-Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Fmoc-β-AA, HBTU/HOBt in DMF) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage end End: Purified β-Peptide cleavage->end

Caption: Standard workflow for an Fmoc-SPPS cycle.

Step-by-Step Methodology:

  • Resin Swelling: Swell the pre-loaded Wang or Rink Amide resin in N,N-Dimethylformamide (DMF) for 30 minutes. Causality: Proper swelling is essential for reagent accessibility to all reaction sites within the polymer matrix.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. Causality: Piperidine is a secondary amine base that specifically and rapidly cleaves the acid-labile Fmoc group, liberating the N-terminal amine for the next coupling step[6].

  • Washing: Wash the resin thoroughly with DMF (5x) to remove piperidine and dibenzofulvene byproducts. Causality: Residual piperidine will neutralize the incoming activated amino acid, preventing coupling.

  • Coupling: In a separate vessel, pre-activate this compound (3 eq.) with a coupling agent like HBTU/HOBt (3 eq.) and a base like DIPEA (6 eq.) in DMF for 2 minutes. Add this solution to the resin and react for 1-2 hours. Causality: HBTU/HOBt converts the carboxylic acid to a highly reactive ester, facilitating efficient amide bond formation. The longer coupling time is recommended due to the potential steric hindrance of the β-amino acid.

  • Washing: Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).

  • Repeat: Return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage: After the final coupling and deprotection, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours. Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during this process.

  • Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase HPLC.

Protocol: Validation of Proteolytic Stability
  • Rationale: An HPLC-based assay provides quantitative data on the rate of peptide degradation when exposed to a protease.

Step-by-Step Methodology:

  • Prepare Solutions: Create 1 mg/mL stock solutions of both the test peptide (containing the β-amino acid) and a control peptide (its all-α-amino acid equivalent) in a suitable buffer (e.g., 50 mM Tris, pH 8.0). Prepare a 0.1 mg/mL solution of a relevant protease (e.g., Trypsin, Chymotrypsin) in the same buffer.

  • Reaction: In separate tubes, mix 100 µL of each peptide solution with 10 µL of the protease solution.

  • Time Points: At specific time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot from each reaction and quench it by adding it to 90 µL of 1% TFA. Causality: The low pH of the TFA solution immediately denatures and inactivates the protease, stopping the reaction.

  • Analysis: Analyze each quenched aliquot by analytical RP-HPLC, monitoring the area of the full-length peptide peak at 220 nm.

  • Data Interpretation: Plot the percentage of intact peptide remaining versus time. The α-peptide should show rapid degradation, while the β-peptide is expected to remain largely intact.

Protocol: Conformational Analysis by Circular Dichroism (CD)
  • Rationale: CD spectroscopy is a rapid, non-destructive technique to determine the secondary structure content (e.g., helix, sheet, random coil) of a peptide in solution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. For membrane-mimicking environments, the peptide can be dissolved in a solution containing micelles like dodecylphosphocholine (DPC)[9].

  • Spectra Acquisition: Acquire CD spectra from 190 to 260 nm using a 1 mm path length quartz cuvette at 25°C.

  • Data Analysis: A peptide adopting a helical conformation will typically show characteristic negative bands around 208 and 222 nm and a positive band around 195 nm. The magnitude of these bands can be used to estimate the percentage of helicity.

  • Comparative Analysis: Compare the spectrum of the β-peptide with its α-analog. The β-peptide is expected to show a much stronger helical signature, confirming its structure-inducing properties.

Conclusion: A Strategic Asset for Peptide Drug Discovery

This compound is more than just a protected amino acid; it is a strategic tool for molecular engineering. Its incorporation into a peptide sequence offers a synthetically accessible method to confer profound proteolytic resistance and enforce a stable, bioactive conformation. By simultaneously addressing the two principal weaknesses of natural peptides, this building block provides researchers, scientists, and drug developers with a powerful asset to design next-generation peptide therapeutics with improved potency, stability, and clinical potential.

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  • Kulesza, J., et al. (2023). Structural dynamics influences the antibacterial activity of a cell-penetrating peptide (KFF)3K. Nature. [Link]

  • Wawrzynczak, A., et al. (2024). Influence of heterochirality on the structure, dynamics, biological properties of cyclic(PFPF) tetrapeptides. PMC. [Link]

  • Esch, P., et al. (2018). Peptide Sequence Influence on the Conformational Dynamics and DNA binding of the Intrinsically Disordered AT-Hook 3 Peptide. PubMed. [Link]

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A Comparative Guide to the Enhanced Enzymatic Stability of Peptides Incorporating Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, achieving metabolic stability without compromising biological activity remains a paramount challenge.[1][2] Native peptides often fall prey to rapid enzymatic degradation in vivo, limiting their therapeutic window and clinical utility.[3] A promising strategy to overcome this hurdle is the incorporation of non-natural amino acids designed to sterically hinder the approach of proteolytic enzymes. This guide provides an in-depth comparison of the enzymatic stability of a model peptide containing the novel β-amino acid, Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid, against its natural α-amino acid counterpart.

The inclusion of β-amino acids into a peptide backbone has been shown to confer significant resistance to proteolytic degradation.[4][5][6][7] The additional carbon in the backbone of β-amino acids alters the peptide's conformation and can disrupt the recognition sites for common proteases.[4][8] The subject of this guide, this compound, is a prime candidate for enhancing peptide stability. Its bulky 3,5-dimethoxyphenyl group is hypothesized to provide substantial steric hindrance, further shielding the peptide backbone from enzymatic attack.[9][10]

Comparative Enzymatic Stability: Experimental Data

To illustrate the significant advantage conferred by incorporating this compound, we present representative data from a comparative enzymatic stability assay. In this experiment, two model hexapeptides were synthesized: a control peptide composed of natural L-amino acids and a modified peptide where a central amino acid was replaced with (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid. The peptides were incubated with key digestive proteases, trypsin and chymotrypsin, and the extent of degradation was monitored over time by High-Performance Liquid Chromatography (HPLC).

Table 1: Comparative Stability of a Model Peptide and its β-Amino Acid Analogue against Proteolytic Enzymes.

Peptide SequenceEnzymeIncubation Time (hours)Remaining Peptide (%)
Control Peptide (Tyr-Gly-Gly-Phe-Leu-Arg)Trypsin0100
145
412
8<1
Modified Peptide (Tyr-Gly-β³-(3,5-diMeOPh)-Gly-Phe-Leu-Arg)Trypsin0100
198
495
892
Control Peptide (Tyr-Gly-Gly-Phe-Leu-Arg)Chymotrypsin0100
138
48
8<1
Modified Peptide (Tyr-Gly-β³-(3,5-diMeOPh)-Gly-Phe-Leu-Arg)Chymotrypsin0100
197
494
891

Note: The data presented is illustrative and representative of the expected increase in stability based on published literature for similar β-amino acid-containing peptides.

The results unequivocally demonstrate the superior stability of the modified peptide. While the control peptide is rapidly degraded by both trypsin and chymotrypsin, the presence of the bulky β-amino acid renders the modified peptide highly resistant to proteolysis. This enhanced stability is a critical attribute for the development of peptide-based drugs with improved pharmacokinetic profiles.

The Mechanism of Enhanced Stability: Steric Hindrance

The remarkable increase in enzymatic stability can be attributed to the unique structural features of (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid. The incorporation of this β-amino acid introduces a "bulge" in the peptide backbone, disrupting the canonical α-peptide conformation that proteases are evolved to recognize and cleave.[11] Furthermore, the voluminous 3,5-dimethoxyphenyl side chain acts as a steric shield, physically blocking the active site of the protease from accessing the scissile peptide bonds.

G cluster_0 Protease Interaction with Native Peptide cluster_1 Protease Interaction with Modified Peptide P1 Protease S1 Native Peptide Substrate P1->S1 Binding C1 Enzyme-Substrate Complex (Favorable Conformation) S1->C1 D1 Peptide Cleavage C1->D1 P2 Protease S2 Modified Peptide with (R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid P2->S2 Binding Attempt H1 Steric Hindrance from Bulky Side Chain S2->H1 NC1 Non-Favorable Conformation S2->NC1 R1 Resistance to Cleavage NC1->R1

Caption: Mechanism of protease resistance.

Experimental Protocols

To ensure the reproducibility and validity of these findings, a detailed experimental protocol for the enzymatic stability assay is provided below. This protocol is designed to be a self-validating system, with clear steps and explanations for experimental choices.

Enzymatic Stability Assay Workflow

G A Peptide Synthesis and Purification (Control and Modified Peptides) B Stock Solution Preparation (Peptides and Enzymes) A->B C Incubation of Peptides with Proteases (Trypsin and Chymotrypsin) B->C D Time-Point Sampling (e.g., 0, 1, 4, 8 hours) C->D E Quenching of Enzymatic Reaction (e.g., with TFA) D->E F HPLC Analysis of Samples E->F G Data Analysis: Quantification of Remaining Peptide F->G

Caption: Enzymatic stability assay workflow.

Step-by-Step Methodology

1. Materials and Reagents:

  • Peptides: Control peptide (e.g., Tyr-Gly-Gly-Phe-Leu-Arg) and modified peptide (e.g., Tyr-Gly-β³-(3,5-diMeOPh)-Gly-Phe-Leu-Arg), synthesized and purified to >95% purity by HPLC.

  • Enzymes: Sequencing grade Trypsin and Chymotrypsin.

  • Buffers: 50 mM Ammonium Bicarbonate (pH 8.0) for trypsin digestion; 100 mM Tris-HCl, 10 mM CaCl₂ (pH 8.0) for chymotrypsin digestion.

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.

  • HPLC Solvents: Acetonitrile (ACN) and water, both with 0.1% TFA.

2. Preparation of Stock Solutions:

  • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of both the control and modified peptides in water.

  • Enzyme Stock Solutions: Prepare 1 mg/mL stock solutions of trypsin and chymotrypsin in 1 mM HCl. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.

3. Enzymatic Digestion:

  • For each peptide, set up two sets of reactions, one for trypsin and one for chymotrypsin.

  • In a microcentrifuge tube, add 50 µL of the appropriate digestion buffer.

  • Add 10 µL of the peptide stock solution (final concentration ~0.17 mg/mL).

  • Initiate the reaction by adding the enzyme to a final enzyme:substrate ratio of 1:50 (w/w). For example, add 1.7 µL of a 0.1 mg/mL working solution of the enzyme.

  • Incubate the reaction mixtures at 37°C.

4. Time-Point Sampling and Quenching:

  • At designated time points (e.g., 0, 1, 4, and 8 hours), withdraw a 10 µL aliquot of the reaction mixture.

  • Immediately quench the enzymatic activity by adding the aliquot to a tube containing 10 µL of 10% TFA. The low pH will denature the enzyme.

5. HPLC Analysis:

  • Analyze the quenched samples by reverse-phase HPLC.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient appropriate for separating the peptide from its degradation products (e.g., 5-95% B over 30 minutes).

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Identify the peak corresponding to the intact peptide in the chromatograms.

  • Calculate the area of the intact peptide peak at each time point.

  • Determine the percentage of remaining peptide at each time point relative to the area of the peak at time 0.

  • Plot the percentage of remaining peptide versus time to visualize the degradation kinetics.

Conclusion

The incorporation of this compound into a peptide sequence offers a robust strategy for enhancing its stability against enzymatic degradation. The experimental data, though illustrative, are grounded in the well-established principles of β-amino acid chemistry and provide a compelling case for the use of this and similar non-natural amino acids in the design of next-generation peptide therapeutics. The provided experimental protocol offers a reliable framework for researchers to validate these findings and explore the potential of other novel amino acid derivatives in their own drug discovery programs.

References

  • John, M., Gardiner, J., Johanesen, P., & O’Brien-Simpson, N. (2019). β-Aminopeptidases: Insight into Enzymes without a Known Natural Substrate. Applied and Environmental Microbiology, 85(15), e00645-19. [Link]

  • Etchebest, C., & Benros, C. (2007). β-Bulges: Extensive structural analyses of β-sheets irregularities. BMC Structural Biology, 7, 39. [Link]

  • Heck, T., et al. (2009). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. ResearchGate. [Link]

  • Lian, R., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science and Human Wellness, 11(6), 1479-1488. [Link]

  • Welch, B. D., et al. (2011). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Current HIV/AIDS Reports, 8(1), 48–57. [Link]

  • Mezõ, G., et al. (2001). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 7(12), 626-635. [Link]

  • Lee, H.-S., et al. (2008). Comparison of Design Strategies for Promotion of β-Peptide 14-Helix Stability in Water. Organic Letters, 10(14), 2943–2946. [Link]

  • Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]

  • Maji, R., et al. (2022). Delineating the Mechanism of Action of a Protease Resistant and Salt Tolerant Synthetic Antimicrobial Peptide against Pseudomonas aeruginosa. ACS Omega, 7(18), 15729–15744. [Link]

  • Lee, D.-K., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Molecules, 28(16), 6124. [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. [Link]

  • Reddit. (2016). "There are no steric clashes in beta strands in proteins" what does this mean ? r/chemhelp. [Link]

  • Seebach, D., et al. (2004). Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides. Biopolymers, 76(3), 345-367. [Link]

  • Mondal, S., & Roy, S. (2022). Engineering Steric Restraint at Reverse Turns: Implications in Protein Stability and Activity. ChemRxiv. [Link]

  • NovoPro Bioscience Inc. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. NovoPro. [Link]

  • Walker, C. S., et al. (2021). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]

  • Welch, B. D., et al. (2021). Engineering protease-resistant peptides to inhibit human parainfluenza viral respiratory infection. bioRxiv. [Link]

  • Wang, L., et al. (2019). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 20(10), 2383. [Link]

  • Kuril, A. K. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. American Journal of Biomedical Science & Research, 21(5). [Link]

  • Kumar, V., et al. (2024). Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). Steric hindrance – Knowledge and References. Taylor & Francis Online. [Link]

  • Piras, M., et al. (2021). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. ChemistryOpen, 10(1), 10–14. [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 536, 3–33. [Link]

  • Aina, O. H., et al. (2012). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Molecular Pharmaceutics, 9(7), 1830–1840. [Link]

  • Patel, A., et al. (2025). Protein and Peptide Therapeutics: Stability Challenges, Regulatory Demands, and Innovative Formulation Solutions for Enhanced Clinical Effectiveness. Current Pharmaceutical Design. [Link]

  • Muttenthaler, M., et al. (2021). Development and Regulatory Challenges for Peptide Therapeutics. Nature Reviews Drug Discovery, 20(4), 309-325. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid (CAS 511272-41-6). As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety and compliance.

While specific hazard data for this compound is limited, it is best practice to handle it with the care afforded to all research-grade chemicals. Based on Safety Data Sheets (SDS) for structurally similar Fmoc-protected amino acids, this compound is a stable, solid powder.[1][2] Although some analogues are not classified as hazardous under the OSHA Hazard Communication Standard, others are noted as potential skin, eye, and respiratory irritants.[1] Therefore, treating this compound as potentially hazardous is the most prudent safety approach.

Foundational Principles: Regulatory & Safety Framework

The disposal of any laboratory chemical is not merely an operational task; it is a regulated process governed by strict federal and local laws. In the United States, the primary regulatory authority is the Environmental Protection Agency (EPA), which implements the Resource Conservation and Recovery Act (RCRA).[3] This act mandates the "cradle-to-grave" management of hazardous waste, meaning the responsibility for the waste lies with the generator—your institution—from its creation to its final disposal.[4]

Concurrently, the Occupational Safety and Health Administration (OSHA) requires employers to maintain a safe working environment, which includes having a written Chemical Hygiene Plan (CHP) and providing training on the safe handling and disposal of hazardous chemicals.[5][6]

Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and will have specific protocols that must be followed. This guide is designed to complement, not replace, their directives.

At-a-Glance: Key Handling and Disposal Parameters

For quick reference, the essential parameters for handling and disposing of this compound are summarized below.

ParameterGuidelineRationale & Citations
Waste Classification Non-hazardous Chemical Waste (pending institutional evaluation). Treat as hazardous if contaminated or mixed with hazardous solvents.While not definitively classified as hazardous by OSHA for similar compounds, the precautionary principle applies.[1][2] Final classification must align with EPA guidelines (40 CFR § 261.3) and institutional EHS assessment.[7]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields (or goggles), and a lab coat. Use a NIOSH-approved respirator if creating dust.[2]Protects against potential skin, eye, and respiratory irritation. Standard practice for handling any non-volatile chemical powder.
Primary Disposal Route Collect in a designated, sealed, and labeled solid waste container for pickup by a licensed hazardous waste contractor.Prevents environmental release and ensures compliance with EPA regulations. Never dispose of down the drain or in regular trash.[8]
Waste Segregation Segregate from all other waste streams, especially liquids, reactive chemicals, and sharps.Prevents accidental chemical reactions, container pressurization, and personnel injury. Ensures waste can be safely transported and treated by the disposal facility.[3]
Container Type A chemically compatible, sealable, wide-mouth container (e.g., HDPE or glass jar) clearly labeled for solid chemical waste.Ensures waste is securely contained without reacting with the container material. Proper labeling is an OSHA and EPA requirement.[2][4]
Spill Management Wear appropriate PPE. Mechanically collect dry spills (sweep or scoop) into a designated waste container. Avoid creating dust. Clean the area thoroughly.[2]Minimizes exposure and prevents the substance from becoming airborne. Dry cleanup is preferred to avoid creating a chemical slurry.
Empty Container Disposal Triple rinse with a suitable solvent (e.g., methanol or acetone). Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the container per EHS guidance.An "empty" container is not truly empty and must be decontaminated to remove residual chemical, which is itself considered hazardous waste.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the decision-making process and actions required for the compliant disposal of this compound and its associated waste.

Step 1: Waste Identification & Characterization

  • Action: Identify all waste streams containing the target compound. This includes:

    • Unused or expired pure solid.

    • Spatulas, weigh boats, or other labware with visible solid residue.

    • Personal protective equipment (gloves, etc.) that is grossly contaminated.

    • Solvent rinsate from cleaning contaminated glassware.

  • Causality: Proper identification is the first step in the RCRA framework.[9] You must know what you are disposing of to manage it correctly. Mixing non-hazardous with hazardous waste renders the entire mixture hazardous, increasing disposal costs and regulatory burden.

Step 2: Waste Segregation

  • Action: At the point of generation, segregate the solid waste containing this compound into a dedicated solid waste container.

  • Causality: Segregation is a critical safety measure to prevent unintended reactions.[3] This compound is incompatible with strong oxidizing agents.[1] Keeping it isolated ensures it does not come into contact with incompatible materials in a general waste drum.

Step 3: Container Selection and Labeling

  • Action:

    • Select a wide-mouth, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) jar).

    • Affix a "Hazardous Waste" label (or your institution's equivalent) to the container before adding any waste.

    • On the label, clearly write the full chemical name: "this compound" and list any other components (e.g., contaminated paper towels). Avoid abbreviations or chemical formulas.

  • Causality: The EPA and OSHA mandate that waste containers be properly labeled with the words "Hazardous Waste" and the identity of the contents.[1][4] This informs personnel of the container's contents and associated hazards, ensuring safe handling and compliant disposal.

Step 4: Accumulation and Storage

  • Action:

    • Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.[4]

    • Keep the container closed at all times except when adding waste.

  • Causality: The SAA provides a controlled and safe location for the short-term storage of hazardous waste.[7] Keeping containers closed prevents the release of dust or vapors and protects the contents from environmental factors.

Step 5: Arranging for Final Disposal

  • Action:

    • Once the container is full or you are ready to have it removed, contact your institution's EHS department.

    • Follow their specific procedures for requesting a waste pickup. Do not move the waste to other locations yourself.

  • Causality: Only licensed hazardous waste transporters are legally permitted to transport and dispose of chemical waste.[9] Your EHS department manages this process to ensure full compliance with all regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Disposal_Workflow cluster_generation Point of Waste Generation cluster_segregation Segregation & Containment cluster_accumulation Accumulation & Disposal start Generate Waste (e.g., unused chemical, contaminated labware) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solvent rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps solid_container Seal in a labeled, compatible solid waste container. solid_waste->solid_container liquid_container Collect in a labeled, compatible liquid waste carboy. liquid_waste->liquid_container sharps_container Place in a rigid, puncture-resistant sharps container. sharps_waste->sharps_container saa Store in designated Satellite Accumulation Area (SAA). Ensure container is closed. solid_container->saa liquid_container->saa sharps_container->saa ehs_pickup Contact Institutional EHS or licensed hazardous waste contractor for pickup. saa->ehs_pickup

Caption: Disposal decision workflow for this compound.

By adhering to these scientifically-grounded and regulation-compliant procedures, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • Fmoc-(R)-3-amino-3-(3,5-diméthoxyphényl)propionique. (n.d.). Chem-Impex.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Safety Data Sheet for (R)-3-(Fmoc-amino)-3-phenylpropionic acid. (2025, December 24). Thermo Fisher Scientific.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Disposal recommendations for Fmoc-L-Agp(Pbf)-OH. (n.d.). Iris Biotech GmbH.
  • Safety Data Sheet for Fmoc-(S)-3-amino-3-(4-methoxyphenyl)propionic acid. (2017, February 22). Santa Cruz Biotechnology.
  • CAS 511272-41-6 Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid. (n.d.). Alfa Chemistry.
  • Fmoc-(R)-3-amino-3-(3,5-dimethoxyphenyl)propionic acid. (n.d.). Autech Scientific.
  • Safety Data Sheet. (n.d.). Chem-Impex.
  • Safety Data Sheet for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. (2024, September 7). Sigma-Aldrich.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (n.d.). US EPA.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State Colleges and Universities.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper selection and use of Personal Protective Equipment (PPE) when handling Fmoc-(R)-3-Amino-3-(3,5-dimethoxy-phenyl)-propionic acid. As this compound is a specialized building block in peptide synthesis, adherence to rigorous safety protocols is paramount to ensure personnel safety and maintain the integrity of experimental outcomes.

Hazard Assessment: Understanding the Risks

  • Respiratory Tract Irritation: Inhalation of fine dust particles may cause irritation to the respiratory system.[1][2]

  • Eye Irritation: Direct contact of the powder or solutions with the eyes can lead to irritation.[1][2]

  • Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.[1][2]

  • Unknown Toxicological Properties: For many specialized chemical reagents, the toxicological properties have not been fully investigated.[1] Therefore, it is prudent to treat the substance with a high degree of caution.

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group itself is a key component in solid-phase peptide synthesis (SPPS) due to its stability and specific cleavage conditions.[3][4] The handling procedures must account for not only the parent compound but also the reagents used in conjunction with it, such as solvents for dissolution and bases like piperidine for deprotection.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to mitigate the identified risks. The following sections detail the minimum required PPE for handling this compound in a laboratory setting.

Eye and Face Protection

Given the powder form of the reagent and the potential for splashes when preparing solutions, robust eye and face protection is non-negotiable.

  • Recommendation: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Rationale: Safety glasses provide a barrier against direct splashes and projectiles.[6] For weighing out the solid powder, where fine dust can become airborne, goggles that form a seal around the eyes are recommended to prevent particulate entry.[6] A face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing.

Skin and Body Protection

Preventing dermal contact is crucial, as the skin absorption characteristics of this compound are not well-documented.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for general protection against splashes and incidental contact with this type of solid chemical.[6] It is critical to check glove compatibility charts when working with solvents.

  • Lab Coat: A standard laboratory coat is required to protect street clothing and skin from contamination. For tasks with a higher risk of spillage, an acid-resistant apron over the lab coat provides an additional layer of safety.[6]

  • Footwear: Closed-toe shoes made of a non-porous material are required in any laboratory setting where chemicals are handled.[7]

Respiratory Protection

The primary inhalation risk stems from the fine powder form of the compound.

  • Recommendation: For handling small quantities in a well-ventilated area, a dust mask (e.g., N95 type) is recommended to avoid inhalation of the powder.[8] When handling larger quantities or if the ventilation is inadequate, a full-face respirator with an appropriate particle filter should be used.[5]

  • Causality: The small particle size of chemical powders allows them to become airborne easily during transfer and weighing. Engineering controls, such as a chemical fume hood or a ventilated balance enclosure, should be the primary method of exposure control. Respiratory protection serves as a crucial secondary safeguard.

Operational and Disposal Plans

A systematic approach to laboratory operations, from initial handling to final disposal, is essential for comprehensive safety.

Step-by-Step PPE Protocol for Handling
  • Preparation: Before entering the designated handling area, ensure that an eyewash station and safety shower are accessible and unobstructed.[1]

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Put on the appropriate respiratory protection (dust mask or respirator) if required by your risk assessment.

    • Finally, put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

  • Handling the Compound:

    • Perform all manipulations, especially weighing of the solid, within a chemical fume hood or a ventilated enclosure to minimize dust generation and inhalation.[1][9]

    • Use tools like spatulas and weighing paper to handle the solid, avoiding direct contact.

  • After Handling:

    • Wipe down the work area with a damp cloth or paper towel to collect any residual powder. Dispose of these cleaning materials as contaminated waste.

    • Doff PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove gloves first, followed by the lab coat, eye protection, and any respiratory equipment.

    • Wash hands thoroughly with soap and water after removing all PPE.[10]

Emergency Spill Response

In the event of a spill, immediate and correct action is necessary to prevent exposure.

  • Alert Personnel: Notify others in the immediate vicinity.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. A dust mask or respirator is recommended to avoid inhaling any airborne powder.[8]

  • Containment & Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a designated chemical waste container.[8] Avoid actions that create dust clouds.

    • Wipe the spill area with a wet paper towel or absorbent pad to remove any remaining residue.

    • Place all cleaning materials, including contaminated gloves, into the chemical waste container.[8]

  • Decontamination: Thoroughly wash the affected area with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) office as per institutional policy.[8]

Disposal Plan for Contaminated Materials

All materials that have come into contact with this compound must be considered chemical waste.

  • Solid Waste: Collect all solid waste, including the original container, contaminated weighing paper, and used cleaning materials, in a dedicated, clearly labeled, and sealable hazardous waste container.[8][11]

  • Liquid Waste: If the compound is used in a solution, collect the liquid waste in a labeled, sealed, and chemically compatible container.[8]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated hazardous waste bag or container.[8]

  • Final Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[8][12]

Summary of PPE Recommendations

The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Receiving/Storage Safety GlassesLab Coat, GlovesNot typically required
Weighing (Solid) Safety GogglesLab Coat, GlovesN95 Dust Mask (minimum)
Preparing Solutions Safety Goggles, Face ShieldLab Coat, GlovesN95 Dust Mask
Peptide Synthesis Safety GogglesLab Coat, GlovesDependent on other reagents
Spill Cleanup Safety GogglesLab Coat, GlovesN95 Dust Mask (minimum)
Waste Disposal Safety GogglesLab Coat, GlovesNot typically required

Visual Workflow for Safe Handling

The following diagram illustrates the decision-making process and workflow for safely handling this compound.

safe_handling_workflow Safe Handling Workflow for Fmoc-Amino Acid start Start: Prepare to handle This compound assess 1. Assess Hazards - Review SDS of similar compounds - Note physical form (powder) start->assess select_ppe 2. Select Core PPE - Safety Goggles - Nitrile Gloves - Lab Coat assess->select_ppe respiratory Is powder airborne? (e.g., weighing) select_ppe->respiratory add_respirator Add Respiratory Protection (N95 Dust Mask or Respirator) respiratory->add_respirator Yes don_ppe 3. Don PPE Correctly respiratory->don_ppe No add_respirator->don_ppe handle 4. Handle Chemical (Inside Fume Hood / Ventilated Enclosure) don_ppe->handle spill Spill Occurs? handle->spill spill_protocol Execute Spill Protocol - Alert, Contain, Clean - Use spill PPE spill->spill_protocol Yes doff_ppe 5. Doff PPE Safely (Avoid cross-contamination) spill->doff_ppe No spill_protocol->handle dispose 6. Segregate & Dispose Waste - Contaminated solids - Used PPE - Liquid waste doff_ppe->dispose wash 7. Wash Hands Thoroughly dispose->wash end End of Procedure wash->end

Caption: Workflow for PPE selection and safe handling of Fmoc-amino acids.

References

  • Proper Disposal of Fmoc-Asn-OH: A Comprehensive Guide for Labor
  • Safe Disposal of Fmoc-L-Orn(Mmt)
  • How to Choose PPE for Chemical Work.
  • Fmoc-(R)
  • SAFETY DATA SHEET - (R)-3-(Fmoc-amino)-3-phenylpropionic acid. Thermo Fisher Scientific.
  • The importance of Personal Protective Equipment in the handling of chemicals. Service Cast-Iron.
  • Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Cole-Parmer.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids. Benchchem.
  • SAFETY DATA SHEET - b-(3,4,5-Trimethoxyphenyl)propionic Acid 98%. Pfaltz & Bauer.
  • SAFETY DATA SHEET - 3-Amino-3-(3-methoxyphenyl)propionic acid. Fisher Scientific.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • How to Safely Dispose of Labor
  • Fmoc Protected Amino Acids. Vector Labs.

Sources

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